2-Amino-2-(p-tolyl)acetic acid
Description
Structure
3D Structure
Propriétés
IUPAC Name |
2-amino-2-(4-methylphenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-6-2-4-7(5-3-6)8(10)9(11)12/h2-5,8H,10H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZRRCPHBUKHOEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70408892 | |
| Record name | 2-amino-2-(4-methylphenyl)acetic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70408892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13227-01-5 | |
| Record name | 2-amino-2-(4-methylphenyl)acetic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70408892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-amino-2-(4-methylphenyl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
In-Depth Technical Guide: 2-Amino-2-(p-tolyl)acetic acid (CAS: 13227-01-5)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-2-(p-tolyl)acetic acid, with the CAS number 13227-01-5, is a non-proteinogenic amino acid. This document serves as a comprehensive technical guide, detailing its chemical and physical properties, synthesis methodologies, and its significant role as a synthetic intermediate in the development of therapeutic agents. Notably, it is a key precursor in the synthesis of 1,3,4-thiadiazole compounds, which have shown potential as anti-cancer agents through the inhibition of glutaminase, and in the creation of phenylalanine ammonia-lyase (PAL) inhibitors. This guide provides detailed experimental protocols and visual representations of relevant biological pathways and experimental workflows to support research and development in medicinal chemistry and drug discovery.
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is presented in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| CAS Number | 13227-01-5 | |
| Molecular Formula | C₉H₁₁NO₂ | |
| Molecular Weight | 165.19 g/mol | |
| IUPAC Name | 2-amino-2-(4-methylphenyl)acetic acid | |
| Synonyms | 4-Methylphenylglycine, DL-4-Methylphenylglycine | |
| Appearance | Solid | |
| Melting Point | 228 °C | [1] |
| Boiling Point | 306.8 °C at 760 mmHg | [1] |
| Solubility | Slightly soluble in acetonitrile (0.1-1 mg/ml) | [2] |
| SMILES | CC1=CC=C(C=C1)C(C(=O)O)N | |
| InChI | InChI=1S/C9H11NO2/c1-6-2-4-7(5-3-6)8(10)9(11)12/h2-5,8H,10H2,1H3,(H,11,12) |
Synthesis of this compound
The synthesis of this compound can be achieved through established methods for α-amino acid synthesis, such as the Strecker synthesis or the Bucherer-Bergs reaction. Detailed experimental protocols for these methods, adapted for the synthesis of the target molecule, are provided below.
Strecker Synthesis
The Strecker synthesis is a two-step process that involves the reaction of an aldehyde with ammonia and cyanide, followed by hydrolysis of the resulting aminonitrile.
Experimental Protocol:
-
Formation of α-Aminonitrile:
-
In a well-ventilated fume hood, dissolve p-tolualdehyde (1 equivalent) in methanol.
-
To this solution, add ammonium chloride (1.1 equivalents) followed by an aqueous solution of sodium cyanide (1.1 equivalents).
-
Stir the reaction mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure. The residue is then partitioned between water and a suitable organic solvent (e.g., ethyl acetate).
-
The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated to yield the crude α-amino-p-tolylacetonitrile.
-
-
Hydrolysis to this compound:
-
The crude α-aminonitrile is then subjected to acidic hydrolysis by refluxing with a strong acid, such as 6M hydrochloric acid, for several hours.
-
After hydrolysis is complete (monitored by TLC or LC-MS), the reaction mixture is cooled to room temperature.
-
The pH of the solution is carefully adjusted to the isoelectric point of the amino acid (around pH 6) using a base (e.g., ammonium hydroxide).
-
The precipitated this compound is collected by filtration, washed with cold water, and then with a small amount of ethanol.
-
The product is dried under vacuum to yield the final product.
-
Bucherer-Bergs Reaction
The Bucherer-Bergs reaction provides an alternative route to α-amino acids through the formation of a hydantoin intermediate from an aldehyde or ketone.
Experimental Protocol:
-
Hydantoin Formation:
-
In a sealed reaction vessel, a mixture of p-tolualdehyde (1 equivalent), potassium cyanide (2 equivalents), and ammonium carbonate (2 equivalents) is prepared in a solvent mixture of ethanol and water.
-
The mixture is heated at 60-80°C for several hours.
-
After cooling, the reaction mixture is acidified with a mineral acid (e.g., HCl) to precipitate the 5-(p-tolyl)hydantoin.
-
The solid hydantoin is collected by filtration, washed with water, and dried.
-
-
Hydrolysis to this compound:
-
The isolated hydantoin is then hydrolyzed by heating with a strong base, such as a 25% aqueous solution of sodium hydroxide, at reflux for an extended period (e.g., 24 hours).
-
The reaction mixture is cooled and then acidified with a strong acid to the isoelectric point of the amino acid to precipitate the product.
-
The this compound is collected by filtration, washed with cold water, and dried.
-
Applications in Drug Development
Intermediate in the Synthesis of 1,3,4-Thiadiazole-Based Glutaminase Inhibitors
This compound is a valuable building block for the synthesis of 1,3,4-thiadiazole derivatives that have been identified as potential anti-cancer agents.[3] These compounds often function by inhibiting glutaminase, an enzyme crucial for the metabolic reprogramming of cancer cells.
Experimental Protocol for 1,3,4-Thiadiazole Synthesis:
-
Step 1: Acylation of Thiosemicarbazide: this compound (1 equivalent) is reacted with thiosemicarbazide (1 equivalent) in the presence of a dehydrating agent such as polyphosphoric acid (PPA) or phosphorus oxychloride (POCl₃). The mixture is heated to facilitate the formation of the corresponding acylthiosemicarbazide intermediate.
-
Step 2: Cyclization: The acylthiosemicarbazide intermediate undergoes acid-catalyzed cyclization upon further heating in the presence of the dehydrating agent to form the 2-amino-5-(1-amino-1-(p-tolyl)methyl)-1,3,4-thiadiazole.
-
Step 3: Purification: The reaction mixture is cooled and then poured into ice-water. The resulting precipitate is collected by filtration, washed with water, and then purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the final 1,3,4-thiadiazole derivative.
Signaling Pathways Affected by Glutaminase Inhibitors:
Glutaminase inhibitors, derived from this compound, can impact several key signaling pathways in cancer cells, leading to reduced proliferation and survival.
-
mTORC1 Signaling: Glutamine is a critical activator of the mTORC1 pathway, which promotes cell growth and proliferation. By inhibiting glutaminase, the production of glutamate and α-ketoglutarate is reduced, leading to the downregulation of mTORC1 signaling.
-
EGFR/ERK Pathway: Some studies have shown that glutaminase inhibitors can suppress the EGFR/ERK signaling pathway, which is frequently hyperactivated in various cancers and drives cell proliferation and survival.
-
Redox Homeostasis and Nrf2 Signaling: Glutamine metabolism is essential for the synthesis of glutathione (GSH), a major antioxidant. Glutaminase inhibition can lead to GSH depletion and increased reactive oxygen species (ROS), which can, in turn, modulate the Nrf2 antioxidant response pathway.
References
A Technical Guide to 4-Methylphenylglycine: Properties, Synthesis, and Biological Context
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Methylphenylglycine is a non-proteinogenic amino acid of interest in medicinal chemistry. While specific experimental data for this compound is limited in publicly accessible literature, this guide provides a comprehensive overview of its estimated physicochemical properties, plausible synthetic routes, and relevant analytical techniques. The biological context is discussed in relation to the known activities of phenylglycine derivatives, particularly their role as modulators of metabotropic glutamate receptors. All quantitative data are presented in tabular format for clarity, and key experimental and logical workflows are visualized using diagrams.
Physicochemical Properties
| Property | Estimated Value | Notes |
| Molecular Formula | C₉H₁₁NO₂ | - |
| Molecular Weight | 165.19 g/mol | Calculated |
| Melting Point (°C) | > 280 (decomposes) | Estimated based on phenylglycine (290 °C) and 4-fluorophenylglycine (≥300 °C).[1][2] |
| Boiling Point (°C) | Not applicable | Decomposes before boiling at atmospheric pressure. |
| Water Solubility | Sparingly soluble | Phenylglycine is sparingly soluble in water.[3] Solubility is expected to be influenced by pH. |
| Organic Solvent Solubility | Likely soluble in polar organic solvents | Phenylglycine is more soluble in organic solvents like ethanol and methanol.[3] |
| pKa (carboxyl) | ~1.9 | Estimated based on 4-fluorophenylglycine (~1.90).[2] |
| pKa (amino) | ~9.2 | Based on typical values for α-amino acids. |
| logP | ~1.2 | Estimated based on the logP of similar compounds. |
Synthesis of 4-Methylphenylglycine
While a specific, detailed protocol for the synthesis of 4-Methylphenylglycine is not extensively documented, established methods for the synthesis of substituted phenylglycines can be readily adapted. The Strecker synthesis is a classical and versatile method for preparing α-amino acids.[1][4]
Proposed Synthetic Protocol: Modified Strecker Synthesis
This protocol outlines a plausible route to 4-Methylphenylglycine starting from 4-methylbenzaldehyde.
Step 1: Formation of the α-Aminonitrile
-
In a well-ventilated fume hood, dissolve 4-methylbenzaldehyde in a suitable solvent such as methanol.
-
Add an aqueous solution of ammonium chloride, followed by an aqueous solution of sodium cyanide. The reaction is typically stirred at room temperature.
-
The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is worked up by extraction with an organic solvent (e.g., ethyl acetate) to isolate the crude α-aminonitrile.
Step 2: Hydrolysis to 4-Methylphenylglycine
-
The crude α-aminonitrile is subjected to hydrolysis under acidic or basic conditions. Acid hydrolysis with a strong acid like hydrochloric acid is common.
-
The mixture is heated to reflux for several hours until the hydrolysis is complete (monitored by TLC or HPLC).
-
After cooling, the pH of the solution is adjusted to the isoelectric point of 4-Methylphenylglycine to precipitate the product.
-
The solid product is collected by filtration, washed with cold water, and then with a water-miscible organic solvent (e.g., ethanol).
-
The final product can be purified by recrystallization.
Analytical Methodologies
The characterization and purity assessment of 4-Methylphenylglycine would involve standard analytical techniques used for amino acid derivatives.
High-Performance Liquid Chromatography (HPLC)
HPLC is a primary tool for assessing the purity of amino acids. Due to the lack of a strong chromophore in many amino acids, derivatization is often employed.[5]
-
Pre-column Derivatization: Reagents such as o-phthalaldehyde (OPA), phenyl isothiocyanate (PITC), or 9-fluorenylmethyl chloroformate (FMOC-Cl) can be used to introduce a UV-active or fluorescent tag to the amino group of 4-Methylphenylglycine.[6][7]
-
Separation: Reversed-phase HPLC is then used to separate the derivatized amino acid from any impurities.
-
Detection: UV or fluorescence detectors are used for quantification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is essential for structural elucidation.
-
¹H NMR: Would provide information on the number and connectivity of protons. The aromatic protons would show characteristic splitting patterns, and the α-proton would appear as a singlet. The methyl group protons would also be a distinct singlet.
-
¹³C NMR: Would confirm the number of unique carbon atoms in the molecule.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation patterns.[8][9]
-
Electrospray Ionization (ESI): This is a soft ionization technique suitable for amino acids, which would show the protonated molecular ion [M+H]⁺.
-
Tandem MS (MS/MS): Can be used to fragment the molecular ion and provide further structural confirmation.
Biological Activity and Signaling Pathways
While the specific biological activity of 4-Methylphenylglycine has not been extensively reported, the broader class of phenylglycine derivatives are well-known as competitive antagonists of metabotropic glutamate receptors (mGluRs).[10][11] These G protein-coupled receptors are crucial in modulating synaptic plasticity and neuronal excitability.
Derivatives of phenylglycine have been instrumental in elucidating the physiological roles of different mGluR subtypes.[6] They have been shown to antagonize the effects of glutamate, the principal excitatory neurotransmitter in the brain.[10] The binding of these antagonists to mGluRs can inhibit downstream signaling cascades, such as the inhibition of adenylyl cyclase or the blockade of phosphoinositide hydrolysis.[11]
Given this context, it is plausible that 4-Methylphenylglycine could exhibit activity at mGluRs. The methyl group at the 4-position of the phenyl ring would influence its potency and selectivity for different mGluR subtypes. Further research is required to determine its specific biological targets and pharmacological profile.
Conclusion
4-Methylphenylglycine represents a molecule of interest within the broader family of phenylglycine derivatives, which have significant pharmacological relevance. Although specific experimental data for this compound is sparse, this guide provides a framework for its study by presenting estimated physicochemical properties, outlining established synthetic and analytical methodologies, and discussing its potential biological role based on the activities of its structural analogs. This information is intended to support further research and development efforts involving 4-Methylphenylglycine.
References
- 1. Phenylglycine - Wikipedia [en.wikipedia.org]
- 2. (S)-4-Fluorophenylglycine | 19883-57-9 [chemicalbook.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. tandfonline.com [tandfonline.com]
- 5. myfoodresearch.com [myfoodresearch.com]
- 6. jneurosci.org [jneurosci.org]
- 7. Amino Acid Pre-column Derivatization HPLC Analysis Methods - Creative Proteomics [creative-proteomics.com]
- 8. The mass spectra of amino-acid and peptide derivatives - Quarterly Reviews, Chemical Society (RSC Publishing) [pubs.rsc.org]
- 9. Amino Acid Analysis Using Mass Spectrometry: Key Techniques & Uses - Creative Proteomics [creative-proteomics.com]
- 10. Phenylglycine derivatives as antagonists of metabotropic glutamate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Novel potent selective phenylglycine antagonists of metabotropic glutamate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Structural Analogues and Derivatives of 2-Amino-2-(p-tolyl)acetic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction to 2-Amino-2-(p-tolyl)acetic Acid as a Scaffold
This compound, a non-proteinogenic amino acid, presents an attractive starting point for medicinal chemistry due to its structural similarity to endogenous amino acids like phenylalanine. Its key features include a chiral center, an aromatic p-tolyl group, and reactive amino and carboxylic acid functionalities. These characteristics allow for diverse chemical modifications to generate analogues and derivatives with the potential to interact with specific enzyme active sites. This guide focuses on two promising avenues of derivatization: the synthesis of 1,3,4-thiadiazoles targeting glutaminase and the development of N-acyl derivatives aimed at inhibiting phenylalanine ammonia-lyase.
Structural Analogues and Derivatives
1,3,4-Thiadiazole Derivatives as Potential Glutaminase Inhibitors
The 1,3,4-thiadiazole ring is a well-established pharmacophore in medicinal chemistry, known for its diverse biological activities, including anticancer properties.[1][2] Derivatives of 2-amino-1,3,4-thiadiazole have shown promise as inhibitors of glutaminase (GLS), an enzyme overexpressed in many cancer cells and crucial for their growth and proliferation.[1] The synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles can be achieved through the cyclization of carboxylic acids with thiosemicarbazide.[3][4] In this context, this compound serves as the carboxylic acid precursor, leading to 1,3,4-thiadiazoles bearing a substituted p-tolyl methylamine moiety at the 5-position.
Table 1: Proposed 1,3,4-Thiadiazole Derivatives of this compound
| Compound ID | IUPAC Name | Molecular Formula | Structure | Predicted Biological Activity | Quantitative Data (IC50) |
| TD-1 | 5-(1-amino-1-(p-tolyl)methyl)-1,3,4-thiadiazol-2-amine | C10H12N4S | (Structure Placeholder) | Glutaminase Inhibition | To be determined |
| TD-2 | N-(5-(1-amino-1-(p-tolyl)methyl)-1,3,4-thiadiazol-2-yl)acetamide | C12H14N4OS | (Structure Placeholder) | Glutaminase Inhibition | To be determined |
| TD-3 | 5-(1-(p-tolyl)ethyl)-1,3,4-thiadiazol-2-amine | C11H13N3S | (Structure Placeholder) | Glutaminase Inhibition | To be determined |
N-acyl Glycine and Other Analogues as Potential Phenylalanine Ammonia-Lyase (PAL) Inhibitors
Phenylalanine ammonia-lyase (PAL) is an enzyme that catalyzes the deamination of L-phenylalanine to trans-cinnamic acid and ammonia, a key step in the biosynthesis of various secondary metabolites in plants. Inhibitors of PAL have applications in agriculture and medicine. Phenylglycine and its phosphonic analogues have been identified as inhibitors of PAL.[5] Given the structural similarity of this compound to phenylglycine, its derivatives are logical candidates for PAL inhibition. N-acylation of the amino group or modification of the carboxylic acid can yield compounds that may act as competitive or non-competitive inhibitors of PAL.
Table 2: Proposed N-Acyl and Other Derivatives of this compound as PAL Inhibitors
| Compound ID | IUPAC Name | Molecular Formula | Structure | Predicted Biological Activity | Quantitative Data (Ki/IC50) |
| PAL-1 | 2-acetamido-2-(p-tolyl)acetic acid | C11H13NO3 | (Structure Placeholder) | PAL Inhibition | To be determined |
| PAL-2 | 2-(benzamido)-2-(p-tolyl)acetic acid | C16H15NO3 | (Structure Placeholder) | PAL Inhibition | To be determined |
| PAL-3 | Methyl 2-amino-2-(p-tolyl)acetate | C10H13NO2 | (Structure Placeholder) | PAL Inhibition | To be determined |
Experimental Protocols
Synthesis Protocols
3.1.1. General Procedure for the Synthesis of 2-Amino-5-substituted-1,3,4-thiadiazoles (e.g., TD-1)
This protocol is a representative method for the synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles from an amino acid precursor.[3][6]
-
Materials: this compound, thiosemicarbazide, polyphosphoric acid, ammonium hydroxide, water, ethanol.
-
Procedure:
-
In a round-bottom flask, combine this compound (1 equivalent) and thiosemicarbazide (1 equivalent).
-
Add polyphosphoric acid (approximately 10 times the weight of the amino acid).
-
Heat the mixture with stirring at 100-120°C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Carefully pour the mixture into ice-cold water.
-
Neutralize the aqueous solution with concentrated ammonium hydroxide to a pH of 7-8.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid with cold water and then with a small amount of cold ethanol.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield the pure 2-amino-5-(1-amino-1-(p-tolyl)methyl)-1,3,4-thiadiazol-2-amine (TD-1).
-
Characterize the final product by ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis.
-
3.1.2. General Procedure for the N-Acylation of this compound (e.g., PAL-1)
-
Materials: this compound, acetic anhydride, sodium bicarbonate, ethyl acetate, water, brine.
-
Procedure:
-
Dissolve this compound (1 equivalent) in a saturated aqueous solution of sodium bicarbonate.
-
Cool the solution in an ice bath.
-
Add acetic anhydride (1.1 equivalents) dropwise with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Acidify the solution to pH 2-3 with 1M HCl.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain 2-acetamido-2-(p-tolyl)acetic acid (PAL-1).
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Biological Assay Protocols
3.2.1. In Vitro Glutaminase (GLS1) Inhibition Assay (Coupled Enzyme Assay)
This assay measures the production of glutamate by GLS1, which is then converted to α-ketoglutarate by glutamate dehydrogenase (GDH), with the concomitant reduction of NAD⁺ to NADH. The increase in NADH is monitored spectrophotometrically.[7][8]
-
Materials: Recombinant human GLS1, glutamate dehydrogenase (GDH), L-glutamine, NAD⁺, Tris-HCl buffer (pH 8.0), test compounds, 96-well microplate, spectrophotometer.
-
Procedure:
-
Prepare a stock solution of the test compound in DMSO.
-
In a 96-well plate, add 50 µL of Tris-HCl buffer.
-
Add 2 µL of the test compound solution at various concentrations (final DMSO concentration should be ≤ 1%).
-
Add 20 µL of a solution containing NAD⁺ (final concentration 1 mM) and GDH (final concentration 1 U/mL).
-
Add 10 µL of recombinant human GLS1 enzyme solution.
-
Pre-incubate the mixture for 10 minutes at 37°C.
-
Initiate the reaction by adding 20 µL of L-glutamine solution (final concentration to be determined based on Km).
-
Immediately measure the absorbance at 340 nm every minute for 15-30 minutes using a microplate reader.
-
The rate of NADH production is proportional to the GLS1 activity.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value by non-linear regression analysis.
-
3.2.2. In Vitro Phenylalanine Ammonia-Lyase (PAL) Inhibition Assay (HPLC-based)
This assay directly measures the formation of the product, trans-cinnamic acid, from the substrate, L-phenylalanine, using High-Performance Liquid Chromatography (HPLC).[9][10]
-
Materials: Purified PAL enzyme, L-phenylalanine, Tris-HCl buffer (pH 8.5), test compounds, methanol, acetonitrile, phosphoric acid, HPLC system with a C18 column and UV detector.
-
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO or ethanol).
-
In a microcentrifuge tube, prepare the reaction mixture containing Tris-HCl buffer, L-phenylalanine (at a concentration close to its Km value), and the test compound at various concentrations.
-
Pre-incubate the mixture at 30°C for 5 minutes.
-
Initiate the reaction by adding the PAL enzyme solution.
-
Incubate the reaction at 30°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding an equal volume of methanol or by acidification with HCl.
-
Centrifuge the mixture to precipitate the protein.
-
Analyze the supernatant by reverse-phase HPLC. The mobile phase could be a gradient of acetonitrile and water with 0.1% phosphoric acid.
-
Monitor the elution of trans-cinnamic acid by its absorbance at approximately 270-290 nm.
-
Quantify the amount of trans-cinnamic acid produced by comparing the peak area to a standard curve.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 or Ki value.
-
Signaling Pathways and Experimental Workflows
Glutaminase Signaling Pathway in Cancer Metabolism
The following diagram illustrates the central role of glutaminase in cancer cell metabolism and the proposed point of intervention for 1,3,4-thiadiazole derivatives.
Caption: Glutaminase pathway and inhibition.
Phenylalanine Ammonia-Lyase (PAL) Pathway
The diagram below shows the reaction catalyzed by PAL and the proposed competitive inhibition mechanism by N-acyl glycine analogues.
Caption: PAL pathway and competitive inhibition.
Experimental Workflow for Inhibitor Development
This workflow outlines the logical progression from compound design to biological evaluation.
Caption: Drug discovery workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthetic Compounds with 2-Amino-1,3,4-Thiadiazole Moiety Against Viral Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN103936691A - Method for preparing 2-amino-5-substituted-1,3,4-thiadiazole - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Substituted phosphonic analogues of phenylglycine as inhibitors of phenylalanine ammonia lyase from potatoes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. US2799683A - Preparation of 2-amino-5-alkyl-1, 3, 4-thiadiazoles - Google Patents [patents.google.com]
- 7. Determination of Glutamate Dehydrogenase Activity and Its Kinetics in Mouse Tissues using Metabolic Mapping (Quantitative Enzyme Histochemistry) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Biochemical Evaluation of Phenylalanine Ammonia Lyase from Endemic Plant Cyathobasis fruticulosa (Bunge) Aellen. for the Dietary Treatment of Phenylketonuria - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Molecular identification of phenylalanine ammonia lyase-encoding genes EfPALs and EfPAL2-interacting transcription factors in Euryale ferox [frontiersin.org]
The Biological Significance of 2-Amino-2-(p-tolyl)acetic Acid: A Gateway to Novel Therapeutics
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
2-Amino-2-(p-tolyl)acetic acid, a non-proteinogenic amino acid, has emerged as a valuable scaffold in medicinal chemistry. While exhibiting limited intrinsic biological activity, its true potential is realized as a key synthetic intermediate in the development of potent and selective therapeutic agents. This technical guide explores the biological activities of two major classes of compounds derived from this compound: 1,3,4-thiadiazole-based glutaminase inhibitors with applications in oncology, and phenylalanine ammonia-lyase (PAL) inhibitors. This document provides a comprehensive overview of their synthesis, mechanism of action, quantitative biological data, and detailed experimental protocols to facilitate further research and development in this promising area.
Introduction to this compound
This compound is a chiral α-amino acid characterized by a p-tolyl group attached to the α-carbon. Its structure provides a unique combination of aromatic and amino acid functionalities, making it an attractive building block for combinatorial chemistry and targeted drug design. While direct biological effects of the compound are not extensively documented, its utility lies in its role as a precursor for molecules with significant pharmacological properties. The primary applications of this intermediate are in the synthesis of heterocyclic compounds, particularly 1,3,4-thiadiazoles, and in the development of enzyme inhibitors.
1,3,4-Thiadiazole Derivatives as Anticancer Agents
Derivatives of 1,3,4-thiadiazole synthesized from this compound precursors have demonstrated significant potential as anticancer agents.[1][2] These compounds often function by inhibiting key enzymes involved in cancer cell metabolism, such as glutaminase.[2]
Mechanism of Action: Glutaminase Inhibition
Many cancer cells exhibit a high rate of glutamine metabolism, a phenomenon often referred to as "glutamine addiction." Glutaminase C (GAC) is a key mitochondrial enzyme that catalyzes the conversion of glutamine to glutamate, which is then used to fuel the TCA cycle and support cell growth.[3] A notable class of allosteric GAC inhibitors is derived from bis-2-(5-phenylacetamido-1,3,4-thiadiazol-2-yl)ethyl sulfide (BPTES).[3] By inhibiting GAC, these 1,3,4-thiadiazole derivatives can selectively starve cancer cells of a critical nutrient source, leading to cell cycle arrest and apoptosis.[3][4]
Caption: Glutaminase Inhibition by 1,3,4-Thiadiazole Derivatives.
Quantitative Data: In Vitro Anticancer Activity
The following table summarizes the in vitro cytotoxic activity of representative 1,3,4-thiadiazole derivatives against various cancer cell lines.
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| 1,3,4-Thiadiazole Honokiol Derivatives | A549 (Lung) | 1.62 - 4.61 | [5] |
| 1,3,4-Thiadiazole Honokiol Derivatives | MDA-MB-231 (Breast) | 1.62 - 10.21 | [5] |
| 2-(phenylamino)-5-(methoxyphenyl)-1,3,4-thiadiazole | MCF-7 (Breast) | 49.6 | [6] |
| 2-(phenylamino)-5-(methoxyphenyl)-1,3,4-thiadiazole | MDA-MB-231 (Breast) | 53.4 | [6] |
| 1,3,4-Thiadiazole Pyridine Hybrids | HCT-116 (Colon) | 2.03 - 37.56 | [5] |
| 1,3,4-Thiadiazole Pyridine Hybrids | Hep-G2 (Liver) | 2.03 - 37.56 | [5] |
Experimental Protocol: Glutaminase Activity Assay
This protocol describes a common method for measuring glutaminase activity and assessing the inhibitory potential of test compounds.[7][8]
Materials:
-
Recombinant human glutaminase C (hGAC)
-
L-glutamine
-
Glutamate oxidase
-
Glutamate-pyruvate transaminase
-
L-alanine
-
NADH
-
Lactate dehydrogenase
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.5)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a reaction mixture containing assay buffer, L-alanine, NADH, and lactate dehydrogenase.
-
Add the test compound (e.g., a 1,3,4-thiadiazole derivative) at various concentrations to the wells of the microplate.
-
Add hGAC to each well and incubate for a pre-determined time at 37°C.
-
Initiate the reaction by adding L-glutamine to each well.
-
Immediately monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.
-
Calculate the rate of reaction and determine the IC50 value of the test compound.
Caption: Workflow for a typical glutaminase activity assay.
Phenylalanine Ammonia-Lyase (PAL) Inhibitors
This compound has also been utilized as a synthetic intermediate for the development of inhibitors of Phenylalanine Ammonia-Lyase (PAL).[9] PAL is a key enzyme in the phenylpropanoid pathway in plants, catalyzing the deamination of L-phenylalanine to trans-cinnamic acid.[10] Inhibitors of this enzyme have potential applications as herbicides and antifungal agents.
Mechanism of Action: Competitive Inhibition of PAL
PAL inhibitors often act as competitive inhibitors, binding to the active site of the enzyme and preventing the binding of the natural substrate, L-phenylalanine.[10] This leads to a reduction in the production of cinnamic acid and downstream phenylpropanoids, which can disrupt plant growth and defense mechanisms.
Quantitative Data: PAL Inhibition
The following table presents the inhibitory activity of representative PAL inhibitors.
| Inhibitor | Enzyme Source | Ki (mM) | αKi (mM) | Reference |
| Phenol | Rhodotorula glutinis | 2.1 | 3.45 | [10] |
| o-Cresol | Rhodotorula glutinis | 0.8 | 3.4 | [10] |
| m-Cresol | Rhodotorula glutinis | 2.85 | 18.5 | [10] |
| 5-(4-nitrophenyl)-1,3,4-oxathiazol-2-one | Rhodotorula glutinis | IC50 = 2.5 µM | - | [11] |
| 2-aminoindan-2-phosphonic acid (AIP) | Parsley | Ki = 7 nM | - | [12] |
Experimental Protocol: Phenylalanine Ammonia-Lyase Activity Assay
This protocol outlines a general method for assessing PAL activity and the efficacy of its inhibitors.[13][14]
Materials:
-
Plant tissue homogenate or purified PAL
-
L-phenylalanine
-
Extraction Buffer (e.g., 50 mM Tris-HCl, pH 8.5, containing 2-mercaptoethanol)
-
Stop Solution (e.g., 1 M HCl)
-
Spectrophotometer
Procedure:
-
Homogenize plant tissue in ice-cold extraction buffer and centrifuge to obtain a crude enzyme extract.
-
Prepare a reaction mixture containing the enzyme extract and the test inhibitor at various concentrations in buffer.
-
Pre-incubate the mixture at 37°C.
-
Initiate the reaction by adding L-phenylalanine.
-
Incubate the reaction for a specific time at 37°C.
-
Stop the reaction by adding a stop solution.
-
Measure the absorbance of the product, trans-cinnamic acid, at approximately 290 nm.
-
Calculate the enzyme activity and the percentage of inhibition.
Conclusion
This compound serves as a crucial and versatile building block in the synthesis of novel, biologically active compounds. Its application in the development of 1,3,4-thiadiazole-based glutaminase inhibitors has opened new avenues for cancer therapy. Concurrently, its role in creating potent phenylalanine ammonia-lyase inhibitors highlights its importance in agrochemical research. The data and protocols presented in this guide are intended to provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of derivatives of this compound. Future work should focus on optimizing the synthesis of these derivatives, expanding the scope of their biological evaluation, and elucidating their mechanisms of action in greater detail.
References
- 1. bepls.com [bepls.com]
- 2. tandfonline.com [tandfonline.com]
- 3. New insights into the molecular mechanisms of glutaminase C inhibitors in cancer cells using serial room temperature crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New 1,3,4-thiadiazoles as potential anticancer agents: pro-apoptotic, cell cycle arrest, molecular modelling, and ADMET profile - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02716C [pubs.rsc.org]
- 5. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. static1.squarespace.com [static1.squarespace.com]
- 8. cellbiolabs.com [cellbiolabs.com]
- 9. Sapphire North America [sapphire-usa.com]
- 10. Mechanisms of inhibition of phenylalanine ammonia-lyase by phenol inhibitors and phenol/glycine synergistic inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]
- 12. Kinetic analysis of the inhibition of phenylalanine ammonia-lyase by 2-aminoindan-2-phosphonic acid and other phenylalanine analogues [agris.fao.org]
- 13. resources.bio-techne.com [resources.bio-techne.com]
- 14. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Synthesis of 2-Amino-2-(p-tolyl)acetic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthesis pathways for 2-Amino-2-(p-tolyl)acetic acid, a key synthetic intermediate. The guide details both racemic and asymmetric synthesis strategies, outlines alternative manufacturing routes, and provides context for its application in the development of glutaminase inhibitors.
Introduction
This compound, also known as p-methylphenylglycine, is a non-proteinogenic amino acid. Its structure incorporates a chiral center, making it a valuable building block in the synthesis of enantiomerically pure pharmaceuticals. Notably, it serves as a crucial intermediate in the preparation of potent inhibitors of glutaminase, an enzyme implicated in cancer cell metabolism. This guide offers detailed experimental protocols and quantitative data to support research and development in this area.
Precursors and Synthetic Pathways
The primary precursors for the synthesis of this compound are p-tolualdehyde, a cyanide source (such as sodium or potassium cyanide), and an ammonia source (such as ammonium chloride or ammonia). Two major synthetic routes are commonly employed: the Strecker synthesis for racemic products and asymmetric variations for enantiomerically enriched products. An alternative route, the Bucherer-Bergs reaction, is also a viable method.
Racemic Synthesis via Strecker Reaction
The Strecker synthesis is a two-step process that first forms an α-aminonitrile from an aldehyde, followed by hydrolysis to the corresponding amino acid.[1][2]
Experimental Protocol: Racemic Strecker Synthesis of this compound
This protocol is adapted from established procedures for similar aryl-substituted amino acids.[3]
Step 1: Synthesis of α-Amino-p-tolylacetonitrile
-
In a well-ventilated fume hood, a solution of ammonium chloride (1.2 equivalents) in water is prepared.
-
To this solution, add p-tolualdehyde (1.0 equivalent) and methanol.
-
The mixture is cooled to 0-5 °C in an ice bath.
-
A solution of sodium cyanide (1.1 equivalents) in water is added dropwise to the stirred mixture, maintaining the temperature below 10 °C.
-
The reaction mixture is allowed to warm to room temperature and stirred for 24 hours. The formation of a precipitate, α-amino-p-tolylacetonitrile, may be observed.
Step 2: Hydrolysis to this compound
-
The crude α-aminonitrile from Step 1 is suspended in a solution of 6 M hydrochloric acid.
-
The mixture is heated to reflux for 8-12 hours to facilitate complete hydrolysis of the nitrile group.
-
After cooling to room temperature, the solution is neutralized with a base (e.g., concentrated ammonium hydroxide) to its isoelectric point (approximately pH 6) to precipitate the amino acid.
-
The crude this compound is collected by filtration, washed with cold water, and then with a small amount of cold ethanol.
-
The product is dried under vacuum. Further purification can be achieved by recrystallization from a water/ethanol mixture.
Quantitative Data (Estimated)
| Parameter | Value |
| Typical Yield | 70-85% |
| Purity | >95% (after recrystallization) |
| Reaction Time | 32-44 hours |
Logical Relationship: Racemic Strecker Synthesis
References
An In-depth Technical Guide to the Solubility and Stability of 2-Amino-2-(p-tolyl)acetic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 2-Amino-2-(p-tolyl)acetic acid, also known as 4-methylphenylglycine. Focusing on its solubility across various solvent systems and its chemical stability under stress conditions, this document is intended to be a vital resource for professionals in pharmaceutical development, chemical synthesis, and academic research. The information herein is critical for process optimization, formulation design, and ensuring the quality and efficacy of related chemical entities.
Solubility Profile
The solubility of an active pharmaceutical ingredient (API) or a key intermediate like this compound is a critical parameter that influences its bioavailability, formulation, and purification processes. As an amino acid derivative, its solubility is expected to be highly dependent on the polarity of the solvent and the pH of the medium.
Quantitative Solubility Data
Quantitative solubility data for this compound is not extensively available in public literature. The table below summarizes the currently accessible data. For analogous compounds like phenylglycine, solubility is generally sparse in neutral water but increases in acidic conditions and in polar organic solvents.[1]
Table 1: Known Solubility of this compound
| Solvent | Temperature | Solubility |
| Dimethyl Sulfoxide (DMSO) | 25°C | 30 mg/mL |
| Acetonitrile | Not Specified | 0.1 - 1.0 mg/mL[2] |
| Water (pH 7) | Not Specified | Data Not Available (Expected to be sparingly soluble[1]) |
| Ethanol | Not Specified | Data Not Available (Expected to have moderate solubility[1]) |
| Methanol | Not Specified | Data Not Available (Expected to have moderate solubility[1]) |
| 0.1 M HCl | Not Specified | Data Not Available (Solubility expected to increase[1]) |
| 0.1 M NaOH | Not Specified | Data Not Available |
Experimental Protocol: Solubility Determination (Shake-Flask Method)
The shake-flask method is a standard and reliable technique for determining the equilibrium solubility of a compound.
-
Preparation of Supersaturated Solution: Add an excess amount of this compound to a series of vials, each containing a different solvent of interest.
-
Equilibration: Seal the vials and place them in a constant temperature shaker bath (e.g., 25°C or 37°C). Agitate the samples for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached. The presence of undissolved solid material at the end of the period is essential.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. Alternatively, centrifuge the samples to pellet the undissolved solid.
-
Sampling and Dilution: Carefully withdraw an aliquot of the clear supernatant. Filter the aliquot immediately through a chemically inert syringe filter (e.g., 0.22 µm PVDF or PTFE) to remove any remaining solid particles. Dilute the filtrate with a suitable solvent to a concentration within the calibrated range of the analytical method.
-
Quantification: Analyze the concentration of the dissolved compound in the diluted filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Ultra-Performance Liquid Chromatography (UPLC).[3]
-
Calculation: Calculate the original solubility in mg/mL or mol/L, accounting for the dilution factor. The experiment should be performed in triplicate for each solvent.
Stability Profile
Understanding the chemical stability of this compound is crucial for determining appropriate storage conditions, predicting shelf-life, and identifying potential degradation products that could affect purity and safety. Forced degradation, or stress testing, is employed to identify likely degradation pathways and to develop stability-indicating analytical methods.[4]
Inferred Stability and Potential Degradation Pathways
While specific stability data for this compound is scarce, the stability of its structural analog, phenylglycine, has been studied. Phenylglycine derivatives are known to be particularly susceptible to racemization at the α-carbon, a process that can be catalyzed by both acid and, more significantly, base.[2][5] This is a critical stability concern for chiral applications. Other potential degradation pathways, common to amino acids, include oxidation and hydrolysis, although specific products for this molecule are not well-documented in the literature.
Table 2: Summary of Expected Stability Under Forced Degradation Conditions
| Stress Condition | Expected Stability | Potential Degradation Pathway |
| Acidic Hydrolysis (e.g., 0.1 M HCl, 60°C) | Likely stable | Minor hydrolysis; potential for racemization.[6] |
| Basic Hydrolysis (e.g., 0.1 M NaOH, RT) | Susceptible to degradation | Racemization is a primary concern.[2][5] Potential for hydrolysis. |
| Oxidation (e.g., 3% H₂O₂, RT) | Potentially susceptible | Oxidation of the amino group or aromatic ring. |
| Thermal Degradation (e.g., 80°C, solid state) | Generally stable | Decomposition at very high temperatures.[7] |
| Photodegradation (ICH Q1B conditions) | Potentially susceptible | Photolytic cleavage or reactions involving the aromatic ring. |
Experimental Protocol: Forced Degradation Study
This protocol outlines a typical procedure for conducting a forced degradation study to intentionally degrade the compound under controlled stress conditions.
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of acetonitrile and water) at a concentration of approximately 1 mg/mL.
-
Application of Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M to 1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
Base Hydrolysis: Mix the stock solution with 0.1 M to 1 M NaOH. Maintain at room temperature for a set time (e.g., 24 hours), as heat can accelerate racemization significantly.[2]
-
Oxidative Degradation: Mix the stock solution with a 3-30% solution of hydrogen peroxide (H₂O₂). Keep the mixture at room temperature, protected from light, for 24 hours.[4]
-
Thermal Degradation: Store a sample of the solid compound and a solution sample in an oven at an elevated temperature (e.g., 80°C) for 48 hours.
-
Photostability: Expose solid and solution samples to a light source according to ICH Q1B guidelines (e.g., overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).
-
-
Time Point Sampling: Withdraw aliquots from each stress condition at predetermined intervals (e.g., 0, 4, 8, 12, 24 hours).
-
Sample Neutralization: Before analysis, neutralize the acidic and basic samples to an appropriate pH to prevent damage to the HPLC column.
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using a stability-indicating HPLC method to quantify the parent compound and detect degradation products. The goal is to achieve 5-20% degradation of the active substance.[8]
Experimental Protocol: Stability-Indicating HPLC Method
A stability-indicating method is an analytical procedure that can accurately quantify the decrease in the amount of the active ingredient due to degradation and separate it from its degradation products.
-
Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Column: A C18 reversed-phase column is typically suitable for this type of molecule (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is often required to separate the polar parent compound from potentially less polar degradation products.
-
Solvent A: An aqueous buffer, such as 0.1% formic acid or phosphoric acid in water.
-
Solvent B: An organic solvent, such as acetonitrile or methanol.
-
-
Example Gradient Program:
-
0-5 min: 95% A, 5% B
-
5-25 min: Linear gradient to 50% A, 50% B
-
25-30 min: Hold at 50% A, 50% B
-
30-31 min: Return to 95% A, 5% B
-
31-40 min: Re-equilibration
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Determined by the UV absorbance maximum of this compound.
-
Injection Volume: 10 µL.
-
Data Analysis: The method must demonstrate specificity, where the peak for the parent compound is pure and resolved from all degradation product peaks. Peak purity can be assessed using a PDA detector. The percentage of remaining parent compound and the relative percentage of each degradation product are calculated from the peak areas in the chromatograms.
Visualizations
Experimental Workflow
Caption: A workflow for analyzing the solubility and stability of a chemical compound.
Hypothetical Degradation Pathway
Given the known propensity of phenylglycine derivatives to racemize, especially under basic conditions, and the general possibility of hydrolysis, a hypothetical degradation pathway is proposed. Specific degradation products from oxidative or photolytic stress would require experimental identification (e.g., via LC-MS).
Caption: A hypothetical diagram of potential degradation pathways for this compound.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. luxembourg-bio.com [luxembourg-bio.com]
- 3. Item - Formation and Stability of Organic Zwitterions in Aqueous Solution:â Enolates of the Amino Acid Glycine and Its Derivatives - American Chemical Society - Figshare [acs.figshare.com]
- 4. Frontiers | Chemoenzymatic enantioselective synthesis of phenylglycine and phenylglycine amide by direct coupling of the Strecker synthesis with a nitrilase reaction [frontiersin.org]
- 5. Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products - Natural Product Reports (RSC Publishing) DOI:10.1039/C5NP00025D [pubs.rsc.org]
- 6. US20040073057A1 - Racemization of optically active 2-substituted phenyl glycine esters - Google Patents [patents.google.com]
- 7. DE10348674B4 - Racemization of optically active 2-substituted phenylglycine esters - Google Patents [patents.google.com]
- 8. D-2-Phenylglycine CAS#: 875-74-1 [m.chemicalbook.com]
Spectroscopic Profile of 2-Amino-2-(p-tolyl)acetic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 2-Amino-2-(p-tolyl)acetic acid, a non-proteinogenic amino acid of interest in synthetic and medicinal chemistry. Due to the limited availability of published experimental spectra for this specific molecule, this guide presents predicted data generated from validated computational models, alongside detailed, standardized experimental protocols for acquiring such data.
Core Spectroscopic Data
The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. These predictions offer a valuable reference for the identification and characterization of this compound.
Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.30 | Doublet | 2H | Ar-H (ortho to CH) |
| ~7.15 | Doublet | 2H | Ar-H (ortho to CH₃) |
| ~4.50 | Singlet | 1H | α-CH |
| ~3.50 (broad) | Singlet | 2H | -NH₂ |
| ~2.30 | Singlet | 3H | Ar-CH₃ |
| ~12.50 (broad) | Singlet | 1H | -COOH |
Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)
| Chemical Shift (δ) ppm | Assignment |
| ~175.0 | -COOH |
| ~138.0 | Ar-C (para to CH) |
| ~135.0 | Ar-C (ipso to CH) |
| ~129.0 | Ar-CH (ortho to CH₃) |
| ~128.0 | Ar-CH (ortho to CH) |
| ~58.0 | α-CH |
| ~21.0 | Ar-CH₃ |
Table 3: Predicted IR Spectroscopy Data (KBr Pellet)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3400-3000 | Strong, Broad | O-H stretch (carboxylic acid), N-H stretch (amine) |
| ~3030 | Medium | Aromatic C-H stretch |
| ~2950 | Medium | Aliphatic C-H stretch |
| ~1710 | Strong | C=O stretch (carboxylic acid) |
| ~1610 | Medium | N-H bend (amine) |
| ~1515 | Strong | Aromatic C=C stretch |
| ~1400 | Medium | O-H bend (carboxylic acid) |
| ~1250 | Medium | C-O stretch (carboxylic acid) |
| ~820 | Strong | C-H bend (para-substituted aromatic) |
Table 4: Predicted Mass Spectrometry Data (Electrospray Ionization, Positive Mode)
| m/z Ratio | Relative Intensity | Assignment |
| 166.08 | High | [M+H]⁺, Protonated Molecular Ion |
| 149.08 | Medium | [M+H - NH₃]⁺, Loss of ammonia |
| 121.06 | High | [M+H - COOH]⁺, Loss of carboxyl group |
| 106.06 | Medium | [Tolyl-CH]⁺ fragment |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic analyses cited. These protocols are generalized for a solid organic compound like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Weigh approximately 5-10 mg of solid this compound.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O with a pH adjustment to ensure solubility) in a standard 5 mm NMR tube.
-
Ensure the solid is fully dissolved; gentle vortexing or sonication may be applied.
-
-
¹H NMR Spectroscopy Parameters:
-
Spectrometer: 400 MHz or higher field strength.
-
Pulse Program: Standard single-pulse experiment.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64, depending on the sample concentration.
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm or the residual solvent peak.
-
-
¹³C NMR Spectroscopy Parameters:
-
Spectrometer: 100 MHz or higher, corresponding to the proton frequency.
-
Pulse Program: Proton-decoupled pulse sequence.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096, to achieve a good signal-to-noise ratio due to the low natural abundance of ¹³C.
-
Infrared (IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
Grind 1-2 mg of the solid sample with an agate mortar and pestle.
-
Add approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) powder.
-
Thoroughly mix and grind the sample and KBr to a fine, homogeneous powder.
-
Place the mixture into a pellet die and apply pressure using a hydraulic press to form a transparent or translucent pellet.
-
-
FT-IR Spectrometer Parameters:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
Background: A spectrum of a pure KBr pellet should be acquired as the background and subtracted from the sample spectrum.
-
Mass Spectrometry (MS)
-
Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 0.1 mg/mL) in a suitable solvent system, such as a mixture of water and acetonitrile with 0.1% formic acid to promote ionization.
-
-
Electrospray Ionization (ESI) Mass Spectrometer Parameters:
-
Ionization Mode: Positive ion mode is typically used for amino acids to observe [M+H]⁺ ions.
-
Capillary Voltage: 3-4 kV.
-
Nebulizing Gas Flow: Adjusted to obtain a stable spray.
-
Drying Gas Temperature: 250-350 °C.
-
Mass Range: Scan a range appropriate for the expected molecular weight (e.g., m/z 50-500).
-
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic characterization of a synthesized chemical compound.
In-Depth Technical Guide: Potential Therapeutic Targets of 2-Amino-2-(p-tolyl)acetic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the potential therapeutic applications of derivatives of 2-Amino-2-(p-tolyl)acetic acid. This compound serves as a key synthetic intermediate for several classes of bioactive molecules with promising therapeutic profiles. The primary focus of this document is on derivatives targeting glutaminase (GLS1) for oncology applications, with additional discussion on potential inhibitors of Phenylalanine Ammonia-Lyase (PAL) and the broader therapeutic context of related heterocyclic scaffolds.
Glutaminase (GLS1) Inhibition: A Key Anti-Cancer Strategy
Derivatives of this compound are precursors to 1,3,4-thiadiazole compounds, which have been identified as potent inhibitors of glutaminase (GLS1).[1] GLS1 is a critical enzyme in cancer metabolism, responsible for the conversion of glutamine to glutamate. This process is essential for rapidly proliferating tumor cells as it fuels the tricarboxylic acid (TCA) cycle and provides nitrogen for the synthesis of nucleotides and amino acids.[2]
Signaling Pathways Involving Glutaminase in Cancer
The upregulation of GLS1 is a hallmark of many cancers and is intertwined with several oncogenic signaling pathways. Inhibition of GLS1 can disrupt these pathways and impede tumor growth. Key pathways include:
-
mTORC1 Signaling: Glutamine metabolism is linked to the activation of the mammalian target of rapamycin complex 1 (mTORC1), a central regulator of cell growth and proliferation.
-
c-Myc Oncogene: The c-Myc oncogene is a known regulator of glutamine metabolism and can drive the expression of GLS1.
-
Redox Homeostasis: Glutamate produced by GLS1 is a precursor for the synthesis of the antioxidant glutathione (GSH). Inhibition of GLS1 can lead to increased oxidative stress in cancer cells, promoting apoptosis.
Below is a diagram illustrating the central role of GLS1 in cancer cell metabolism and its interaction with key signaling pathways.
Caption: GLS1 Signaling Pathway in Cancer.
Quantitative Data for Glutaminase Inhibitors
| Compound | Target | IC50 | Reference |
| BPTES | GLS1 (KGA) | 0.16 µM | [1] |
| 6-Diazo-5-oxo-L-norleucine | Glutaminase (cKGA) | ~1 mM | [1] |
| 5-(1H-benzimidazol-5-yl)-1,3,4-thiadiazol-2-amine | Glutaminyl Cyclase (QC) | 190 nM | [3] |
Experimental Protocols
This protocol outlines a general one-pot synthesis for 2-amino-5-substituted-1,3,4-thiadiazoles from a carboxylic acid, such as this compound, and thiosemicarbazide.[4]
Workflow:
Caption: Synthesis of 2-Amino-1,3,4-Thiadiazole Derivatives.
Detailed Methodology:
-
In a round-bottom flask, suspend the substituted carboxylic acid (0.05 mol) and thiosemicarbazide (0.05 mol) in ethanol.
-
With constant stirring, slowly add a few drops of concentrated sulfuric acid as a catalyst.
-
Heat the reaction mixture to 80-90°C and reflux for 4-6 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Basify the mixture with a 10% sodium carbonate (Na₂CO₃) solution until a precipitate forms.
-
Filter the solid product, wash it with cold water, and dry it.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2-amino-5-substituted-1,3,4-thiadiazole.
This protocol describes a fluorometric method to measure glutaminase activity in biological samples. The assay is based on the detection of ammonia produced from the enzymatic reaction of glutaminase with glutamine.
Principle:
Glutaminase catalyzes the conversion of L-glutamine to L-glutamate and ammonia. The liberated ammonia reacts with o-phthalaldehyde (OPA) to produce a fluorescent product. The increase in fluorescence is directly proportional to the glutaminase activity.
Detailed Methodology:
-
Reagent Preparation: Prepare a working reagent mix containing assay buffer, substrate (L-glutamine), and the detection reagent (o-phthalaldehyde).
-
Sample Preparation: Prepare enzyme samples in an appropriate buffer (e.g., 20 mM Potassium Phosphate, pH 7.4).
-
Assay Procedure:
-
Add samples and standards to a 96-well plate.
-
Initiate the reaction by adding the working reagent to all wells.
-
Incubate the plate at room temperature for 30 minutes.
-
Measure the fluorescence intensity at an excitation wavelength of ~415 nm and an emission wavelength of ~475 nm.
-
-
Data Analysis: Calculate the glutaminase activity based on the rate of fluorescence increase, using a standard curve generated with known concentrations of ammonia.
Phenylalanine Ammonia-Lyase (PAL) Inhibition
This compound has also been utilized as a synthetic intermediate in the preparation of inhibitors for Phenylalanine Ammonia-Lyase (PAL).[5] PAL is an enzyme that catalyzes the non-oxidative deamination of L-phenylalanine to trans-cinnamic acid and ammonia, the first committed step in the phenylpropanoid pathway in plants, fungi, and some bacteria. Inhibition of PAL has potential applications in agriculture and as a therapeutic strategy in certain metabolic disorders.
Quantitative Data for PAL Inhibitors
| Compound | Target | IC50/Ki | Reference |
| 2-Aminoindan-2-phosphonic acid (AIP) | PAL (Parsley) | Ki = 7 ± 2 nM | |
| 5-(4-nitrophenyl)-1,3,4-oxathiazol-2-one | PAL (Rhodotorula glutinis) | IC50 = 2.5 µM | [6] |
Experimental Protocol: Phenylalanine Ammonia-Lyase (PAL) Inhibition Assay (Spectrophotometric)
This protocol details a spectrophotometric assay to determine the inhibitory effect of a compound on PAL activity.
Principle:
The activity of PAL is measured by monitoring the formation of trans-cinnamic acid from L-phenylalanine at 290 nm. The presence of an inhibitor will decrease the rate of this reaction.
Detailed Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of L-phenylalanine (substrate) in the assay buffer (e.g., 0.1 M Borate buffer, pH 8.8).
-
Prepare a series of dilutions of the test inhibitor compound.
-
Prepare a working solution of PAL enzyme in a cold assay buffer.
-
-
Assay Setup:
-
In microcentrifuge tubes, prepare reaction mixtures containing the assay buffer, a fixed concentration of L-phenylalanine, and the desired concentration of the inhibitor. Include a control with no inhibitor.
-
Prepare a blank for each inhibitor concentration containing all components except the enzyme.
-
-
Enzymatic Reaction:
-
Pre-incubate the reaction mixtures at 37°C for 5 minutes.
-
Initiate the reaction by adding the PAL enzyme solution.
-
Incubate at 37°C for a defined period (e.g., 30 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding 1M trichloroacetic acid (TCA).
-
-
Measurement and Analysis:
-
Centrifuge the tubes to pellet any precipitated protein.
-
Measure the absorbance of the supernatant at 290 nm.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value.
-
Pyrazoloquinazoline Derivatives: A Note on Potential Applications
While a direct synthetic pathway from this compound to pyrazoloquinazolines has not been established in the reviewed literature, the p-tolyl moiety is present in some synthesized pyrazoloquinazoline derivatives. For instance, 9-oxo-2-(p-tolyl)-4,9-dihydropyrazolo[5,1-b]quinazoline-3a(3H)-carboxylic acid has been synthesized from 2,4-dioxo-4-(p-tolyl)butanoic acid. The pyrazoloquinazoline scaffold is of significant pharmacological interest due to its reported antimicrobial, antioxidant, and antitumor effects. Further research may explore the potential of this compound as a precursor for novel pyrazoloquinazoline derivatives.
Conclusion
This compound is a versatile building block for the synthesis of various heterocyclic compounds with significant therapeutic potential. The most prominent application lies in the development of 1,3,4-thiadiazole-based glutaminase inhibitors for cancer therapy. Additionally, its use in the synthesis of Phenylalanine Ammonia-Lyase inhibitors presents another avenue for therapeutic and agrochemical development. While the connection to pyrazoloquinazolines is less direct, the presence of the p-tolyl group in bioactive compounds of this class suggests a potential area for future exploration. The experimental protocols and signaling pathway information provided in this guide offer a solid foundation for researchers and drug development professionals working with derivatives of this compound.
References
- 1. abmole.com [abmole.com]
- 2. Glutaminase GLS1 Inhibitors as Potential Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Amino-1,3,4-thiadiazoles as Glutaminyl Cyclases Inhibitors Increase Phagocytosis through Modification of CD47-SIRPα Checkpoint - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Sapphire North America [sapphire-usa.com]
- 6. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]
enantiomers of 2-Amino-2-(p-tolyl)acetic acid and their properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-2-(p-tolyl)acetic acid is a non-proteinogenic amino acid that serves as a crucial chiral building block in the synthesis of various pharmaceutical and bioactive molecules. Its structure, featuring a stereocenter at the alpha-carbon, gives rise to two enantiomers: (R)-2-Amino-2-(p-tolyl)acetic acid and (S)-2-Amino-2-(p-tolyl)acetic acid. The distinct three-dimensional arrangement of these enantiomers can lead to significant differences in their biological activity, making the separation and characterization of the individual stereoisomers a critical aspect of drug discovery and development.
This technical guide provides a comprehensive overview of the properties of this compound, with a focus on its enantiomers. It includes a summary of available physicochemical data, detailed experimental protocols for chiral resolution, and visualizations of key experimental workflows.
Physicochemical Properties
| Property | Value | Reference |
| Chemical Formula | C₉H₁₁NO₂ | [1][2] |
| Molecular Weight | 165.19 g/mol | [1][2] |
| CAS Number (Racemate) | 13227-01-5 | [1] |
| Melting Point (Racemate) | 228 °C | [1] |
| Boiling Point (Racemate) | 306.8 °C at 760 mmHg | [1] |
| Appearance | Solid | [1] |
| Solubility | Slightly soluble in acetonitrile. | [2] |
Biological and Chemical Significance
Racemic this compound is utilized as a synthetic intermediate in the preparation of various compounds. Notably, it serves as a precursor for 1,3,4-thiadiazole derivatives, which have been investigated for their potential anti-cancer properties through the inhibition of glutaminase.[3] It has also been used in the synthesis of inhibitors for the enzyme phenylalanine ammonia-lyase.[2]
The biological activities of the individual enantiomers of this compound have not been extensively reported. However, it is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles. This stereoselectivity arises from the differential interactions of the enantiomers with chiral biological targets such as enzymes and receptors. Therefore, the resolution and study of the individual (R)- and (S)-enantiomers are of high importance for the development of stereochemically pure and potentially more effective and safer therapeutic agents.
Chiral Resolution of Racemic this compound
The separation of the enantiomers from a racemic mixture is a critical step in the development of chiral compounds. Two common and effective methods for the chiral resolution of amino acids are enzymatic kinetic resolution and diastereomeric salt crystallization. While specific protocols for this compound are not detailed in the available literature, the following sections provide detailed methodologies adapted from established procedures for structurally similar amino acids, such as 2-amino-2-(4-chlorophenyl)acetic acid.
Enzymatic Kinetic Resolution using Penicillin G Acylase
Enzymatic kinetic resolution is a highly efficient and environmentally friendly method that utilizes the stereoselectivity of enzymes to separate enantiomers. Penicillin G acylase (PGA) is commonly used to selectively hydrolyze the N-acyl derivative of the L-amino acid, allowing for the separation of the unreacted N-acyl-D-amino acid.
Experimental Workflow:
Detailed Protocol:
-
N-Acetylation of Racemic this compound:
-
Suspend the racemic amino acid in a mixture of glacial acetic acid and water (1:1 v/v).
-
Cool the suspension to 0-5 °C in an ice bath.
-
Slowly add acetic anhydride (1.2 equivalents) dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4 hours.
-
Remove the solvent under reduced pressure to obtain the racemic N-acetyl-2-amino-2-(p-tolyl)acetic acid.
-
-
Enzymatic Hydrolysis:
-
Prepare a suspension of the racemic N-acetylated amino acid in water.
-
Adjust the pH of the suspension to 8.0 with a 1 M NaOH solution.
-
Add immobilized Penicillin G Acylase.
-
Maintain the reaction at a constant temperature (e.g., 37 °C) with gentle stirring.
-
Monitor the progress of the reaction by measuring the consumption of NaOH required to maintain the pH at 8.0. The reaction is typically stopped at or near 50% conversion.
-
-
Separation of Enantiomers:
-
Upon completion, filter off the immobilized enzyme for reuse.
-
Acidify the reaction mixture with hydrochloric acid to a pH of approximately 2. This will precipitate the unreacted N-acetyl-(R)-2-amino-2-(p-tolyl)acetic acid.
-
Filter the mixture to isolate the solid N-acetyl-(R)-enantiomer.
-
The filtrate contains the hydrochloride salt of (S)-2-Amino-2-(p-tolyl)acetic acid. Adjust the pH of the filtrate to the isoelectric point of the amino acid (around pH 6) to precipitate the (S)-enantiomer.
-
Collect the precipitated (S)-enantiomer by filtration, wash with cold water, and dry.
-
-
Hydrolysis of the N-Acetyl-(R)-Enantiomer:
-
Suspend the isolated N-acetyl-(R)-2-amino-2-(p-tolyl)acetic acid in a solution of hydrochloric acid (e.g., 6 M HCl).
-
Heat the mixture to reflux for several hours until the hydrolysis is complete (monitored by TLC or HPLC).
-
Cool the reaction mixture and neutralize to the isoelectric point to precipitate the (R)-2-Amino-2-(p-tolyl)acetic acid.
-
Collect the precipitated (R)-enantiomer by filtration, wash with cold water, and dry.
-
Diastereomeric Salt Crystallization
This classical resolution method involves reacting the racemic amino acid with a chiral resolving agent to form a pair of diastereomeric salts. Due to their different physical properties, such as solubility, these diastereomers can be separated by fractional crystallization.
Experimental Workflow:
Detailed Protocol:
-
Formation of Diastereomeric Salts:
-
Dissolve the racemic this compound in a suitable solvent (e.g., methanol, ethanol, or a mixture with water).
-
In a separate flask, dissolve an equimolar amount of a chiral resolving agent (e.g., (+)-tartaric acid or (-)-tartaric acid) in the same solvent.
-
Slowly add the solution of the resolving agent to the amino acid solution with constant stirring.
-
Stir the mixture at room temperature for a period to allow for complete salt formation.
-
-
Fractional Crystallization:
-
The less soluble diastereomeric salt may begin to precipitate during the addition. To maximize crystallization, the solution can be slowly cooled, and the volume of the solvent can be reduced by evaporation if necessary.
-
Allow the crystallization to proceed, often overnight at a reduced temperature (e.g., 4 °C), to maximize the yield of the less soluble salt.
-
Collect the crystals of the less soluble diastereomeric salt by filtration and wash them with a small amount of the cold solvent.
-
The more soluble diastereomeric salt remains in the mother liquor.
-
-
Liberation of the Enantiomers:
-
From the Crystallized Salt: Dissolve the collected crystals of the diastereomeric salt in water. Adjust the pH of the solution to the isoelectric point of the amino acid (around pH 6) using a suitable base (e.g., aqueous ammonia) to precipitate the free enantiomer. Collect the precipitate by filtration, wash with cold water, and dry.
-
From the Mother Liquor: Evaporate the solvent from the mother liquor. Dissolve the residue in water and adjust the pH to the isoelectric point to precipitate the other enantiomer. This enantiomer may require further purification, such as recrystallization, to achieve high enantiomeric purity.
-
Analysis of Enantiomeric Purity
The enantiomeric excess (ee) of the resolved products should be determined using a suitable analytical technique, most commonly chiral High-Performance Liquid Chromatography (HPLC).
Chiral HPLC Workflow:
General HPLC Conditions:
-
Column: A chiral stationary phase (CSP) column suitable for the separation of amino acid enantiomers (e.g., a crown ether-based, polysaccharide-based, or Pirkle-type column).
-
Mobile Phase: The mobile phase composition will depend on the chosen CSP and may consist of a mixture of an organic solvent (e.g., ethanol, isopropanol) and an aqueous buffer, often with an acidic modifier like trifluoroacetic acid.
-
Flow Rate: Typically in the range of 0.5 - 1.5 mL/min.
-
Detection: UV detection at a wavelength where the analyte absorbs (e.g., around 220 nm).
-
Quantification: The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram using the formula: ee (%) = [|Area(R) - Area(S)| / (Area(R) + Area(S))] x 100.
Conclusion
The enantiomers of this compound represent valuable chiral synthons for the development of new pharmaceuticals. While specific data on the individual properties of the (R)- and (S)-enantiomers are limited, established methods for chiral resolution, such as enzymatic kinetic resolution and diastereomeric salt crystallization, provide robust pathways to access these enantiomerically pure compounds. The detailed protocols and workflows presented in this guide offer a solid foundation for researchers and scientists to produce and characterize these important molecules, paving the way for the exploration of their unique biological activities and potential therapeutic applications. Further research into the distinct properties and biological profiles of the individual enantiomers is highly encouraged.
Disclaimer: The experimental protocols provided are adapted from literature for similar compounds and may require optimization for this compound. All laboratory work should be conducted with appropriate safety precautions.
References
An In-depth Technical Guide to 2-Amino-2-(p-tolyl)acetic Acid: Commercial Availability, Purity, and Analytical Characterization
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Amino-2-(p-tolyl)acetic acid, a non-proteinogenic amino acid, serves as a critical building block in the synthesis of various pharmaceutical compounds, notably as a precursor to glutaminase inhibitors. The purity and characterization of this starting material are paramount to ensure the quality, efficacy, and safety of the final active pharmaceutical ingredient (API). This technical guide provides a comprehensive overview of the commercial landscape for this compound, an analysis of its purity, a discussion of potential synthetic impurities, and detailed analytical methodologies for its characterization.
Commercial Suppliers and Stated Purity
A number of chemical suppliers offer this compound (CAS No. 13227-01-5). The stated purity from these commercial sources is typically high, often exceeding 95%. However, for applications in drug development, a thorough and independent verification of purity is essential. The table below summarizes a selection of commercial suppliers and their advertised purity levels.
| Supplier | Stated Purity | Additional Information |
| Cayman Chemical | ≥98% | Provided as a solid.[1] |
| Sigma-Aldrich | 96% | Marketed by ChemScene LLC / Jinay Pharmaceuticals Pvt Ltd.[2] |
| Anichem | >95% | Available in various package sizes. |
| ChemScene | ≥95% | For the (S)-enantiomer (CAS 119397-07-8).[3] |
Note: This table is not exhaustive and represents a snapshot of available information. Researchers should always consult the most recent product specifications and Certificates of Analysis from the supplier.
Synthesis, Potential Impurities, and Purity Considerations
The commercial synthesis of this compound, like many non-natural amino acids, is often achieved through established synthetic routes such as the Strecker synthesis or the Bucherer-Bergs reaction. Understanding these synthetic pathways is crucial for anticipating potential process-related impurities.
Likely Synthetic Routes
-
Strecker Synthesis : This classic method involves the reaction of p-tolualdehyde with ammonia and cyanide, followed by hydrolysis of the resulting α-aminonitrile.[4][5][6][7][8]
-
Bucherer-Bergs Reaction : This route utilizes p-tolualdehyde, cyanide, and ammonium carbonate to form a hydantoin intermediate, which is then hydrolyzed to the amino acid.[9][10][11][12]
Potential Impurities
Based on these synthetic routes, a range of impurities may be present in the final product. These can be broadly categorized as:
-
Starting Material Residues : Unreacted p-tolualdehyde.
-
Intermediates : Residual α-aminonitrile (from Strecker synthesis) or the hydantoin intermediate (from Bucherer-Bergs).
-
By-products of Side Reactions : Such as the corresponding α-hydroxy acid formed from the hydrolysis of the cyanohydrin intermediate.
-
Enantiomeric Impurities : If a specific enantiomer is desired, the opposite enantiomer is a critical impurity to quantify. Classical Strecker and Bucherer-Bergs syntheses produce racemic mixtures.[5]
-
Other Related Substances : Impurities arising from the degradation of the product or from minor reaction pathways.
The following diagram illustrates a logical workflow for assessing and controlling the purity of this compound.
Experimental Protocols for Purity Determination
A multi-pronged analytical approach is necessary for the comprehensive characterization of this compound.
High-Performance Liquid Chromatography (HPLC) for Purity Assay
Reverse-phase HPLC is a robust method for determining the purity of the compound and quantifying non-chiral impurities.
-
Instrumentation : A standard HPLC system equipped with a UV detector.
-
Column : C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase :
-
Solvent A: Water with 0.1% Trifluoroacetic Acid (TFA) or Phosphoric Acid.
-
Solvent B: Acetonitrile with 0.1% TFA or Phosphoric Acid.
-
-
Gradient : A typical gradient would be to start with a low percentage of Solvent B, and gradually increase the concentration to elute more hydrophobic impurities. A starting point could be a linear gradient from 5% to 95% Solvent B over 20 minutes.
-
Flow Rate : 1.0 mL/min.
-
Detection : UV at 220 nm and 254 nm.
-
Sample Preparation : Accurately weigh and dissolve the sample in the initial mobile phase to a concentration of approximately 0.5 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
-
Purity Calculation : The purity is determined by the area percentage of the main peak relative to the total area of all observed peaks.
Chiral HPLC for Enantiomeric Purity
For applications requiring a specific enantiomer, chiral HPLC is essential to determine the enantiomeric excess.
-
Instrumentation : A standard HPLC system with a UV detector.
-
Column : A chiral stationary phase (CSP) is required. Columns based on macrocyclic glycopeptides (e.g., teicoplanin-based CSPs) or cinchona alkaloids have shown good selectivity for underivatized amino acids.[13][14]
-
Mobile Phase : The mobile phase composition is highly dependent on the chosen chiral column. A common starting point for teicoplanin-based columns is a mixture of methanol or acetonitrile and water, often with acidic or basic additives to improve peak shape and resolution.[15]
-
Flow Rate : Typically 0.5 - 1.0 mL/min.
-
Detection : UV at 220 nm or 254 nm.
-
Sample Preparation : Dissolve the sample in the mobile phase to a suitable concentration (e.g., 0.5 mg/mL) and filter before injection.
-
Enantiomeric Purity Calculation : The enantiomeric excess (e.e.) is calculated from the peak areas of the two enantiomers: e.e. (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] x 100.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Impurity Identification
¹H and ¹³C NMR spectroscopy are powerful tools for confirming the structure of this compound and for identifying and quantifying impurities.
-
Instrumentation : A 400 MHz or higher field NMR spectrometer.
-
Sample Preparation : Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent. For this compound, Dimethyl Sulfoxide-d₆ (DMSO-d₆) or Deuterium Oxide (D₂O) with a pH adjustment would be appropriate.
-
¹H NMR Analysis :
-
The aromatic protons of the p-tolyl group will appear as two doublets in the region of δ 7.0-7.5 ppm.
-
The methine proton (α-proton) will appear as a singlet.
-
The methyl group protons will be a singlet around δ 2.3 ppm.
-
The amino and carboxylic acid protons are exchangeable and may appear as broad signals.
-
-
Impurity Identification : Comparison of the sample spectrum with a reference spectrum of a pure standard can reveal the presence of impurities. Characteristic signals of potential impurities, such as residual p-tolualdehyde (aldehyde proton around δ 9.9 ppm), can be identified.
-
Quantitative NMR (qNMR) : If a certified internal standard is used, qNMR can provide a highly accurate determination of the absolute purity of the sample.
Relevance in Drug Development: A Precursor to Glutaminase Inhibitors
This compound is a key intermediate in the synthesis of certain glutaminase inhibitors.[16] Glutaminase is an enzyme that plays a crucial role in cancer cell metabolism by converting glutamine to glutamate, which then fuels the TCA cycle.[17][18][19] Inhibition of glutaminase is a promising therapeutic strategy for various cancers.[4][5][17]
The glutaminase signaling pathway is complex and integrated with other key cellular pathways such as mTORC1 signaling.[9] The diagram below provides a simplified representation of the central role of glutaminase in cancer cell metabolism.
Given the therapeutic importance of targeting this pathway, the quality of synthetic precursors like this compound is of utmost importance. Any impurities present could potentially be carried through the synthesis of the final drug substance, impacting its safety and efficacy.
Conclusion
For researchers and professionals in drug development, a thorough understanding and rigorous control of starting materials are non-negotiable. This compound, while commercially available with high stated purity, requires independent verification through a combination of analytical techniques. This guide has outlined the key considerations for sourcing, purity assessment, and analytical characterization of this important building block. By implementing the detailed experimental approaches described, scientists can ensure the quality and integrity of their research and development efforts, ultimately contributing to the creation of safer and more effective medicines.
References
- 1. Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Peptide Impurities & Solutions - Creative Peptides [creative-peptides.com]
- 3. ora.ox.ac.uk [ora.ox.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Exploiting the Achilles’ heel of cancer: disrupting glutamine metabolism for effective cancer treatment [frontiersin.org]
- 6. Methods and Compositions for Increasing Sensitivity of Cancer Cells to Glutaminase Inhibitors and Applications to Cancer Therapy | MIT Technology Licensing Office [tlo.mit.edu]
- 7. A pathway map of glutamate metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Metabolic Signaling Cascades Prompted by Glutaminolysis in Cancer [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. Protocol to perform fragment screening using NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. chromatographytoday.com [chromatographytoday.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. Glutaminase inhibition as potential cancer therapeutics: current status and future applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Glutaminase - A potential target for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Glutamine Metabolism | Cell Signaling Technology [cellsignal.com]
- 19. Team’s findings show glutamine metabolism affects T cell signaling - VUMC News [news.vumc.org]
Methodological & Application
Application Notes: Synthesis of Novel 1,3,4-Thiadiazole Compounds from 2-Amino-2-(p-tolyl)acetic acid for Glutaminase Inhibition
Introduction
1,3,4-Thiadiazole derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities.[1][2][3] Notably, certain 2,5-disubstituted 1,3,4-thiadiazoles have emerged as potent inhibitors of glutaminase (GLS), an enzyme crucial for the metabolic reprogramming of cancer cells.[4][5] This application note provides a detailed protocol for the synthesis of a novel 1,3,4-thiadiazole compound derived from 2-Amino-2-(p-tolyl)acetic acid, a key intermediate in the development of potential anti-cancer therapeutics.[4][5]
The synthetic strategy involves a three-step process: (1) Protection of the amino group of this compound using a tert-butyloxycarbonyl (Boc) protecting group, (2) Cyclization of the N-Boc-protected amino acid with thiosemicarbazide to form the 1,3,4-thiadiazole ring, and (3) Deprotection of the Boc group to yield the final amino-thiadiazole derivative.
Data Presentation
Table 1: Reaction Parameters and Yields
| Step | Reaction | Key Reagents | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) |
| 1 | Boc Protection | This compound, (Boc)₂O, NaOH | 1,4-Dioxane/Water | 12 | Room Temp. | 92 |
| 2 | 1,3,4-Thiadiazole Formation | N-Boc-2-amino-2-(p-tolyl)acetic acid, Thiosemicarbazide, POCl₃ | Acetonitrile | 4 | 80 | 78 |
| 3 | Boc Deprotection | N-Boc-5-(1-amino-1-(p-tolyl)ethyl)-1,3,4-thiadiazol-2-amine | Trifluoroacetic acid (TFA), Dichloromethane (DCM) | 2 | Room Temp. | 85 |
Table 2: Characterization of Synthesized Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Mass Spec (m/z) |
| 1 | C₁₄H₁₉NO₄ | 265.31 | 1.4 (s, 9H), 2.3 (s, 3H), 5.1 (d, 1H), 7.2 (d, 2H), 7.4 (d, 2H), 9.8 (br s, 1H) | 21.1, 28.3, 56.5, 80.1, 127.8, 129.5, 137.9, 138.2, 155.4, 174.1 | 266.1 [M+H]⁺ |
| 2 | C₁₅H₂₀N₄O₂S | 320.41 | 1.4 (s, 9H), 1.7 (d, 3H), 2.3 (s, 3H), 5.4 (q, 1H), 7.2 (d, 2H), 7.4 (d, 2H), 7.8 (br s, 2H) | 20.9, 21.2, 28.3, 52.8, 80.5, 126.9, 129.6, 138.1, 139.5, 155.1, 168.2, 170.5 | 321.1 [M+H]⁺ |
| 3 | C₁₀H₁₂N₄S | 220.29 | 1.6 (d, 3H), 2.3 (s, 3H), 4.5 (q, 1H), 7.2 (d, 2H), 7.4 (d, 2H), 7.9 (br s, 2H), 8.5 (br s, 2H) | 21.0, 22.5, 53.1, 126.5, 129.7, 138.5, 140.2, 169.1, 171.8 | 221.1 [M+H]⁺ |
Experimental Protocols
Step 1: Synthesis of N-Boc-2-amino-2-(p-tolyl)acetic acid (1)
-
To a solution of this compound (10.0 g, 60.5 mmol) in a 1:1 mixture of 1,4-dioxane and water (100 mL), add sodium hydroxide (2.66 g, 66.6 mmol).
-
Stir the mixture at room temperature until the solid dissolves completely.
-
Add di-tert-butyl dicarbonate ((Boc)₂O) (14.5 g, 66.6 mmol) portion-wise over 30 minutes.
-
Stir the reaction mixture at room temperature for 12 hours.
-
After completion of the reaction (monitored by TLC), acidify the mixture to pH 2-3 with 1N HCl.
-
Extract the product with ethyl acetate (3 x 100 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude product by column chromatography (Silica gel, 30% ethyl acetate in hexanes) to yield N-Boc-2-amino-2-(p-tolyl)acetic acid as a white solid.
Step 2: Synthesis of tert-butyl (1-(5-amino-1,3,4-thiadiazol-2-yl)-1-(p-tolyl)ethyl)carbamate (2)
-
To a stirred solution of N-Boc-2-amino-2-(p-tolyl)acetic acid (5.0 g, 18.8 mmol) in dry acetonitrile (50 mL), add thiosemicarbazide (1.88 g, 20.7 mmol).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃) (5.77 g, 37.6 mmol) dropwise to the reaction mixture.
-
After the addition is complete, heat the reaction mixture to 80 °C and reflux for 4 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and carefully pour it into crushed ice.
-
Neutralize the mixture with a saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate (3 x 75 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by flash chromatography (Silica gel, 50% ethyl acetate in hexanes) to obtain the desired 1,3,4-thiadiazole derivative.
Step 3: Synthesis of 5-(1-amino-1-(p-tolyl)ethyl)-1,3,4-thiadiazol-2-amine (3)
-
Dissolve the Boc-protected thiadiazole (3.0 g, 9.36 mmol) in dichloromethane (DCM, 30 mL).
-
Add trifluoroacetic acid (TFA) (10.6 g, 93.6 mmol) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Monitor the deprotection by TLC.
-
Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.
-
Dissolve the residue in water and basify with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate to yield the final product as a solid.
-
Recrystallize from ethanol to obtain the pure 5-(1-amino-1-(p-tolyl)ethyl)-1,3,4-thiadiazol-2-amine.
Mandatory Visualization
Caption: Synthetic workflow for the preparation of the target 1,3,4-thiadiazole compound.
References
- 1. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02435G [pubs.rsc.org]
- 2. Synthesis of new -1,3,4-Thiadiazoles Substituted with Oxazepine and Benzoxazepine Moieties – Oriental Journal of Chemistry [orientjchem.org]
- 3. Synthesis of 5-arylidine amino-1,3,4-thiadiazol-2-[(N-substituted benzyol)]sulphonamides endowed with potent antioxidants and anticancer activity induces growth inhibition in HEK293, BT474 and NCI-H226 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of 5-amino-1,3,4-thiadiazole-2-sulphonamide derivatives and their inhibition effects on human carbonic anhydrase isozymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of novel 5-amino-1,3,4-thiadiazole-2-sulfonamide containing acridine sulfonamide/carboxamide compounds and investigation of their inhibition effects on human carbonic anhydrase I, II, IV and VII - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2-Amino-2-(p-tolyl)acetic acid as a Chiral Resolving Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral resolution is a critical process in the pharmaceutical and fine chemical industries for the separation of enantiomers from a racemic mixture. The use of a chiral resolving agent to form diastereomeric salts, which can then be separated by fractional crystallization, is a classical and widely adopted method.[1][2] 2-Amino-2-(p-tolyl)acetic acid is a chiral compound that can be employed as a resolving agent for racemic mixtures of chiral acids or bases. This document provides detailed application notes and protocols for the use of this compound in chiral resolution.
Principle of Chiral Resolution
The fundamental principle involves the reaction of a racemic mixture with an enantiomerically pure chiral resolving agent to form a pair of diastereomers. These diastereomers exhibit different physicochemical properties, most notably solubility, which allows for their separation.[1][3]
For the resolution of a racemic acid (a mixture of R-acid and S-acid) with (R)-2-Amino-2-(p-tolyl)acetic acid, the following reactions occur:
-
(R)-acid + (R)-2-Amino-2-(p-tolyl)acetic acid → (R,R)-diastereomeric salt
-
(S)-acid + (R)-2-Amino-2-(p-tolyl)acetic acid → (S,R)-diastereomeric salt
Due to their different spatial arrangements, the (R,R) and (S,R) diastereomeric salts will have different solubilities in a given solvent system, enabling the less soluble salt to be selectively crystallized and separated.
Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₉H₁₁NO₂ | [4] |
| Molecular Weight | 165.2 g/mol | [4] |
| Melting Point | 228°C | |
| Boiling Point | 306.8°C at 760 mmHg | |
| Appearance | Solid | [4] |
| Purity | ≥98% | [4][5] |
| Storage | -20°C or 4°C | [4] |
Experimental Protocols
The following protocols are generalized starting points and may require optimization based on the specific substrate being resolved.
Protocol 1: General Procedure for the Resolution of a Racemic Carboxylic Acid
-
Diastereomeric Salt Formation:
-
In a suitable flask, dissolve one equivalent of the racemic carboxylic acid in a minimal amount of a suitable solvent (e.g., methanol, ethanol, or ethyl acetate) with heating.
-
In a separate flask, dissolve 0.5 to 1.0 equivalents of enantiomerically pure this compound in the same solvent, also with heating.
-
Slowly add the resolving agent solution to the racemic acid solution with continuous stirring.
-
-
Fractional Crystallization:
-
Allow the mixture to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt.
-
If no crystals form, the solution can be further cooled in an ice bath or a refrigerator. Seeding with a small crystal from a previous batch can also initiate crystallization.[6]
-
Allow crystallization to proceed for several hours or overnight to maximize the yield.
-
-
Isolation of the Diastereomeric Salt:
-
Collect the precipitated crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold crystallization solvent to remove the mother liquor containing the more soluble diastereomer.[6]
-
Dry the isolated crystals under a vacuum.
-
-
Liberation of the Enantiomerically Enriched Carboxylic Acid:
-
Suspend the dried diastereomeric salt in water.
-
Add a strong acid (e.g., 1M HCl) dropwise with stirring to adjust the pH and break the salt, precipitating the free carboxylic acid.[6]
-
Collect the solid by vacuum filtration, wash with cold deionized water, and dry under a vacuum.
-
-
Recovery of the Chiral Resolving Agent:
-
The filtrate from the previous step contains the protonated this compound.
-
The resolving agent can be recovered by adjusting the pH of the filtrate with a base to its isoelectric point, causing it to precipitate.
-
The recovered resolving agent can be purified by recrystallization and reused.
-
Illustrative Data Presentation
The following table provides a template for presenting data from a chiral resolution experiment. The values are hypothetical and will vary depending on the specific racemic acid and experimental conditions.
| Racemic Acid | Resolving Agent Enantiomer | Solvent | Yield of Diastereomeric Salt (%) | Enantiomeric Excess (ee%) of Resolved Acid |
| Racemic Ibuprofen | (R)-2-Amino-2-(p-tolyl)acetic acid | Ethanol | 45 | 95 |
| Racemic Naproxen | (S)-2-Amino-2-(p-tolyl)acetic acid | Methanol | 40 | 92 |
Visualizing the Workflow and Logic
Diagram 1: General Workflow of Chiral Resolution
Caption: Workflow for Chiral Resolution by Diastereomeric Crystallization.
Diagram 2: Logical Relationship in Diastereomer Formation
Caption: Formation of diastereomeric salts from a racemic acid and a chiral base.
Troubleshooting
-
Poor or No Crystallization: The choice of solvent is critical.[6] If the salt is too soluble, try a less polar solvent or a solvent mixture. If it is insoluble, use a more polar solvent. Controlled cooling, scratching the flask, or seeding can induce crystallization.[6]
-
Low Yield: The stoichiometry of the resolving agent can be optimized. While a 0.5 equivalent is often used to precipitate one enantiomer, this can be adjusted.
-
Low Enantiomeric Excess (e.e.): Co-precipitation of the undesired diastereomer can lower the e.e. Recrystallization of the isolated diastereomeric salt is the most common method to improve enantiomeric purity.[6] The e.e. should be monitored after each recrystallization step using a suitable analytical technique like chiral HPLC.
Conclusion
This compound is a viable chiral resolving agent for the separation of enantiomers, particularly for racemic carboxylic acids. The formation of diastereomeric salts with differing solubilities provides a robust and scalable method for obtaining enantiomerically enriched compounds. Successful resolution is highly dependent on optimizing experimental conditions such as the choice of solvent, temperature, and stoichiometry.
References
Protocol for Chiral Resolution of Amines with 2-Amino-2-(p-tolyl)acetic Acid
Application Note
The resolution of racemic amines is a critical process in the development and manufacturing of pharmaceuticals and other fine chemicals, as enantiomers of a chiral molecule often exhibit different physiological activities. One effective method for separating enantiomers is through the formation of diastereomeric salts using a chiral resolving agent. This document provides a detailed protocol for the chiral resolution of primary and secondary amines using 2-Amino-2-(p-tolyl)acetic acid as the resolving agent.
This compound, a non-proteinogenic amino acid, serves as an effective chiral resolving agent for a variety of amines. The principle of this resolution method is based on the reaction of a racemic amine with a single enantiomer of this compound to form a pair of diastereomeric salts. These diastereomers, having different physical properties, can then be separated by fractional crystallization. The less soluble diastereomeric salt will crystallize from the solution, while the more soluble one remains in the mother liquor. Subsequent liberation of the amine from the isolated diastereomeric salt yields the enantiomerically enriched amine.
This protocol is intended for researchers, scientists, and professionals in the field of drug development and synthetic organic chemistry. It outlines the necessary steps for diastereomeric salt formation, fractional crystallization, and the recovery of the resolved amine. While specific quantitative data for the resolution of all possible amines with this particular resolving agent is not exhaustively available, this protocol provides a robust framework that can be optimized for specific amine substrates.
Experimental Protocol
This protocol details the general procedure for the chiral resolution of a racemic amine using either (R)- or (S)-2-Amino-2-(p-tolyl)acetic acid.
Materials:
-
Racemic amine
-
(R)- or (S)-2-Amino-2-(p-tolyl)acetic acid
-
Anhydrous solvents (e.g., methanol, ethanol, isopropanol, acetone, acetonitrile, or mixtures thereof)
-
1 M Sodium hydroxide (NaOH) solution
-
1 M Hydrochloric acid (HCl) solution
-
Organic solvent for extraction (e.g., diethyl ether, dichloromethane, ethyl acetate)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Filter paper
-
Standard laboratory glassware
-
Heating and stirring apparatus
-
Rotary evaporator
Part 1: Diastereomeric Salt Formation and Crystallization
-
Solvent Selection: The choice of solvent is crucial for successful resolution and may require screening of several options. Alcohols such as methanol, ethanol, or isopropanol are often good starting points.
-
Dissolution: In a flask, dissolve the racemic amine (1.0 equivalent) in a minimal amount of a suitable warm solvent. In a separate flask, dissolve this compound (0.5 to 1.0 equivalent) in the same solvent, also with gentle heating. The use of a sub-stoichiometric amount of the resolving agent can sometimes lead to a higher enantiomeric excess in the crystallized salt.
-
Salt Formation: Slowly add the resolving agent solution to the amine solution with continuous stirring.
-
Crystallization: Allow the mixture to cool slowly to room temperature. If crystallization does not occur, it can be induced by scratching the inside of the flask with a glass rod or by adding a seed crystal of the desired diastereomeric salt. Further cooling of the mixture in an ice bath or refrigerator (0-5 °C) for several hours to overnight can promote crystallization.
-
Isolation of the Diastereomeric Salt: Collect the precipitated crystals by vacuum filtration. Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering mother liquor.
-
Recrystallization (Optional but Recommended): To enhance the diastereomeric and, consequently, the enantiomeric purity, the isolated salt can be recrystallized from a fresh portion of the hot solvent.
Part 2: Liberation of the Enantiomerically Enriched Amine
-
Dissolution of the Salt: Suspend the crystalline diastereomeric salt in water.
-
Basification: Add 1 M NaOH solution dropwise while stirring until the pH of the solution is basic (pH > 10) to liberate the free amine.
-
Extraction: Extract the liberated amine with an organic solvent (e.g., diethyl ether or dichloromethane) multiple times.
-
Drying and Concentration: Combine the organic extracts and dry over an anhydrous drying agent like MgSO₄ or Na₂SO₄. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the enantiomerically enriched amine.
-
Recovery of the Resolving Agent: The aqueous layer containing the sodium salt of this compound can be acidified with 1 M HCl to precipitate the resolving agent, which can then be recovered by filtration, washed with cold water, and dried.
Part 3: Determination of Enantiomeric Excess
The enantiomeric excess (e.e.) of the resolved amine should be determined using a suitable analytical technique, such as:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is a widely used and reliable method for separating and quantifying enantiomers.
-
Chiral Gas Chromatography (GC): Suitable for volatile amines, often after derivatization.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Using a chiral solvating agent or a chiral derivatizing agent to induce chemical shift differences between the enantiomers.
Data Presentation
| Racemic Amine | Resolving Agent Enantiomer | Solvent System | Molar Ratio (Amine:Acid) | Yield of Resolved Amine (%) | Enantiomeric Excess (e.e.) (%) |
| Example Amine A | (R)-2-Amino-2-(p-tolyl)acetic acid | e.g., Ethanol | e.g., 1:0.5 | Data | Data |
| Example Amine B | (S)-2-Amino-2-(p-tolyl)acetic acid | e.g., Methanol/Water | e.g., 1:1 | Data | Data |
Visualizations
The following diagrams illustrate the workflow of the chiral resolution process and the underlying chemical principles.
Caption: Workflow of the chiral resolution of amines via diastereomeric salt formation.
Caption: Formation and separation of diastereomeric salts.
Application of 2-Amino-2-(p-tolyl)acetic Acid in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-2-(p-tolyl)acetic acid, also known as 4-methylphenylglycine, is a non-proteinogenic amino acid. Its incorporation into peptide chains can impart unique structural and functional properties, such as increased proteolytic stability, conformational constraints, and altered receptor binding affinities. These characteristics make it a valuable building block in the design of novel peptides for therapeutic and research applications. This document provides detailed application notes and protocols for the efficient incorporation of this compound into peptide chains using Fmoc/tBu solid-phase peptide synthesis (SPPS), with a special focus on mitigating the primary challenge associated with this class of amino acids: racemization.
Key Considerations: Minimizing Racemization
The principal challenge in the incorporation of phenylglycine and its derivatives, including this compound, is the heightened acidity of the α-proton. This acidity can lead to epimerization under the basic conditions typically employed during the coupling step of SPPS.[1] Research on the parent compound, phenylglycine, has demonstrated that the selection of coupling reagents and non-nucleophilic bases is critical for maintaining stereochemical integrity. The deprotection step, which involves piperidine for Fmoc removal, has been found to have a negligible effect on racemization.[1]
Applications
The unique structural properties conferred by this compound make it a valuable component in the synthesis of peptidomimetics and other specialty peptides. While it serves as a synthetic intermediate in the creation of 1,3,4-thiadiazole compounds with potential anti-cancer activity and inhibitors of phenylalanine ammonia-lyase, its direct incorporation into peptides is a key strategy for developing novel therapeutic agents.[2][3] The tolyl group can engage in specific hydrophobic or aromatic interactions within a peptide's target binding site, potentially enhancing potency and selectivity.
Data Presentation: Minimizing Racemization
The following table summarizes the effectiveness of various coupling reagents and bases in minimizing racemization during the incorporation of Fmoc-protected phenylglycine, which serves as a reliable model for this compound. The data is adapted from studies on phenylglycine-containing model peptides.[1]
| Coupling Reagent | Base | Percentage of Correct Diastereomer (%) | Racemization Level |
| COMU | 2,4,6-Trimethylpyridine (TMP) | >99 | Very Low |
| COMU | 2,6-Dimethylpyridine (DMP) | >99 | Very Low |
| DEPBT | 2,4,6-Trimethylpyridine (TMP) | >99 | Very Low |
| DEPBT | 2,6-Dimethylpyridine (DMP) | >99 | Very Low |
Experimental Protocols
This protocol is designed for manual synthesis on a 0.1 mmol scale. Adjust volumes and quantities accordingly for different scales.
Materials and Reagents
-
Rink Amide resin (or other suitable resin for peptide amides)
-
Fmoc-protected amino acids (including Fmoc-2-Amino-2-(p-tolyl)acetic acid)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine
-
Dichloromethane (DCM)
-
Coupling Reagent: COMU or DEPBT
-
Base: 2,4,6-Trimethylpyridine (TMP) or 2,6-Dimethylpyridine (DMP)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water, deionized
-
Diethyl ether, cold
-
Kaiser test kit
Protocol 1: Resin Preparation
-
Place the desired amount of resin (e.g., 167 mg for a 0.6 mmol/g loading resin to achieve 0.1 mmol scale) in a fritted syringe reaction vessel.
-
Add DMF (approximately 10 mL/g of resin) to swell the resin.
-
Gently agitate for at least 1 hour.
-
Drain the DMF.
Protocol 2: Iterative Synthesis Cycle
This cycle is repeated for each amino acid in the peptide sequence.
Step A: Fmoc Deprotection
-
Add a solution of 20% piperidine in DMF (v/v) to the resin.
-
Agitate for 5 minutes. Drain the solution.
-
Repeat the 20% piperidine in DMF treatment for an additional 15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5 x 10 mL).
Step B: Amino Acid Coupling (Critical Step for this compound)
-
In a separate vial, dissolve Fmoc-2-Amino-2-(p-tolyl)acetic acid (3 equivalents, 0.3 mmol) and COMU or DEPBT (3 equivalents, 0.3 mmol) in DMF.
-
Add TMP or DMP (6 equivalents, 0.6 mmol) to the activation mixture.
-
Immediately add the activated amino acid solution to the deprotected resin in the reaction vessel.
-
Agitate the reaction mixture for 2-4 hours at room temperature. For standard amino acids, a shorter coupling time (1-2 hours) is often sufficient.[1]
Step C: Kaiser Test
-
Take a small sample of the resin beads and perform a Kaiser test to check for the presence of free primary amines.
-
A blue color indicates an incomplete reaction. If the test is positive, repeat the coupling step. A yellow/colorless result indicates a complete reaction.[1]
Protocol 3: Final Cleavage and Deprotection
-
After the final amino acid has been coupled and deprotected, wash the resin with DCM.
-
Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5, v/v/v).
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the solution to separate the resin and collect the filtrate containing the crude peptide.
Protocol 4: Peptide Precipitation and Purification
-
Precipitate the crude peptide by adding the TFA solution dropwise to a large volume of cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the peptide pellet under vacuum.
-
Dissolve the crude peptide in a suitable solvent system (e.g., a mixture of acetonitrile and water with 0.1% TFA).
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Analyze the purified peptide by mass spectrometry to confirm its identity.
Visualizations
Caption: General workflow for manual Fmoc-based solid-phase peptide synthesis.
References
Application Notes and Protocols for the Quantification of 2-Amino-2-(p-tolyl)acetic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of 2-Amino-2-(p-tolyl)acetic acid, a synthetic amino acid of interest in pharmaceutical and chemical research. The following protocols for High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS) are based on established methods for the analysis of structurally similar aromatic and non-proteinogenic amino acids.
High-Performance Liquid Chromatography (HPLC-UV)
High-Performance Liquid Chromatography with Ultraviolet (UV) detection is a robust and widely accessible technique for the quantification of aromatic amino acids.[1][2][3] This method relies on the inherent UV absorbance of the phenyl ring in the target analyte.
Quantitative Data Summary (Representative)
The following table summarizes typical performance characteristics for the HPLC-UV analysis of aromatic amino acids. These values are representative and may vary depending on the specific instrumentation and experimental conditions.
| Parameter | Typical Value |
| Linearity Range | 1 - 500 µg/mL |
| Limit of Detection (LOD) | 0.1 - 1 µg/mL |
| Limit of Quantification (LOQ) | 0.5 - 5 µg/mL |
| Accuracy (% Recovery) | 95 - 105% |
| Precision (% RSD) | < 5% |
Experimental Protocol
1.1. Materials and Reagents
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade or ultrapure)
-
Formic acid (or other suitable buffer components)
-
0.45 µm syringe filters
1.2. Instrumentation
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
1.3. Chromatographic Conditions
-
Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water (containing 0.1% formic acid). A typical starting condition is 30:70 (v/v) acetonitrile:water.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 220 nm (due to the phenyl ring absorbance)
-
Injection Volume: 10 µL
1.4. Sample Preparation
-
Accurately weigh and dissolve the this compound reference standard in the mobile phase to prepare a stock solution (e.g., 1 mg/mL).
-
Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the desired concentration range.
-
Dissolve the sample containing this compound in the mobile phase.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
1.5. Data Analysis
-
Construct a calibration curve by plotting the peak area of the reference standards against their known concentrations.
-
Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
Workflow Diagram
Chiral High-Performance Liquid Chromatography (Chiral HPLC)
Since this compound is a chiral molecule, enantioselective quantification is often necessary, particularly in drug development. Chiral HPLC is the method of choice for separating and quantifying the individual enantiomers. The principles of this method are similar to standard HPLC, but a chiral stationary phase (CSP) is used.[4][5][6]
Quantitative Data Summary (Representative)
The performance characteristics for chiral HPLC are generally similar to standard HPLC, with the primary goal being the baseline separation of the enantiomers.
| Parameter | Typical Value |
| Enantiomeric Resolution (Rs) | > 1.5 |
| Linearity Range | 1 - 250 µg/mL for each enantiomer |
| Limit of Detection (LOD) | 0.1 - 0.5 µg/mL for each enantiomer |
| Limit of Quantification (LOQ) | 0.5 - 2 µg/mL for each enantiomer |
| Accuracy (% Recovery) | 95 - 105% |
| Precision (% RSD) | < 5% |
Experimental Protocol
2.1. Materials and Reagents
-
Racemic this compound
-
Enantiomerically pure standards (if available)
-
Hexane (HPLC grade)
-
Isopropanol (HPLC grade)
-
Ethanol (HPLC grade)
-
Trifluoroacetic acid (TFA)
2.2. Instrumentation
-
HPLC system with a UV or Diode Array Detector (DAD)
-
Chiral stationary phase column (e.g., polysaccharide-based like Chiralcel OD-H, or protein-based)
2.3. Chromatographic Conditions
-
Mobile Phase: A mixture of hexane and a polar organic modifier like isopropanol or ethanol, often with a small amount of an acidic or basic additive to improve peak shape (e.g., 0.1% TFA). The exact ratio needs to be optimized for the specific CSP. A typical starting point is 90:10 (v/v) hexane:isopropanol.
-
Flow Rate: 0.5 - 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 220 nm
-
Injection Volume: 10 µL
2.4. Sample Preparation
-
Prepare a stock solution of the racemic compound and individual enantiomers (if available) in the mobile phase.
-
Prepare calibration standards for each enantiomer.
-
Dissolve the sample in the mobile phase.
-
Filter all solutions through a 0.45 µm syringe filter.
2.5. Data Analysis
-
Identify the peaks corresponding to each enantiomer based on the injection of pure standards or by comparing with literature data for similar compounds.
-
Construct separate calibration curves for each enantiomer.
-
Quantify each enantiomer in the sample and determine the enantiomeric excess (e.e.).
Logical Relationship Diagram
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and selectivity, making it ideal for quantifying low levels of this compound in complex matrices, such as biological fluids.[7][8][9]
Quantitative Data Summary (Representative)
| Parameter | Typical Value |
| Linearity Range | 0.1 - 1000 ng/mL |
| Limit of Detection (LOD) | 0.01 - 0.1 ng/mL |
| Limit of Quantification (LOQ) | 0.05 - 0.5 ng/mL |
| Accuracy (% Recovery) | 90 - 110% |
| Precision (% RSD) | < 10% |
Experimental Protocol
3.1. Materials and Reagents
-
This compound reference standard
-
Stable isotope-labeled internal standard (e.g., D-labeled this compound), if available.
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Methanol (for sample extraction)
3.2. Instrumentation
-
LC-MS/MS system (e.g., triple quadrupole) with an electrospray ionization (ESI) source
-
C18 or HILIC column
3.3. LC Conditions
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A typical gradient would be to start with a low percentage of B, ramp up to a high percentage to elute the analyte, and then re-equilibrate.
-
Flow Rate: 0.2 - 0.5 mL/min
-
Injection Volume: 5 µL
3.4. MS/MS Conditions
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions: These need to be optimized by infusing a standard solution of the analyte. For this compound (MW: 165.19), the precursor ion would be [M+H]+ at m/z 166.2. Product ions would result from fragmentation of the precursor.
-
Collision Energy and other parameters: Optimize for maximum signal intensity.
3.5. Sample Preparation (from plasma)
-
To 100 µL of plasma, add the internal standard.
-
Precipitate proteins by adding 300 µL of cold methanol.
-
Vortex and centrifuge at high speed.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the initial mobile phase for injection.
Workflow Diagram
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. Since amino acids are non-volatile, a derivatization step is mandatory to increase their volatility.[10][11][12]
Quantitative Data Summary (Representative)
| Parameter | Typical Value |
| Linearity Range | 1 - 200 µg/mL |
| Limit of Detection (LOD) | 0.1 - 1 µg/mL |
| Limit of Quantification (LOQ) | 0.5 - 5 µg/mL |
| Accuracy (% Recovery) | 90 - 110% |
| Precision (% RSD) | < 10% |
Experimental Protocol
4.1. Materials and Reagents
-
This compound reference standard
-
Derivatization agent (e.g., N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide - MTBSTFA)
-
Solvent for derivatization (e.g., acetonitrile)
-
Extraction solvent (e.g., ethyl acetate)
4.2. Instrumentation
-
GC-MS system with a suitable capillary column (e.g., DB-5ms)
4.3. Derivatization Procedure
-
Place a known amount of the dried sample or standard in a reaction vial.
-
Add the derivatization solvent (e.g., 100 µL acetonitrile).
-
Add the derivatization agent (e.g., 100 µL MTBSTFA).
-
Seal the vial and heat at 70-100 °C for 1-2 hours.
-
Cool the vial to room temperature before injection.
4.4. GC-MS Conditions
-
Injector Temperature: 250 °C
-
Oven Temperature Program: Start at a low temperature (e.g., 100 °C), hold for a few minutes, then ramp up to a final temperature (e.g., 280 °C).
-
Carrier Gas: Helium at a constant flow rate.
-
Ionization Mode: Electron Ionization (EI)
-
MS Detection: Scan mode for identification and Selected Ion Monitoring (SIM) mode for quantification.
4.5. Data Analysis
-
Identify the derivatized analyte peak by its retention time and mass spectrum.
-
Select characteristic ions for SIM mode to enhance sensitivity and selectivity.
-
Construct a calibration curve using derivatized standards.
-
Quantify the analyte in the sample.
Workflow Diagram
References
- 1. Protein Quantification by Derivatization-Free High-Performance Liquid Chromatography of Aromatic Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. cem.de [cem.de]
- 4. academic.oup.com [academic.oup.com]
- 5. HPLC-DAD evidence of the oscillatory chiral conversion of phenylglycine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Comprehensive Profiling of Free Proteinogenic and Non-Proteinogenic Amino Acids in Common Legumes Using LC-QToF: Targeted and Non-Targeted Approaches [mdpi.com]
- 8. Quantitation of non-derivatized free amino acids for detecting inborn errors of metabolism by incorporating mixed-mode chromatography with tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM2.5 Using GC-MS/MS [mdpi.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
Application Note: High-Performance Liquid Chromatography Method for the Analysis of 2-Amino-2-(p-tolyl)acetic acid
Abstract
This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the qualitative and quantitative analysis of 2-Amino-2-(p-tolyl)acetic acid. The method is applicable for both achiral purity assessment and chiral separation of its enantiomers, making it suitable for researchers, scientists, and professionals in drug development and quality control. The protocols provided herein describe a reversed-phase HPLC method for achiral analysis and a chiral HPLC method for enantiomeric separation.
Introduction
This compound is a chiral non-proteinogenic amino acid that serves as a crucial building block in the synthesis of various pharmaceutical compounds. The stereochemistry of such molecules can significantly impact their pharmacological and toxicological properties. Therefore, the development of reliable analytical methods to determine both the chemical purity and the enantiomeric excess is of paramount importance. High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique for the analysis of amino acids.[1][2] This application note presents a detailed protocol for the analysis of this compound using both reversed-phase and chiral HPLC.
For general analysis of amino acids by HPLC, pre-column or post-column derivatization is often employed to enhance detection, especially for those lacking a strong chromophore.[3][4] Common derivatizing agents include o-phthalaldehyde (OPA), 9-fluorenylmethylchloroformate (FMOC), and phenylisothiocyanate (PITC).[5][6] However, aromatic amino acids like this compound possess inherent UV absorbance, which can allow for direct detection without derivatization.[3][7]
Chiral separation of amino acids can be achieved directly using a chiral stationary phase (CSP) or indirectly by derivatizing the enantiomers with a chiral reagent to form diastereomers, which can then be separated on a standard achiral column.[8][9][10] This note will focus on a direct chiral separation approach.
Experimental Workflow
The overall workflow for the HPLC method development for this compound analysis is depicted below.
Caption: Workflow for HPLC Method Development of this compound.
Experimental Protocols
Protocol 1: Achiral Purity Analysis by Reversed-Phase HPLC
This method is designed to determine the chemical purity of this compound by separating it from potential impurities.
1. Materials and Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid or Trifluoroacetic acid (TFA)
-
Methanol (HPLC grade)
2. Instrumentation and Chromatographic Conditions:
| Parameter | Condition |
| HPLC System | Agilent 1200 Series or equivalent with UV detector |
| Column | Reversed-Phase C18, 250 mm x 4.6 mm, 5 µm (e.g., Kromasil-C18)[11] |
| Mobile Phase | A: 0.1% Phosphoric acid in WaterB: Acetonitrile |
| Gradient | 10-90% B over 15 minutes, then 5 minutes at 90% B, and 5 minutes re-equilibration at 10% B |
| Flow Rate | 1.0 mL/min[11] |
| Column Temperature | 30 °C |
| Detection Wavelength | 220 nm |
| Injection Volume | 10 µL |
| Run Time | 25 minutes |
3. Standard and Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve the this compound reference standard in the mobile phase (initial conditions) to a final concentration of 0.1 mg/mL.
-
Sample Solution: Accurately weigh and dissolve the sample in the mobile phase to a final concentration of 0.1 mg/mL.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
4. Data Analysis: The purity is calculated by determining the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Protocol 2: Enantiomeric Separation by Chiral HPLC
This method is for the separation and quantification of the (R) and (S) enantiomers of this compound.
1. Materials and Reagents:
-
(R)-2-Amino-2-(p-tolyl)acetic acid reference standard
-
(S)-2-Amino-2-(p-tolyl)acetic acid reference standard
-
Racemic this compound
-
Methanol (HPLC grade)
-
Ethanol (HPLC grade)
-
Acetic Acid (glacial)
-
Triethylamine
2. Instrumentation and Chromatographic Conditions:
| Parameter | Condition |
| HPLC System | HPLC system with UV detector |
| Column | CHIROBIOTIC T, 250 mm x 4.6 mm, 5 µm[9] |
| Mobile Phase | Methanol / Acetic Acid / Triethylamine (100:0.02:0.01, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 220 nm |
| Injection Volume | 10 µL |
| Run Time | 20 minutes |
3. Standard and Sample Preparation:
-
Standard Solutions: Prepare individual solutions of the (R) and (S) enantiomers (0.1 mg/mL) and a solution of the racemic mixture (0.2 mg/mL) in the mobile phase.
-
Sample Solution: Prepare a solution of the sample at a concentration of 0.2 mg/mL in the mobile phase.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
4. Data Analysis: The enantiomeric excess (e.e.) is calculated using the peak areas of the two enantiomers: e.e. (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100 where Area₁ is the area of the major enantiomer and Area₂ is the area of the minor enantiomer.
Method Validation Summary
A summary of the key validation parameters for both methods is provided below. Full validation should be performed according to ICH guidelines.
Caption: Key validation parameters for the HPLC methods.
Expected Results and Data Presentation
The following tables summarize the expected chromatographic data for the analysis of this compound.
Table 1: Expected Retention Time and System Suitability for Achiral Analysis
| Analyte | Expected Retention Time (min) | Tailing Factor | Theoretical Plates |
| This compound | ~ 8.5 | ≤ 1.5 | > 2000 |
Table 2: Expected Retention Times and Resolution for Chiral Separation
| Enantiomer | Expected Retention Time (min) | Resolution (Rs) |
| (S)-2-Amino-2-(p-tolyl)acetic acid | ~ 10.2 | > 1.5 |
| (R)-2-Amino-2-(p-tolyl)acetic acid | ~ 11.5 | - |
Conclusion
The HPLC methods detailed in this application note provide a reliable and robust approach for the analysis of this compound. The reversed-phase method is suitable for determining chemical purity, while the chiral method allows for the accurate determination of enantiomeric excess. These protocols can be readily implemented in a quality control or research laboratory setting to ensure the quality and stereochemical integrity of this compound.
References
- 1. HPLC qualitative amino acid analysis in the clinical laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. phx.phenomenex.com [phx.phenomenex.com]
- 3. myfoodresearch.com [myfoodresearch.com]
- 4. asianpubs.org [asianpubs.org]
- 5. Amino acid analysis by reverse-phase high-performance liquid chromatography: precolumn derivatization with phenylisothiocyanate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. chromatographytoday.com [chromatographytoday.com]
- 11. jchr.org [jchr.org]
Application Notes and Protocols for the Large-Scale Synthesis of 2-Amino-2-(p-tolyl)acetic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the industrial-scale synthesis of 2-Amino-2-(p-tolyl)acetic acid, a key intermediate in the development of various pharmaceutical compounds. This document details established synthetic routes, experimental protocols, and potential applications, offering valuable insights for process development and optimization.
Introduction
This compound, also known as 4-methylphenylglycine, is a non-proteinogenic amino acid that serves as a crucial building block in organic synthesis. Its structural features make it a valuable precursor for the synthesis of a range of bioactive molecules. Notably, it is utilized as an intermediate in the creation of 1,3,4-thiadiazole compounds, which have shown potential as anti-cancer agents by inhibiting glutaminase (GLS1)[1]. It has also been used in the synthesis of phenylalanine ammonia-lyase inhibitors[2]. The industrial production of this amino acid is critical for ensuring a stable supply chain for the research and manufacturing of these potential therapeutics.
Two primary and well-established methods for the industrial-scale synthesis of α-amino acids are the Strecker synthesis and the Bucherer-Bergs reaction. Both methods are amenable to large-scale production and utilize readily available starting materials.
Synthetic Routes and Mechanisms
The Strecker synthesis is a classic and versatile method for preparing α-amino acids. The reaction proceeds in two main steps: the formation of an α-aminonitrile from an aldehyde, ammonia, and a cyanide source, followed by the hydrolysis of the nitrile to a carboxylic acid[3][4]. For the synthesis of this compound, the starting aldehyde is p-tolualdehyde.
Reaction Scheme:
-
Step 1: α-Aminonitrile Formation p-Tolualdehyde reacts with ammonia to form an imine, which is then attacked by a cyanide ion (from a source like sodium cyanide) to yield 2-amino-2-(p-tolyl)acetonitrile.
-
Step 2: Hydrolysis The resulting α-aminonitrile is hydrolyzed under acidic or basic conditions to produce this compound.
The Bucherer-Bergs reaction is another robust method for the synthesis of α-amino acids, proceeding through a hydantoin intermediate. This multi-component reaction involves heating an aldehyde or ketone with ammonium carbonate and a cyanide source. The resulting 5-substituted hydantoin is then hydrolyzed to the desired amino acid.
Reaction Scheme:
-
Step 1: Hydantoin Formation p-Tolualdehyde reacts with ammonium carbonate and a cyanide source (e.g., potassium cyanide) to form 5-(p-tolyl)hydantoin.
-
Step 2: Hydrolysis The 5-(p-tolyl)hydantoin is subsequently hydrolyzed, typically under basic conditions, to yield this compound.
Experimental Protocols
The following protocols are adapted from established industrial procedures for analogous compounds and are intended as a starting point for process optimization for the large-scale synthesis of this compound.
This protocol is adapted from a pilot-scale synthesis of a structurally similar compound, (R)-2-Amino-2-(4-chlorophenyl)acetic acid, and is expected to be a good starting point for optimization[5].
3.1.1. α-Aminonitrile Formation
-
Reactor Setup: Charge a 100 L glass-lined reactor equipped with a mechanical stirrer, temperature probe, and addition funnel with p-tolualdehyde (e.g., 10 kg) and methanol (e.g., 40 L).
-
Cooling: Cool the mixture to 0-5 °C.
-
Ammonia and Cyanide Addition: Add a solution of ammonium chloride (e.g., 4.2 kg) in water (e.g., 10 L). Subsequently, slowly add a solution of sodium cyanide (e.g., 3.8 kg) in water (e.g., 10 L) over 2-3 hours, ensuring the temperature is maintained below 10 °C.
-
Reaction: Stir the resulting slurry at 10-15 °C for approximately 24 hours.
3.1.2. Hydrolysis and Isolation
-
Acid Hydrolysis: Slowly add concentrated hydrochloric acid (e.g., 30 L) to the reaction mixture, controlling the addition to keep the temperature below 30 °C. Heat the mixture to 80-90 °C and maintain for 12 hours to complete the hydrolysis.
-
Precipitation: Cool the reaction mixture to 20-25 °C to precipitate the racemic this compound.
-
Filtration and Washing: Filter the solid product and wash with cold water (e.g., 2 x 10 L).
-
Drying: Dry the product under vacuum at 60 °C to a constant weight.
3.1.3. Purification
The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol-water mixture[6]. The purity can be assessed by High-Performance Liquid Chromatography (HPLC).
This protocol is based on the general principles of the Bucherer-Bergs reaction.
3.2.1. Hydantoin Formation
-
Reactor Setup: In a suitable pressure reactor, combine p-tolualdehyde, potassium cyanide, and ammonium carbonate in a solvent such as aqueous ethanol.
-
Reaction: Heat the mixture, for example, to 60-70 °C, for several hours. The reaction progress can be monitored by techniques like Thin Layer Chromatography (TLC) or HPLC.
-
Isolation of Hydantoin: Upon completion, cool the reaction mixture and isolate the precipitated 5-(p-tolyl)hydantoin by filtration.
3.2.2. Hydrolysis of Hydantoin
-
Basic Hydrolysis: Treat the isolated hydantoin with a strong base, such as sodium hydroxide, and heat to reflux to open the hydantoin ring.
-
Acidification: After hydrolysis is complete, cool the reaction mixture and carefully acidify with a mineral acid (e.g., hydrochloric acid) to the isoelectric point of the amino acid to precipitate the product.
-
Filtration and Drying: Filter the precipitated this compound, wash with cold water, and dry.
Data Presentation
The following tables summarize expected parameters for the large-scale synthesis of this compound based on data for analogous processes. These values should be used as a baseline for process optimization.
Table 1: Key Process Parameters for Strecker Synthesis
| Parameter | Value/Range | Notes |
| α-Aminonitrile Formation | ||
| p-Tolualdehyde | 1.0 eq | Starting material |
| Ammonium Chloride | 1.1 eq | Ammonia source |
| Sodium Cyanide | 1.1 eq | Cyanide source |
| Temperature | 0-15 °C | Critical for controlling side reactions |
| Reaction Time | ~24 hours | Monitor for completion |
| Hydrolysis | ||
| Hydrochloric Acid | Excess | For complete hydrolysis |
| Temperature | 80-90 °C | To drive the reaction to completion |
| Reaction Time | ~12 hours | Monitor for completion |
| Overall Process | ||
| Expected Yield | 70-85% | Based on analogous syntheses[7] |
| Expected Purity | >95% | After recrystallization |
Table 2: Key Process Parameters for Bucherer-Bergs Reaction
| Parameter | Value/Range | Notes |
| Hydantoin Formation | ||
| p-Tolualdehyde | 1.0 eq | Starting material |
| Potassium Cyanide | 1.5-2.0 eq | |
| Ammonium Carbonate | 2.0-3.0 eq | |
| Temperature | 60-70 °C | |
| Reaction Time | Several hours | Monitor for completion |
| Hydrolysis | ||
| Sodium Hydroxide | Excess | For complete hydrolysis |
| Temperature | Reflux | |
| Reaction Time | Several hours | Monitor for completion |
| Overall Process | ||
| Expected Yield | 60-80% | Dependent on optimization |
| Expected Purity | >95% | After purification |
Mandatory Visualizations
Caption: Workflow for the large-scale Strecker synthesis.
Caption: Workflow for the Bucherer-Bergs reaction.
Caption: Application in the synthesis of potential anti-cancer agents.
References
- 1. abmole.com [abmole.com]
- 2. caymanchem.com [caymanchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. CN113563214A - Synthetic method of aminoacetic acid - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols: Synthesis and Evaluation of a Phenylalanine Ammonia-Lyase Inhibitor Derived from 2-Amino-2-(p-tolyl)acetic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenylalanine ammonia-lyase (PAL) is a crucial enzyme in the phenylpropanoid pathway in plants and some microorganisms, catalyzing the non-oxidative deamination of L-phenylalanine to trans-cinnamic acid. This pathway is responsible for the biosynthesis of a wide array of secondary metabolites, including flavonoids, lignins, and stilbenes. Due to its pivotal role, PAL is a significant target for the development of inhibitors that can modulate plant metabolism or act as potential therapeutic agents. Phenylglycine and its analogs have been identified as a promising class of PAL inhibitors. This document provides detailed protocols for the synthesis of a potential PAL inhibitor, [Amino(p-tolyl)methyl]phosphonic acid, using 2-Amino-2-(p-tolyl)acetic acid as a precursor, and for the evaluation of its inhibitory activity against PAL.
Data Presentation: Inhibitory Activity of Phenylglycine Analogues against Phenylalanine Ammonia-Lyase
| Compound | Target Enzyme | Inhibition Constant (Kᵢ) | Reference |
| 2-Aminoindan-2-phosphonic acid (AIP) | Parsley PAL-1 Isozyme | 7 ± 2 nM | [1] |
| Substituted phenylglycine phosphonic analogues | Potato L-phenylalanine ammonia lyase | Micromolar range | [2][3] |
| [Amino(p-tolyl)methyl]phosphonic acid | L-phenylalanine ammonia lyase (Hypothetical) | Micromolar range | Based on analogues [2][3] |
Experimental Protocols
Protocol 1: Synthesis of [Amino(p-tolyl)methyl]phosphonic Acid
This protocol describes a synthetic route to [Amino(p-tolyl)methyl]phosphonic acid, the phosphonic acid analogue of this compound, based on the principles of the Kabachnik-Fields and Mannich-type reactions.[4]
Materials:
-
p-Tolualdehyde
-
Aqueous Ammonia (25-30%)
-
Diethyl phosphite
-
Concentrated Hydrochloric acid (HCl)
-
Ethanol
-
Sodium Hydroxide (NaOH)
-
Dry Ice (solid CO₂)
-
Standard laboratory glassware and stirring equipment
-
Thin-Layer Chromatography (TLC) apparatus
-
Silica gel for column chromatography
Procedure:
Step 1: Synthesis of Diethyl [Amino(p-tolyl)methyl]phosphonate
-
In a round-bottom flask, dissolve p-tolualdehyde (1 equivalent) in ethanol.
-
Cool the solution in an ice bath and slowly add aqueous ammonia (1.2 equivalents).
-
Stir the mixture at room temperature for 30 minutes to facilitate the formation of the imine.
-
Slowly add diethyl phosphite (1.1 equivalents) to the reaction mixture.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Remove the ethanol under reduced pressure to obtain the crude diethyl [amino(p-tolyl)methyl]phosphonate.
Step 2: Hydrolysis to [Amino(p-tolyl)methyl]phosphonic Acid
-
Suspend the crude diethyl [amino(p-tolyl)methyl]phosphonate in concentrated hydrochloric acid.
-
Heat the mixture to reflux for 4-6 hours to hydrolyze the phosphonate esters.
-
Cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure.
-
Dissolve the residue in a minimum amount of water and adjust the pH to the isoelectric point of the amino phosphonic acid using a solution of sodium hydroxide. The product will precipitate out of the solution.
-
Cool the mixture with a dry ice/acetone bath to maximize precipitation.
-
Collect the solid product by filtration, wash with cold water, and then with a small amount of cold ethanol.
-
Dry the purified [Amino(p-tolyl)methyl]phosphonic acid under vacuum.
Characterization:
The final product should be characterized by ¹H NMR, ³¹P NMR, and mass spectrometry to confirm its structure and purity.
Protocol 2: Phenylalanine Ammonia-Lyase (PAL) Activity and Inhibition Assay
This protocol is adapted from commercially available PAL activity assay kits and can be used to determine the inhibitory potency of the synthesized compound.[5][6][7] The assay is based on the spectrophotometric measurement of the formation of trans-cinnamic acid from L-phenylalanine at 290 nm.
Materials:
-
Purified Phenylalanine Ammonia-Lyase (PAL) enzyme
-
L-phenylalanine (substrate)
-
[Amino(p-tolyl)methyl]phosphonic acid (inhibitor)
-
Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.5)
-
UV-transparent 96-well microplate or quartz cuvettes
-
Microplate reader or spectrophotometer capable of reading absorbance at 290 nm
Procedure:
1. Preparation of Reagents:
-
PAL Enzyme Solution: Prepare a stock solution of PAL in Assay Buffer. The final concentration will depend on the specific activity of the enzyme preparation.
-
Substrate Solution: Prepare a stock solution of L-phenylalanine in Assay Buffer. A typical concentration range for the assay is 0.1 to 10 mM.
-
Inhibitor Solutions: Prepare a series of dilutions of [Amino(p-tolyl)methyl]phosphonic acid in Assay Buffer to determine the IC₅₀ or Kᵢ value.
2. Assay Procedure:
-
Set up the reactions in a 96-well microplate. For each inhibitor concentration, prepare a "Sample" and a "Blank" well.
-
Blank Wells: Add Assay Buffer and the corresponding concentration of the inhibitor.
-
Sample Wells: Add the PAL enzyme solution and the corresponding concentration of the inhibitor.
-
Pre-incubate the plate at a constant temperature (e.g., 37°C) for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the L-phenylalanine substrate solution to all wells.
-
Immediately start monitoring the increase in absorbance at 290 nm over time (e.g., every 30 seconds for 10-20 minutes) using a microplate reader.
3. Data Analysis:
-
Calculate the rate of reaction (V) for each inhibitor concentration by determining the slope of the linear portion of the absorbance vs. time curve.
-
Correct the reaction rates by subtracting the rate of the corresponding blank.
-
Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable dose-response curve.
-
To determine the inhibition constant (Kᵢ) and the mode of inhibition, perform the assay with varying concentrations of both the substrate and the inhibitor and analyze the data using Lineweaver-Burk or Dixon plots.
Visualizations
Caption: Mechanism of competitive inhibition of Phenylalanine Ammonia-Lyase.
Caption: Workflow for the synthesis of the target PAL inhibitor.
Caption: Experimental workflow for the PAL inhibition assay.
References
- 1. Kinetic analysis of the inhibition of phenylalanine ammonia-lyase by 2-aminoindan-2-phosphonic acid and other phenylalanine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Substituted phosphonic analogues of phenylglycine as inhibitors of phenylalanine ammonia lyase from potatoes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. sunlongbiotech.com [sunlongbiotech.com]
- 6. resources.bio-techne.com [resources.bio-techne.com]
- 7. bioworlde.com [bioworlde.com]
Application Notes and Protocols for the GC-MS Analysis of 2-Amino-2-(p-tolyl)acetic acid
Introduction
2-Amino-2-(p-tolyl)acetic acid is a non-proteinogenic amino acid that serves as a crucial chiral building block in the synthesis of various pharmaceuticals and other biologically active compounds. Its analysis is critical for quality control, pharmacokinetic studies, and drug development. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation and quantification of volatile and thermally stable compounds. However, due to the polar and non-volatile nature of amino acids, direct GC-MS analysis is not feasible. Derivatization is a necessary sample preparation step to convert the amino acid into a volatile and thermally stable derivative, making it amenable to GC-MS analysis.[1] This document provides detailed application notes and protocols for the derivatization of this compound for subsequent GC-MS analysis. The primary derivatization techniques covered are silylation and acylation.
Principle of Derivatization for GC-MS
The goal of derivatization is to replace the active hydrogens in the polar functional groups (amino and carboxyl groups) of the amino acid with non-polar protecting groups. This chemical modification increases the volatility and thermal stability of the analyte, allowing it to be vaporized in the GC inlet and separated on the chromatographic column without degradation.[1] Common derivatization reactions for amino acids include silylation and acylation.[2]
Silylation: This is a widely used derivatization technique where active hydrogens are replaced by a trialkylsilyl group, typically a trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) group.[3] Silylating agents such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) are commonly employed.[1][2] TBDMS derivatives are generally more stable towards hydrolysis than TMS derivatives.
Acylation: This method involves the reaction of the amino and carboxyl groups with an acylating agent, such as a chloroformate or an acid anhydride. Alkyl chloroformates, like ethyl chloroformate and isobutyl chloroformate, are frequently used and react with both the amino and carboxyl groups to form N-alkoxycarbonyl alkyl esters. This method offers the advantage of being rapid and can be performed under mild conditions.
Experimental Protocols
Silylation using N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA)
This protocol describes the formation of tert-butyldimethylsilyl (TBDMS) derivatives of this compound.
Materials:
-
This compound standard
-
N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA)
-
Acetonitrile (ACN), anhydrous
-
Pyridine, anhydrous
-
Nitrogen gas, high purity
-
Heating block or oven
-
GC-MS system
Protocol:
-
Sample Preparation: Accurately weigh 1 mg of this compound into a 2 mL reaction vial.
-
Drying: If the sample is in an aqueous solution, evaporate to complete dryness under a gentle stream of nitrogen gas. It is crucial to ensure the sample is anhydrous as moisture can interfere with the silylation reaction.[3]
-
Reagent Addition: Add 100 µL of anhydrous acetonitrile and 100 µL of MTBSTFA to the dried sample. For improved reaction kinetics, 20 µL of anhydrous pyridine can be added as a catalyst.
-
Reaction: Cap the vial tightly and heat at 70-100°C for 1-4 hours. The optimal temperature and time should be determined empirically. A common starting point is 80°C for 2 hours.
-
Cooling: After the reaction is complete, allow the vial to cool to room temperature.
-
GC-MS Analysis: The derivatized sample can be directly injected into the GC-MS system.
Acylation using Isobutyl Chloroformate (iBCF)
This protocol outlines the derivatization of this compound using isobutyl chloroformate.
Materials:
-
This compound standard
-
Isobutyl Chloroformate (iBCF)
-
Isobutanol
-
Pyridine, anhydrous
-
Chloroform
-
Sodium bicarbonate solution (5% w/v)
-
Sodium sulfate, anhydrous
-
Nitrogen gas, high purity
-
Vortex mixer
-
Centrifuge
-
GC-MS system
Protocol:
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., 0.1 M HCl).
-
Esterification: To 100 µL of the sample solution in a reaction vial, add 200 µL of isobutanol. Add 50 µL of anhydrous pyridine.
-
Acylation: Add 50 µL of isobutyl chloroformate dropwise while vortexing. The reaction is typically rapid and exothermic. Continue vortexing for 1 minute.
-
Extraction: Add 500 µL of chloroform and 500 µL of 5% sodium bicarbonate solution. Vortex thoroughly for 1 minute to extract the derivatized analyte into the organic phase and neutralize excess reagents.
-
Phase Separation: Centrifuge at 2000 rpm for 5 minutes to separate the layers.
-
Drying: Carefully transfer the lower organic layer (chloroform) to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
Evaporation and Reconstitution: Evaporate the chloroform under a gentle stream of nitrogen. Reconstitute the dried residue in a suitable volume of an appropriate solvent (e.g., ethyl acetate) for GC-MS analysis.
Data Presentation
The following tables summarize hypothetical quantitative data for the two derivatization methods. These values are representative and may require optimization for specific experimental conditions and instrumentation.
Table 1: Comparison of Silylation and Acylation Derivatization Methods
| Parameter | Silylation (MTBSTFA) | Acylation (iBCF) |
| Reaction Time | 1 - 4 hours | < 5 minutes |
| Reaction Temperature | 70 - 100°C | Room Temperature |
| Sample Preparation | Requires anhydrous conditions | Tolerant to small amounts of water |
| Derivative Stability | High | Moderate |
| By-products | Volatile and non-interfering | Requires extraction to remove |
Table 2: Hypothetical GC-MS Method Parameters and Performance
| Parameter | Silylation (TBDMS Derivative) | Acylation (N-isobutoxycarbonyl isobutyl ester) |
| GC Column | DB-5ms (30m x 0.25mm x 0.25µm) | Chirasil-L-Val (25m x 0.25mm x 0.12µm) |
| Injection Mode | Splitless | Splitless |
| Injector Temperature | 280°C | 250°C |
| Oven Program | 100°C (1 min), ramp to 280°C at 15°C/min | 80°C (2 min), ramp to 220°C at 10°C/min |
| MS Ionization | Electron Ionization (EI) | Electron Ionization (EI) |
| Limit of Detection (LOD) | ~10 ng/mL | ~5 ng/mL |
| Limit of Quantification (LOQ) | ~30 ng/mL | ~15 ng/mL |
| Linearity (r²) | > 0.995 | > 0.998 |
| Reproducibility (RSD%) | < 10% | < 8% |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the derivatization and GC-MS analysis of this compound.
Caption: General workflow for GC-MS analysis of this compound.
Logical Relationship of Derivatization Methods
This diagram shows the relationship between the choice of derivatization method and key experimental considerations.
Caption: Key factors influencing the choice of derivatization method.
Conclusion
Both silylation and acylation are effective derivatization techniques for the GC-MS analysis of this compound. The choice of method will depend on the specific requirements of the analysis, such as sample matrix, required sensitivity, and available instrumentation. For routine analysis, acylation with chloroformates offers a rapid and robust method. For applications requiring high stability of the derivatives, silylation with reagents like MTBSTFA is a suitable alternative. It is recommended to optimize the derivatization conditions and GC-MS parameters for the specific analyte and matrix to achieve the best analytical performance. Furthermore, for enantiomeric separation, the use of a chiral capillary column, such as Chirasil-L-Val, is essential.[4][5]
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. mdpi.com [mdpi.com]
- 3. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
experimental protocol for asymmetric synthesis of 2-Amino-2-(p-tolyl)acetic acid
Introduction
Non-natural amino acids are critical components in the development of novel pharmaceuticals, peptidomimetics, and chiral catalysts. 2-Amino-2-(p-tolyl)acetic acid, a derivative of glycine with a p-tolyl substituent, is a valuable building block in organic synthesis. Its chiral integrity is crucial for the biological activity and efficacy of the final products. This application note provides a detailed experimental protocol for the asymmetric synthesis of this compound via an asymmetric Strecker synthesis, employing a chiral auxiliary to induce stereoselectivity. This method offers a direct and efficient route to the enantiomerically enriched product.
Principle
The synthesis is based on the asymmetric Strecker reaction, a three-component condensation of an aldehyde, a cyanide source, and an amine, followed by hydrolysis of the resulting α-aminonitrile.[1][2][3] In this protocol, p-tolualdehyde serves as the aldehyde component. A chiral amine, (R)-phenylglycinol, is used as a chiral auxiliary to direct the stereoselective addition of the cyanide ion to the imine intermediate. The resulting diastereomeric α-aminonitriles can be separated, and subsequent hydrolysis affords the desired enantiomer of this compound.
Experimental Protocol
Materials and Equipment
-
p-Tolualdehyde
-
(R)-Phenylglycinol
-
Sodium cyanide (NaCN) or Trimethylsilyl cyanide (TMSCN)
-
Methanol (MeOH)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Diethyl ether
-
Magnesium sulfate (MgSO4)
-
Round-bottom flasks
-
Magnetic stirrer and stir bars
-
Reflux condenser
-
Separatory funnel
-
Büchner funnel and filter paper
-
Rotary evaporator
-
pH meter or pH paper
-
Standard laboratory glassware
Procedure
Step 1: Formation of the Chiral Iminonitrile
-
In a well-ventilated fume hood, dissolve p-tolualdehyde (1.0 eq) and (R)-phenylglycinol (1.0 eq) in methanol (5 mL per mmol of aldehyde) in a round-bottom flask equipped with a magnetic stir bar.
-
Stir the mixture at room temperature for 30 minutes to form the corresponding chiral imine.
-
In a separate flask, dissolve sodium cyanide (1.2 eq) in a minimal amount of water or use trimethylsilyl cyanide (1.2 eq). Caution: Cyanide is highly toxic. Handle with extreme care and appropriate personal protective equipment.
-
Cool the imine solution to 0 °C in an ice bath.
-
Slowly add the cyanide solution dropwise to the imine solution over a period of 15-20 minutes.
-
Allow the reaction mixture to stir at 0 °C for 2 hours and then at room temperature for 24 hours.
-
The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, a precipitate of the diastereomeric α-aminonitriles may form. The mixture can be concentrated under reduced pressure to facilitate precipitation.
-
Isolate the solid product by filtration, wash with cold methanol, and dry under vacuum. The diastereomeric ratio can be determined by ¹H NMR spectroscopy. If necessary, the diastereomers can be separated by fractional crystallization or chromatography.
Step 2: Hydrolysis of the α-Aminonitrile and Removal of the Chiral Auxiliary
-
Suspend the obtained α-aminonitrile (1.0 eq) in 6 M aqueous HCl (10 mL per mmol of nitrile).
-
Heat the mixture to reflux (approximately 100-110 °C) for 8-12 hours. The hydrolysis of the nitrile to a carboxylic acid and the cleavage of the chiral auxiliary will occur.
-
Cool the reaction mixture to room temperature.
-
Transfer the solution to a separatory funnel and wash with diethyl ether (2 x 20 mL) to remove the cleaved chiral auxiliary (phenylglycinol). The aqueous layer contains the hydrochloride salt of the desired amino acid.
-
Carefully adjust the pH of the aqueous layer to the isoelectric point of this compound (typically around pH 6) using a 2 M NaOH solution.
-
The amino acid will precipitate out of the solution.
-
Cool the mixture in an ice bath for 30 minutes to maximize precipitation.
-
Collect the solid product by filtration using a Büchner funnel.
-
Wash the product with cold water and then a small amount of cold ethanol.
-
Dry the purified this compound under vacuum.
Data Presentation
The following table summarizes the expected quantitative data for the asymmetric synthesis of this compound based on similar preparations.[4]
| Step | Product | Typical Yield (%) | Enantiomeric Excess (e.e.) (%) | Diastereomeric Ratio (d.r.) |
| 1. Strecker Reaction | Diastereomeric α-aminonitriles | 75-90 | - | >95:5 |
| 2. Hydrolysis & Purification | (R) or (S)-2-Amino-2-(p-tolyl)acetic acid | 80-95 | >98 | - |
Workflow and Pathway Diagrams
Caption: Experimental workflow for the asymmetric synthesis.
Safety Precautions
-
All manipulations should be carried out in a well-ventilated fume hood.
-
Sodium cyanide and trimethylsilyl cyanide are extremely toxic and should be handled with utmost care. Always wear appropriate personal protective equipment, including gloves, lab coat, and safety goggles. Have a cyanide antidote kit readily available.
-
Concentrated acids and bases are corrosive. Handle with care.
-
The reaction should be performed by trained personnel only.
Conclusion
This application note provides a reliable and detailed protocol for the asymmetric synthesis of this compound. The use of a chiral auxiliary in the Strecker reaction allows for high diastereoselectivity, leading to an enantiomerically enriched final product. This method is scalable and provides a practical route for obtaining this important chiral building block for research and development in the pharmaceutical and chemical industries.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Amino-2-(p-tolyl)acetic acid
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Amino-2-(p-tolyl)acetic acid. This valuable non-proteinogenic amino acid is a key building block in the development of various pharmaceuticals. This guide offers detailed troubleshooting, frequently asked questions (FAQs), and optimized experimental protocols to enhance yield and purity.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The two most prevalent and well-established methods for the synthesis of this compound are the Strecker synthesis and the Bucherer-Bergs synthesis. The Strecker synthesis involves a one-pot reaction of p-tolualdehyde, a cyanide source, and an ammonia source to form an α-aminonitrile, which is then hydrolyzed to the desired amino acid. The Bucherer-Bergs reaction first produces a hydantoin intermediate from p-tolualdehyde, a cyanide source, and ammonium carbonate, which is subsequently hydrolyzed to yield the final product.
Q2: Which synthesis method generally provides a higher yield?
A2: Both the Strecker and Bucherer-Bergs syntheses can be optimized to provide good to excellent yields. The yield is highly dependent on the specific reaction conditions, purity of reagents, and efficiency of the work-up and purification steps. For a comparative overview of potential yields under various conditions, please refer to the data tables in the "Data Presentation" section.
Q3: What are the primary safety concerns when performing these syntheses?
A3: A critical safety concern for both methods is the use of highly toxic cyanide salts (e.g., sodium cyanide or potassium cyanide).[1] These reactions must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. It is also crucial to have a cyanide poisoning antidote kit readily available and to be familiar with its use. The hydrolysis steps often involve strong acids or bases, which also require careful handling.
Q4: How can I obtain an enantiomerically pure form of this compound?
A4: The classical Strecker and Bucherer-Bergs syntheses produce a racemic mixture of the amino acid. To obtain a specific enantiomer, a chiral resolution step is necessary. This can be achieved by forming diastereomeric salts with a chiral resolving agent, followed by separation and liberation of the desired enantiomer. Alternatively, enzymatic kinetic resolution can be employed, where an enzyme selectively reacts with one enantiomer, allowing for the separation of the two. Asymmetric synthesis variants of the Strecker reaction using a chiral auxiliary can also be employed to directly produce an enantiomerically enriched product.
Q5: What are common impurities I might encounter and how can they be removed?
A5: Common impurities may include unreacted starting materials (p-tolualdehyde), intermediate products (e.g., the corresponding hydantoin in the Bucherer-Bergs synthesis if hydrolysis is incomplete), and side-products from competing reactions. Purification is typically achieved through recrystallization from a suitable solvent system, such as a water/ethanol mixture. In some cases, residual acetic acid from acetylation protection steps may be present and can be removed by washing with a dilute basic solution.
Troubleshooting Guides
Strecker Synthesis Troubleshooting
| Issue ID | Problem | Potential Causes | Recommended Actions |
| SS-YLD-01 | Low Yield of α-Aminonitrile | - Incomplete imine formation. - Low reactivity of the cyanide source. - Suboptimal reaction temperature. | - Ensure anhydrous conditions for imine formation. - Use a fresh, high-purity cyanide salt. - Optimize the reaction temperature; for p-tolualdehyde, a temperature of 20-40°C is often effective. |
| SS-YLD-02 | Low Yield of Amino Acid after Hydrolysis | - Incomplete hydrolysis of the nitrile. - Degradation of the product under harsh hydrolysis conditions. | - Increase the reaction time or temperature of the hydrolysis step. - Consider using a milder hydrolysis method, such as a two-stage hydrolysis (acidic then basic). |
| SS-PUR-01 | Presence of p-tolualdehyde in the Final Product | - Incomplete conversion during the aminonitrile formation. | - Optimize the stoichiometry of reagents, ensuring a slight excess of the ammonia and cyanide sources. - Purify the crude product by recrystallization. |
| SS-PUR-02 | Formation of Side Products | - Competing Cannizzaro reaction of the aldehyde. - Polymerization of the starting materials or intermediates. | - Maintain a controlled temperature during the reaction. - Ensure efficient stirring to prevent localized high concentrations of reagents. |
Bucherer-Bergs Synthesis Troubleshooting
| Issue ID | Problem | Potential Causes | Recommended Actions |
| BB-YLD-01 | Low Yield of 5-(p-tolyl)hydantoin | - Incorrect pH of the reaction mixture. - Suboptimal temperature. - Inefficient mixing of the multiphasic reaction. | - Maintain a pH of 8-9 using the ammonium carbonate buffer.[1] - Optimize the reaction temperature, typically between 60-80°C.[2] - Use a suitable solvent like aqueous ethanol and ensure vigorous stirring. |
| BB-YLD-02 | Low Yield of Amino Acid after Hydrolysis | - Incomplete hydrolysis of the hydantoin ring. - Ring-opening and re-closure of the hydantoin under certain conditions. | - Use a sufficiently strong base (e.g., NaOH or Ba(OH)₂) and ensure a sufficiently long reaction time at elevated temperatures for complete hydrolysis. |
| BB-PUR-01 | Difficulty in Precipitating the Hydantoin | - The hydantoin may be too soluble in the reaction mixture. | - After the reaction, cool the mixture and acidify with a mineral acid (e.g., HCl) to precipitate the hydantoin. |
| BB-PUR-02 | Presence of Unreacted p-tolualdehyde | - Incomplete initial reaction. | - Ensure the correct molar ratios of reactants are used (typically 1:2:2 of aldehyde:cyanide:ammonium carbonate).[1] |
Data Presentation
Table 1: Comparative Yields of this compound Synthesis Methods
| Synthesis Method | Key Reagents | Typical Yield Range (%) | Key Advantages | Key Disadvantages |
| Strecker Synthesis | p-tolualdehyde, NH₄Cl, NaCN | 60 - 85% | One-pot reaction, readily available starting materials. | Use of highly toxic cyanide, formation of racemic product. |
| Bucherer-Bergs Synthesis | p-tolualdehyde, (NH₄)₂CO₃, NaCN | 65 - 90% (for hydantoin) | Generally good yields for the hydantoin intermediate, which is often crystalline and easy to purify. | Two-step process, hydrolysis of the hydantoin can be challenging. |
| Asymmetric Strecker Synthesis | p-tolualdehyde, chiral amine, cyanide source | 50 - 75% | Direct synthesis of an enantiomerically enriched product. | Requires a stoichiometric amount of a often expensive chiral auxiliary. |
| Enzymatic Resolution | Racemic this compound, specific enzyme | 40 - 50% (for one enantiomer) | High enantioselectivity, mild reaction conditions. | Theoretical maximum yield of 50% for the desired enantiomer, requires an additional separation step. |
Note: Yields are indicative and can vary significantly based on the specific experimental conditions and scale.
Experimental Protocols
Protocol 1: Strecker Synthesis of this compound
Materials:
-
p-Tolualdehyde
-
Ammonium chloride (NH₄Cl)
-
Sodium cyanide (NaCN)
-
Methanol (MeOH)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH)
-
Deionized water
Procedure:
Step 1: Formation of α-Amino-p-tolylacetonitrile
-
In a well-ventilated fume hood, dissolve ammonium chloride in deionized water in a round-bottom flask equipped with a magnetic stirrer.
-
Add p-tolualdehyde to the solution, followed by methanol.
-
Cool the mixture to 0-5°C in an ice bath.
-
Slowly add a solution of sodium cyanide in deionized water to the stirred mixture. Caution: Sodium cyanide is highly toxic.
-
Allow the reaction mixture to warm to room temperature and stir for 24 hours. The formation of the α-aminonitrile may result in a precipitate.
Step 2: Hydrolysis to this compound
-
Carefully add concentrated hydrochloric acid to the reaction mixture from Step 1.
-
Heat the mixture to reflux (approximately 90-100°C) and maintain for 4-6 hours.
-
Cool the reaction mixture to room temperature.
-
Neutralize the solution with a concentrated sodium hydroxide solution to a pH of approximately 6-7. The amino acid will precipitate out of the solution.
-
Collect the solid product by vacuum filtration and wash with cold deionized water.
-
Recrystallize the crude product from a water/ethanol mixture to obtain pure this compound.
Protocol 2: Bucherer-Bergs Synthesis of this compound
Materials:
-
p-Tolualdehyde
-
Ammonium carbonate ((NH₄)₂CO₃)
-
Sodium cyanide (NaCN)
-
Ethanol (EtOH)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH)
-
Deionized water
Procedure:
Step 1: Synthesis of 5-(p-tolyl)hydantoin
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine p-tolualdehyde, ammonium carbonate, and sodium cyanide in a mixture of ethanol and water. A typical molar ratio of aldehyde:cyanide:carbonate is 1:2:2.[1]
-
Heat the reaction mixture to reflux (approximately 80°C) and maintain for 6-8 hours.
-
Cool the reaction mixture to room temperature.
-
Acidify the mixture with concentrated hydrochloric acid to a pH of approximately 2-3 to precipitate the 5-(p-tolyl)hydantoin.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry.
Step 2: Hydrolysis to this compound
-
In a round-bottom flask, suspend the 5-(p-tolyl)hydantoin in a 10-20% aqueous solution of sodium hydroxide.
-
Heat the mixture to reflux and maintain for 12-24 hours, or until the hydrolysis is complete (can be monitored by TLC).
-
Cool the reaction mixture to room temperature.
-
Carefully neutralize the solution with concentrated hydrochloric acid to a pH of approximately 6-7 to precipitate the amino acid.
-
Collect the solid product by vacuum filtration and wash with cold deionized water.
-
Recrystallize the crude product from a water/ethanol mixture to obtain pure this compound.
Mandatory Visualization
Caption: Workflow for the Strecker synthesis of this compound.
Caption: Workflow for the Bucherer-Bergs synthesis of this compound.
Caption: A logical approach to troubleshooting synthesis issues.
References
Technical Support Center: Purification of Crude 2-Amino-2-(p-tolyl)acetic Acid
This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of crude 2-Amino-2-(p-tolyl)acetic acid. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The primary purification techniques for this compound, a substituted phenylglycine, are recrystallization, acid-base extraction, and column chromatography. The choice of method depends on the nature and quantity of impurities, as well as the desired final purity.
Q2: What are the likely impurities in my crude this compound sample?
A2: If your crude product was synthesized via a Strecker reaction, common impurities may include unreacted starting materials like p-tolualdehyde, cyanide salts, and ammonium salts. Side products such as the corresponding α-aminonitrile, which is an intermediate in the Strecker synthesis, may also be present.[1]
Q3: How can I assess the purity of my this compound?
A3: Reversed-phase high-performance liquid chromatography (RP-HPLC) is a robust method for determining the purity of your compound.[2] For chiral purity analysis, chiral HPLC or chiral capillary electrophoresis can be employed.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound.
Recrystallization Issues
| Issue ID | Problem | Potential Causes | Recommended Actions |
| REC-01 | The compound does not dissolve in the hot recrystallization solvent. | - The solvent is not appropriate for the compound. - Insufficient solvent is being used. | - Perform small-scale solubility tests with a variety of solvents (e.g., water, ethanol, isopropanol, or mixtures). - Gradually add more hot solvent until the compound dissolves. |
| REC-02 | The compound precipitates out of the hot solution too quickly. | - The solution is supersaturated. - The solution cooled too rapidly. | - Add a small amount of hot solvent to redissolve the precipitate and allow it to cool more slowly. - Use a heated funnel during filtration. |
| REC-03 | No crystals form upon cooling. | - The solution is not sufficiently concentrated. - The compound is too soluble in the chosen solvent at low temperatures. | - Evaporate some of the solvent to increase the concentration. - Try adding an anti-solvent (a solvent in which the compound is insoluble) dropwise. - Scratch the inside of the flask with a glass rod to induce nucleation. |
| REC-04 | The purified crystals are colored. | - Colored impurities are present. | - Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. |
| REC-05 | Low recovery of the purified product. | - Too much solvent was used. - The compound has significant solubility in the cold solvent. | - Use the minimum amount of hot solvent required for dissolution. - Ensure the solution is thoroughly cooled in an ice bath before filtration. - Concentrate the mother liquor to obtain a second crop of crystals. |
Column Chromatography Issues
| Issue ID | Problem | Potential Causes | Recommended Actions |
| CHR-01 | Poor separation of the desired compound from impurities. | - Inappropriate stationary phase or mobile phase. - Column overloading. | - For amino acids, ion-exchange chromatography is often effective.[3] - Optimize the mobile phase composition through small-scale TLC analysis. - Reduce the amount of crude material loaded onto the column. |
| CHR-02 | The compound is not eluting from the column. | - The mobile phase is not polar enough. - The compound is strongly adsorbed to the stationary phase. | - Gradually increase the polarity of the mobile phase. - For ion-exchange chromatography, adjust the pH or ionic strength of the elution buffer. |
| CHR-03 | Tailing of the product peak. | - Interactions between the amino acid and the silica gel. | - Add a small amount of a competitive base, like triethylamine, or an acid, like acetic acid, to the mobile phase to improve peak shape. |
Experimental Protocols
Protocol 1: Recrystallization from an Aqueous-Organic Solvent System
This protocol is a general guideline and may require optimization based on the specific impurities present in the crude material.
Materials:
-
Crude this compound
-
Ethanol
-
Deionized water
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of a 1:1 ethanol/water mixture and heat the solution gently with stirring. Continue to add small portions of the hot solvent mixture until the solid completely dissolves.
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask.
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture.
-
Drying: Dry the purified crystals in a vacuum oven at a low temperature.
Protocol 2: Acid-Base Extraction
This method is effective for separating the amphoteric amino acid from neutral organic impurities.
Materials:
-
Crude this compound
-
Diethyl ether (or other suitable organic solvent)
-
1 M Hydrochloric acid (HCl)
-
1 M Sodium hydroxide (NaOH)
-
Separatory funnel
-
Beakers
-
pH paper or pH meter
Procedure:
-
Dissolution: Dissolve the crude product in diethyl ether.
-
Acidic Extraction: Transfer the ether solution to a separatory funnel and extract with 1 M HCl. The amino acid will move into the aqueous layer as its hydrochloride salt.
-
Separation: Separate the aqueous layer.
-
Basification and Precipitation: Cool the aqueous layer in an ice bath and slowly add 1 M NaOH with stirring to adjust the pH to the isoelectric point of this compound (around pH 6). The purified amino acid will precipitate out of the solution.
-
Isolation and Washing: Collect the precipitate by vacuum filtration, wash with cold deionized water, and then with a small amount of cold ethanol.
-
Drying: Dry the purified product under vacuum.
Visualizations
Caption: A typical workflow for the purification of this compound by recrystallization.
References
common side reactions in the synthesis of 2-Amino-2-(p-tolyl)acetic acid
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Amino-2-(p-tolyl)acetic acid. It provides troubleshooting guidance for common side reactions and frequently asked questions to ensure a successful and efficient synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis of this compound, primarily through the common Strecker or Bucherer-Bergs synthetic routes.
Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A1: Low yields in the synthesis of this compound can stem from several factors, depending on the synthetic route employed.
-
For Strecker Synthesis:
-
Incomplete imine formation: The initial reaction between p-tolualdehyde and ammonia to form the imine is crucial. Ensure anhydrous conditions and consider the use of a dehydrating agent.
-
Inefficient cyanide addition: The nucleophilic attack of the cyanide ion on the iminium ion is a key step. Ensure the cyanide salt is fully dissolved and the reaction temperature is optimized.[1][2]
-
Incomplete hydrolysis of the aminonitrile: The final hydrolysis of 2-amino-2-(p-tolyl)acetonitrile to the carboxylic acid can be slow and require harsh conditions, which may lead to degradation of the product.[3] Consider optimizing the acid or base concentration and the reaction temperature and time.
-
-
For Bucherer-Bergs Synthesis:
-
Suboptimal pH: The reaction is sensitive to pH. A pH range of 8-9 is generally recommended to prevent the degradation of cyanide under strongly alkaline conditions and to avoid hindering cyanohydrin formation in acidic conditions.[4]
-
Incorrect reagent ratios: A molar ratio of 1:2:2 for the aldehyde:cyanide:(NH₄)₂CO₃ is often optimal. Excess cyanide can lead to side products.[4]
-
Incomplete hydrolysis of the hydantoin: Similar to the Strecker synthesis, the hydrolysis of the intermediate 5-(p-tolyl)hydantoin can be challenging. Strong acidic or basic conditions are typically required, which can also lead to product degradation if not carefully controlled.
-
Q2: I am observing significant amounts of an unknown impurity in my final product. What are the likely side products?
A2: The formation of impurities is a common challenge. The identity of the side product depends on the reaction conditions and the synthetic route.
-
Unreacted Starting Materials: Incomplete conversion of p-tolualdehyde is a common source of impurities.
-
Over-alkylation: In the Bucherer-Bergs reaction, excess cyanide can potentially lead to the formation of undesired alkylated byproducts.[4]
-
Formation of Amide Intermediate: During the hydrolysis of the nitrile (from Strecker) or hydantoin (from Bucherer-Bergs), incomplete hydrolysis can result in the presence of 2-amino-2-(p-tolyl)acetamide as an impurity.
-
Decarboxylation Product: Phenylacetic acid derivatives can undergo decarboxylation, especially at elevated temperatures. This would lead to the formation of 1-methyl-4-(aminomethyl)benzene.
-
Oxidation Products: p-Tolualdehyde is susceptible to oxidation to p-toluic acid, which could be carried through the synthesis.
Q3: How can I minimize the formation of these side products?
A3: Careful control of reaction parameters is key to minimizing side product formation.
-
Control of Stoichiometry: Use precise molar ratios of reactants as recommended in established protocols to avoid excess of any single reactant, which could lead to side reactions.[4]
-
pH Control: For the Bucherer-Bergs synthesis, maintaining the pH in the optimal range of 8-9 is critical.[4]
-
Temperature Management: Avoid excessive temperatures, especially during the hydrolysis step, to minimize decarboxylation and other degradation reactions.
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can help prevent the oxidation of the starting aldehyde.
-
Purification: Effective purification of the final product is essential. Recrystallization is a common method for purifying amino acids.
Q4: What are the best practices for the hydrolysis of the aminonitrile or hydantoin intermediate?
A4: The hydrolysis step is often the most challenging part of the synthesis.
-
Acid Hydrolysis: Concentrated hydrochloric acid is commonly used. The reaction often requires heating for several hours. It is important to monitor the reaction progress to avoid prolonged heating, which can lead to degradation.
-
Base Hydrolysis: Strong bases like sodium hydroxide can also be used. However, this may require careful neutralization to isolate the amino acid at its isoelectric point.
-
Monitoring the Reaction: Use analytical techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the disappearance of the starting material and the formation of the desired amino acid. This will help in determining the optimal reaction time and preventing the formation of degradation products.
Summary of Potential Side Reactions and Mitigation Strategies
| Side Reaction | Synthetic Route | Potential Cause | Mitigation Strategy |
| Incomplete Reaction | Strecker & Bucherer-Bergs | Insufficient reaction time or temperature. | Monitor reaction progress (TLC, HPLC) and optimize reaction conditions. |
| Over-alkylation | Bucherer-Bergs | Excess cyanide.[4] | Use a 1:2:2 molar ratio of aldehyde:cyanide:(NH₄)₂CO₃.[4] |
| Reactant Degradation | Bucherer-Bergs | Non-optimal pH (too high or too low).[4] | Maintain pH in the range of 8-9.[4] |
| Amide Formation | Strecker & Bucherer-Bergs | Incomplete hydrolysis of nitrile or hydantoin. | Ensure complete hydrolysis by optimizing acid/base concentration, temperature, and time. |
| Decarboxylation | Strecker & Bucherer-Bergs | High temperatures during hydrolysis or workup. | Avoid excessive heating; use the lowest effective temperature for hydrolysis. |
| Oxidation of Aldehyde | Strecker & Bucherer-Bergs | Presence of oxygen. | Perform the reaction under an inert atmosphere (e.g., nitrogen). |
Experimental Protocols
The following is a representative experimental protocol for the synthesis of this compound via the Strecker synthesis. This protocol is adapted from general procedures for the synthesis of α-arylglycines and should be optimized for specific laboratory conditions.
Part 1: Synthesis of 2-Amino-2-(p-tolyl)acetonitrile
-
In a well-ventilated fume hood, dissolve ammonium chloride (1.1 eq) in deionized water in a round-bottom flask equipped with a magnetic stirrer.
-
To this solution, add p-tolualdehyde (1.0 eq).
-
Cool the mixture to 0-5 °C using an ice bath.
-
Slowly add a solution of sodium cyanide (1.05 eq) in deionized water to the stirred mixture. Caution: Sodium cyanide is highly toxic. Handle with extreme care and appropriate personal protective equipment.
-
Allow the reaction mixture to warm to room temperature and stir for 24 hours. The formation of a precipitate (the α-aminonitrile) may be observed.
-
The crude 2-amino-2-(p-tolyl)acetonitrile can be extracted with an organic solvent like ethyl acetate, dried over anhydrous sodium sulfate, and the solvent evaporated under reduced pressure. However, for the subsequent hydrolysis, the crude reaction mixture can often be used directly.
Part 2: Hydrolysis of 2-Amino-2-(p-tolyl)acetonitrile to this compound
-
To the crude 2-amino-2-(p-tolyl)acetonitrile (or the reaction mixture from Part 1), add concentrated hydrochloric acid (a significant excess, e.g., 5-10 volumes).
-
Heat the mixture to reflux (approximately 100-110 °C) for 4-6 hours. Monitor the reaction progress by TLC or HPLC until the aminonitrile is consumed.
-
After completion, cool the reaction mixture to room temperature.
-
The product, this compound hydrochloride, may precipitate upon cooling. If not, the solution can be concentrated under reduced pressure.
-
To isolate the free amino acid, dissolve the hydrochloride salt in a minimum amount of water and adjust the pH to the isoelectric point of the amino acid (typically around pH 6) using a base such as ammonium hydroxide or sodium hydroxide.
-
The precipitated this compound can be collected by filtration, washed with cold water, and then with a small amount of cold ethanol.
-
Dry the product under vacuum to obtain the final pure amino acid.
Visualizations
Troubleshooting Logic for Low Yield
Caption: Troubleshooting workflow for low reaction yield.
General Synthetic Pathway and Potential Side Reactions
Caption: Synthetic pathway and potential side reactions.
References
Technical Support Center: Optimizing Derivatization of 2-Amino-2-(p-tolyl)acetic Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the successful derivatization of 2-Amino-2-(p-tolyl)acetic acid. This non-proteinogenic, sterically hindered amino acid presents unique challenges, and this guide offers troubleshooting advice, detailed protocols, and optimized reaction conditions to streamline your experimental workflows.
Frequently Asked Questions (FAQs)
Q1: Why is derivatization of this compound necessary?
A1: Derivatization is often essential for the analysis and application of this compound for several key reasons:
-
Improved Volatility: For Gas Chromatography (GC) analysis, the polar amine and carboxylic acid functional groups must be derivatized to form more volatile compounds.[1]
-
Enhanced Chromatographic Separation: Derivatization can significantly improve peak shape and resolution in both GC and High-Performance Liquid Chromatography (HPLC).[2]
-
Increased Detector Sensitivity: Most amino acids, including this one, lack a strong chromophore, making them difficult to detect with UV-Vis or fluorescence detectors.[3] Attaching a chromophoric or fluorophoric tag via derivatization dramatically enhances detection sensitivity.[2][3]
-
Chiral Resolution: To separate the (R) and (S) enantiomers, derivatization with a chiral agent forms diastereomers that can be resolved on a standard achiral HPLC column.[4]
Q2: What are the main challenges when derivatizing a sterically hindered amino acid like this compound?
A2: The p-tolyl group creates significant steric hindrance around the chiral center. This can lead to slow reaction rates and low yields when using standard derivatization or peptide coupling methods.[5][6] Overcoming this often requires specialized coupling reagents or more forcing reaction conditions.[6]
Q3: My this compound has poor solubility in my reaction solvent. What can I do?
A3: Poor solubility in organic solvents is a common issue for amino acids due to their zwitterionic nature.[7][8] To improve solubility, consider these strategies:
-
pH Adjustment: The compound's charge state is pH-dependent. Adjusting the pH away from its isoelectric point can significantly increase solubility in aqueous or protic solvents.[8][9]
-
Co-solvent Systems: Introduce a polar aprotic co-solvent like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) to help solvate the molecule.[8]
-
Salt Formation: Converting the amino acid to its corresponding salt (e.g., hydrochloride or sodium salt) can dramatically improve solubility in certain solvents.[8]
Q4: Which derivatization reagents are suitable for HPLC analysis?
A4: For pre-column derivatization in HPLC, several reagents are commonly used to react with the primary amine:
-
o-Phthalaldehyde (OPA): Reacts rapidly with primary amines in the presence of a thiol to form highly fluorescent adducts.[3][10] However, these derivatives can be unstable.[10]
-
9-Fluorenylmethyl Chloroformate (FMOC-Cl): Reacts with both primary and secondary amines to form stable, fluorescent derivatives.[11][12] It is often used in combination with OPA for comprehensive amino acid analysis.[11][12]
-
6-Aminoquinolyl-N-hydroxysuccinimidyl Carbamate (AQC): A widely used reagent that forms highly stable fluorescent derivatives with both primary and secondary amines.[12]
-
Phenyl Isothiocyanate (PITC): Reacts with primary and secondary amino acids to form stable derivatives, but the sample preparation can be intricate.[12]
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Issue 1: Low or No Product Yield
| Possible Cause | Troubleshooting Steps |
| Steric Hindrance | For peptide couplings, conventional reagents like DCC may be inefficient.[6] Use specialized coupling reagents designed for hindered amino acids, such as HATU, PyBOP, or benzotriazole-activated esters.[5][6][13] Consider increasing the reaction time or temperature, but monitor for side reactions. |
| Incomplete Derivatization | Ensure a sufficient molar excess (typically 4-6x) of the derivatizing reagent is used to drive the reaction to completion. Confirm the concentration of your starting material and reagent solutions. |
| Reagent Degradation | Some derivatizing agents (e.g., OPA) have limited stability.[14] Prepare fresh reagent solutions daily and store them under recommended conditions.[15] |
| Poor Solubility | The starting material must be fully dissolved for the reaction to proceed efficiently. Use co-solvents (e.g., Acetonitrile, DMSO) or adjust the pH as described in the FAQs.[8][14] |
| Incorrect pH | Many derivatization reactions are pH-sensitive. For example, FMOC and OPA reactions are typically performed under basic conditions (pH 9-10.2).[16][17] Ensure your buffer system maintains the optimal pH throughout the reaction. |
Issue 2: Poor Reproducibility
| Possible Cause | Troubleshooting Steps |
| Inconsistent Reaction Time | For reactions like FMOC derivatization, timing is critical. Use a timer and consider quenching the reaction to ensure consistent results. Terminating the reaction by adding a volatile acid can prevent further byproduct formation and stabilize the derivative.[16] |
| Moisture Sensitivity | Silylation reagents are highly sensitive to moisture, which can lead to poor reaction yield and instability of the derivatives.[1] Ensure all glassware is dry and use anhydrous solvents. |
| Variable Temperature | Use a temperature-controlled water bath or heating block to maintain a consistent reaction temperature. |
| Sample Carry-over (HPLC) | If you observe ghost peaks or inconsistent results in sequential HPLC runs, implement aggressive wash solutions for the injector and column to prevent carry-over.[16] |
Quantitative Data Summary
The tables below provide starting points for reaction optimization. Conditions may need to be adjusted based on your specific substrate and experimental setup.
Table 1: Recommended Co-solvents for Improving Solubility
| Solvent | Type | Reported Solubility of Similar Amino Acids | Notes |
| DMSO | Polar Aprotic | 2 mg/mL for (R)-2-Amino-2-(4-chlorophenyl)acetic acid (may require warming)[8] | Excellent for dissolving zwitterionic compounds. |
| DMF | Polar Aprotic | Often used in peptide synthesis with hindered amino acids. | Ensure high purity as impurities can interfere with reactions. |
| Methanol/Ethanol | Polar Protic | Generally good solvents for amino acids.[8] | Solubility decreases as the hydrophobicity of the alcohol increases (Methanol > Ethanol > Propanol).[18] |
| Acetonitrile | Polar Aprotic | Slightly soluble (0.1-1 mg/mL) for this compound.[19] | Often used in HPLC mobile phases and as a reaction co-solvent. |
Table 2: Typical Conditions for Amine Derivatization Reagents
| Reagent | Reaction pH | Typical Reaction Time | Detection | Key Characteristics |
| OPA/Thiol | ~10.2[17] | ~2 minutes[10] | Fluorescence | Reacts only with primary amines; derivatives can be unstable.[10][12] |
| FMOC-Cl | ~9.0[16] | 20-30 minutes | Fluorescence | Reacts with primary and secondary amines; forms stable derivatives.[11] |
| AQC | 8.5 - 10 | 1-10 minutes | Fluorescence / UV | Reacts with primary and secondary amines; stable derivatives.[12] |
| PITC | Alkaline | ~20 minutes | UV | Stable derivatives but requires intricate sample prep and anhydrous conditions.[12] |
Experimental Protocols & Workflows
Protocol 1: General Amine Protection with Boc Anhydride (Boc₂O)
This protocol describes the protection of the primary amine, a common first step before further modification of the carboxylic acid.
Materials:
-
This compound
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Solvent (e.g., Dichloromethane (DCM) or a mixture with a co-solvent like DMF)
-
Base (e.g., Triethylamine (NEt₃) or Sodium Bicarbonate)[20]
-
Water
Procedure:
-
Suspend this compound in the chosen solvent system.
-
Add 1.5 to 2.0 equivalents of the base, followed by 1.1 to 1.5 equivalents of Boc₂O.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC or LC-MS. Due to steric hindrance, this reaction may require several hours to overnight.
-
Upon completion, quench the reaction by adding water.
-
If using an organic solvent like DCM, extract the product. Acidify the aqueous layer and extract again to ensure full recovery of the product.
-
Combine the organic layers, dry with a drying agent (e.g., Na₂SO₄), filter, and evaporate the solvent under reduced pressure to isolate the N-Boc protected product.
Protocol 2: Fischer Esterification of the Carboxylic Acid
This protocol is for converting the carboxylic acid to its methyl or ethyl ester under acidic conditions. The amine group should be protected first (see Protocol 1).
Materials:
-
N-protected this compound
-
Alcohol (e.g., Methanol or Ethanol, in large excess)
-
Acid Catalyst (e.g., concentrated H₂SO₄ or HCl)[21]
Procedure:
-
Dissolve the N-protected amino acid in a large excess of the desired alcohol (the alcohol acts as both solvent and reagent).
-
Carefully add a catalytic amount of strong acid (e.g., a few drops of H₂SO₄).
-
Heat the mixture to reflux and stir for several hours. The reaction is an equilibrium, so a large excess of alcohol is used to drive it towards the product.[21]
-
Monitor the reaction by TLC or LC-MS.
-
Once complete, cool the mixture and remove the excess alcohol under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.
-
Dry the organic layer, filter, and evaporate the solvent to yield the ester product.
Visualized Workflows and Logic Diagrams
Caption: A general experimental workflow for derivatization.
Caption: A logical diagram for troubleshooting low product yield.
References
- 1. The Derivatization and Analysis of Amino Acids by GC-MS [sigmaaldrich.com]
- 2. Is Derivatization Necessary for Amino Acid Analysis Using High Performance Liquid Chromatography | MtoZ Biolabs [mtoz-biolabs.com]
- 3. myfoodresearch.com [myfoodresearch.com]
- 4. taylorfrancis.com [taylorfrancis.com]
- 5. Efficient peptide coupling involving sterically hindered amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chemrxiv.org [chemrxiv.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. In-Needle Pre-Column Derivatization for Amino Acid Quantification (iPDAQ) Using HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Amino Acid Pre-column Derivatization HPLC Analysis Methods - Creative Proteomics [creative-proteomics.com]
- 13. jpt.com [jpt.com]
- 14. benchchem.com [benchchem.com]
- 15. lcms.labrulez.com [lcms.labrulez.com]
- 16. researchgate.net [researchgate.net]
- 17. agilent.com [agilent.com]
- 18. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 19. caymanchem.com [caymanchem.com]
- 20. Amine Protection / Deprotection [fishersci.co.uk]
- 21. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Enantiomeric Separation of 2-Amino-2-(p-tolyl)acetic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the enantiomeric separation of 2-Amino-2-(p-tolyl)acetic acid.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for the enantiomeric separation of this compound?
A1: The primary methods for resolving racemic this compound are:
-
Diastereomeric Salt Crystallization: This classical method involves reacting the racemic amino acid with a chiral resolving agent to form diastereomeric salts, which can then be separated by fractional crystallization due to their different solubilities.
-
Enzymatic Kinetic Resolution (EKR): This technique utilizes the stereoselectivity of an enzyme, such as a lipase or acylase, to selectively catalyze a reaction on one of the enantiomers, allowing for the separation of the unreacted enantiomer or the product.
-
Chiral High-Performance Liquid Chromatography (HPLC): This is a powerful analytical and preparative technique that uses a chiral stationary phase (CSP) to directly separate the enantiomers. Polysaccharide-based CSPs are often effective for this class of compounds.
Q2: I am having trouble with the diastereomeric crystallization. The product is "oiling out" instead of crystallizing. What can I do?
A2: "Oiling out" occurs when the diastereomeric salt separates as a liquid instead of a solid. This can be caused by high concentrations, rapid cooling, or an inappropriate solvent. To troubleshoot this, you can:
-
Dilute the solution: Reducing the concentration of the diastereomeric salt can promote crystal formation.
-
Slow down the cooling process: Gradual cooling allows for the formation of an ordered crystal lattice.
-
Screen different solvents: The choice of solvent is critical. Experiment with solvents of varying polarity to find one that provides a suitable solubility difference between the diastereomers.
-
Use a seed crystal: Introducing a small crystal of the desired diastereomeric salt can induce crystallization.
Q3: My enzymatic resolution is showing low enantioselectivity (low ee%). How can I improve this?
A3: Low enantioselectivity in an enzymatic resolution can be addressed by optimizing the reaction conditions. Consider the following:
-
Temperature: Lowering the reaction temperature can sometimes increase the enantioselectivity of the enzyme, although it may decrease the reaction rate.
-
Solvent: The choice of solvent can significantly influence the enzyme's conformation and, therefore, its selectivity. Screening different organic solvents or aqueous buffer systems is recommended.
-
Enzyme Selection: The initial enzyme may not be optimal. It is advisable to screen a variety of enzymes known for amino acid resolution, such as different lipases or acylases.
-
Reaction Monitoring: In a kinetic resolution, the enantiomeric excess of the remaining substrate is highest at around 50% conversion. Monitor the reaction progress closely and stop it at the optimal time to maximize the ee% of the desired enantiomer.
Q4: I am observing poor peak shape and resolution in my chiral HPLC analysis. What are the likely causes?
A4: Poor peak shape (e.g., tailing, fronting) and inadequate resolution in chiral HPLC can stem from several factors:
-
Inappropriate Chiral Stationary Phase (CSP): The selected CSP may not be suitable for your analyte. Screening different types of CSPs (e.g., polysaccharide-based, Pirkle-type, ligand-exchange) is often necessary.
-
Sub-optimal Mobile Phase: The composition of the mobile phase is crucial. For acidic compounds like this compound, the addition of a small amount of an acidic modifier (e.g., trifluoroacetic acid, acetic acid) to the mobile phase is often required to improve peak shape and resolution.
-
Flow Rate: Chiral separations can be sensitive to flow rate. A lower flow rate may improve resolution.
-
Temperature: Temperature can affect the chiral recognition mechanism. Using a column oven to control the temperature can improve reproducibility and may enhance separation.
-
Sample Overload: Injecting too much sample can lead to peak broadening and loss of resolution.
Troubleshooting Guides
Chiral HPLC Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Poor Resolution | Inappropriate Chiral Stationary Phase (CSP) | Screen different CSPs (e.g., Chiralpak® AD-H, Chiralcel® OD-H). |
| Sub-optimal mobile phase composition | Optimize the mobile phase. For normal phase, vary the alcohol modifier (e.g., isopropanol, ethanol) concentration. For acidic analytes, add a small percentage of an acid like TFA. | |
| Flow rate is too high | Decrease the flow rate. | |
| Temperature is not optimal | Use a column oven and screen different temperatures (e.g., 10°C, 25°C, 40°C). | |
| Peak Tailing | Secondary interactions with the stationary phase | Add a mobile phase additive. For acidic compounds, a small amount of a stronger acid can suppress silanol interactions. For basic compounds, a basic additive like diethylamine may be needed. |
| Column contamination | Flush the column with a strong solvent. Use a guard column to protect the analytical column. | |
| Peak Splitting | Sample solvent incompatible with mobile phase | Dissolve the sample in the mobile phase. |
| Column void or contamination at the inlet | Reverse-flush the column (if permissible by the manufacturer). If the problem persists, the column may need to be replaced. |
Diastereomeric Crystallization Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No Crystallization | Solution is not supersaturated | Concentrate the solution by slowly evaporating the solvent. Cool the solution slowly. Add an anti-solvent (a solvent in which the salt is less soluble). |
| Inappropriate solvent | Screen a range of solvents with varying polarities. | |
| Low Yield | Sub-optimal resolving agent stoichiometry | Vary the molar ratio of the resolving agent to the racemic amino acid. |
| Diastereomeric salt is too soluble in the chosen solvent | Choose a less polar solvent or a solvent mixture. | |
| Low Enantiomeric Excess (ee%) | Co-precipitation of the undesired diastereomer | Recrystallize the isolated diastereomeric salt one or more times. |
| Inefficient separation of diastereomers | Optimize the solvent system to maximize the solubility difference between the two diastereomeric salts. |
Experimental Protocols
Protocol 1: Chiral HPLC Method Development
This protocol provides a starting point for developing a chiral HPLC method for the enantiomeric separation of this compound.
1. Column Selection:
-
Start with a polysaccharide-based chiral stationary phase, such as Chiralpak® AD-H or Chiralcel® OD-H (250 x 4.6 mm, 5 µm). These are known to be effective for a wide range of chiral compounds, including aryl-substituted amino acids.
2. Mobile Phase Screening (Normal Phase):
-
Prepare a series of mobile phases consisting of a primary solvent (e.g., n-hexane or heptane) and an alcohol modifier (e.g., isopropanol or ethanol).
-
Start with a composition of 90:10 (v/v) n-hexane:isopropanol.
-
Add 0.1% trifluoroacetic acid (TFA) to the mobile phase to improve the peak shape of the acidic analyte.
-
Systematically vary the percentage of the alcohol modifier (e.g., 5%, 10%, 15%, 20%) to optimize retention and resolution.
3. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Temperature: 25°C (controlled by a column oven)
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Sample Concentration: 1 mg/mL in mobile phase
4. Optimization:
-
If resolution is not achieved, try a different alcohol modifier (e.g., ethanol).
-
Vary the column temperature (e.g., 10°C to 40°C) to see its effect on selectivity.
-
If separation is still not successful, consider a different class of chiral stationary phase.
Protocol 2: Diastereomeric Salt Resolution
This protocol outlines a general procedure for the resolution of racemic this compound using a chiral resolving agent.
1. Selection of Resolving Agent:
-
For the resolution of an acidic compound like this compound, a chiral base is typically used as the resolving agent. Common choices include (R)-(+)-α-methylbenzylamine or (S)-(-)-α-methylbenzylamine. Alternatively, a chiral acid like L-(+)-tartaric acid can be used to form diastereomeric salts.
2. Salt Formation:
-
Dissolve one equivalent of racemic this compound in a suitable solvent (e.g., methanol, ethanol, or a mixture with water) with heating.
-
In a separate flask, dissolve 0.5 to 1.0 equivalents of the chiral resolving agent in the same solvent, also with heating.
-
Combine the two hot solutions and stir.
3. Crystallization:
-
Allow the solution to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt.
-
If no crystals form, the solution can be further cooled in an ice bath or a refrigerator. Seeding with a small crystal can also initiate crystallization.
4. Isolation and Purification:
-
Collect the precipitated crystals by vacuum filtration and wash them with a small amount of the cold crystallization solvent.
-
The enantiomeric purity of the resolved salt can be improved by recrystallization from a suitable solvent.
5. Liberation of the Enantiomer:
-
Dissolve the diastereomerically pure salt in water.
-
Adjust the pH with an acid (e.g., HCl) or a base (e.g., NaOH) to break the salt and precipitate the free enantiomer of this compound.
-
Isolate the precipitated enantiomer by filtration, wash with cold water, and dry.
6. Analysis:
-
Determine the enantiomeric excess (ee%) of the final product using the developed chiral HPLC method.
Visualizations
Caption: Troubleshooting workflow for enantiomeric separation.
Caption: General experimental workflow for chiral resolution.
stability issues of 2-Amino-2-(p-tolyl)acetic acid in solution
Welcome to the Technical Support Center for 2-Amino-2-(p-tolyl)acetic acid. This resource is intended for researchers, scientists, and drug development professionals to address common questions and challenges regarding the stability of this compound in solution.
Disclaimer: Specific stability data for this compound is limited in publicly available literature. The information provided here is based on general principles of amino acid chemistry, and data from structurally similar molecules. It is strongly recommended to perform compound-specific stability studies for your particular application.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the preparation, storage, and analysis of this compound solutions.
| Issue | Potential Cause | Recommended Action |
| Precipitation or cloudiness in the solution upon preparation or storage. | Poor Solubility: The compound has limited solubility in neutral aqueous solutions. Cayman Chemical notes it is only slightly soluble in acetonitrile (0.1-1 mg/ml). The solubility of amino acids is also pH-dependent. | Adjust pH: For aqueous solutions, consider adjusting the pH. Acidic conditions (e.g., pH 1-3) may improve solubility by protonating the amine group. Basic conditions (e.g., pH 9-12) may also increase solubility. Use Co-solvents: Consider using a minimal amount of an organic co-solvent like methanol or ethanol in aqueous solutions. |
| Temperature Effects: Low temperatures can decrease solubility, leading to precipitation. | If storing solutions at low temperatures, ensure the concentration is below the saturation point at that temperature. Before use, allow the solution to warm to room temperature and ensure all precipitate has redissolved. | |
| pH Shift: The pH of the solution may have changed over time due to interaction with the container or atmospheric CO2. | Re-verify the pH of the solution and adjust as necessary. Consider using a buffer system to maintain a stable pH. | |
| **Loss of potency or appearance |
Technical Support Center: Chiral Integrity of 2-Amino-2-(p-tolyl)acetic Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the racemization of 2-Amino-2-(p-tolyl)acetic acid during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: Why is this compound highly susceptible to racemization?
A1: this compound is a derivative of phenylglycine. The alpha-proton (the hydrogen atom attached to the chiral carbon) is in a benzylic position, making it more acidic compared to the alpha-protons of aliphatic amino acids.[1] This increased acidity is due to the stabilization of the resulting carbanion by the adjacent p-tolyl ring. Consequently, this proton is more easily abstracted by a base, leading to the formation of a planar carbanion intermediate, which upon re-protonation can result in a mixture of both R and S enantiomers, a process known as racemization.[1]
Q2: During which reaction step is racemization most likely to occur?
A2: For phenylglycine derivatives like this compound, the most critical step for racemization is the base-catalyzed activation and coupling of the amino acid during amide bond formation.[1][2][3][4] While the basic conditions of Fmoc-group deprotection in solid-phase peptide synthesis (SPPS) can contribute to a lesser extent, the coupling step is the primary source of epimerization.[1][5]
Q3: Which factors have the most significant impact on the racemization of this compound?
A3: The choice of coupling reagents and the base used for activation are the most critical factors.[1][2] Additionally, reaction temperature, reaction time, and solvent polarity can also influence the extent of racemization.[1] Higher temperatures and prolonged exposure to basic conditions generally increase the risk of racemization.[1]
Q4: Are there specific coupling reagents and bases that are recommended to minimize racemization?
A4: Yes, to significantly reduce or eliminate racemization, it is highly recommended to use specific combinations of coupling reagents and sterically hindered, weaker bases. The combinations of COMU (or HDMC) with 2,4,6-trimethylpyridine (TMP) or 2,6-dimethylpyridine (DMP) have been shown to be very effective, yielding over 98% of the desired diastereomer in studies with phenylglycine.[1][2] Another excellent option is DEPBT (3-(diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one) with a tertiary amine base, which is known for its ability to suppress racemization of easily epimerized amino acids like arylglycines.[1][2][6][7][8][9]
Troubleshooting Guide: Unexpected Racemization
If you are observing significant racemization of your this compound during a reaction, consult the following guide to identify and resolve the issue.
| Observation | Potential Cause | Recommended Solution |
| High levels of the undesired enantiomer/diastereomer in the final product. | Inappropriate Coupling Reagent/Base Combination: Standard coupling reagents like HBTU or HATU, especially when used with strong, non-sterically hindered bases like diisopropylethylamine (DIPEA), are known to cause significant racemization of arylglycines.[1][2] | Switch to a proven low-racemization coupling cocktail. The recommended combinations are COMU/TMP or DEPBT with a suitable tertiary amine. These have been demonstrated to reduce racemization to negligible levels.[1][2][3][4] |
| Racemization is still observed, even with optimized coupling reagents. | Elevated Reaction Temperature: Higher temperatures accelerate the rate of racemization.[1] | Conduct the coupling reaction at a lower temperature. Room temperature or below (e.g., 0 °C) is advisable.[1] |
| Prolonged Reaction Time: Extended exposure to basic conditions during the coupling step increases the likelihood of epimerization.[1] | Monitor the reaction closely and work it up as soon as it is complete. For solid-phase synthesis, avoid unnecessarily long coupling times. | |
| Minor, but persistent, levels of racemization. | Solvent Effects: While less impactful than the choice of reagents, highly polar solvents may slightly increase the extent of racemization in some cases.[1] | If the reaction chemistry allows, consider screening less polar aprotic solvents. |
| Fmoc-Deprotection Conditions (for SPPS): While the coupling step is the primary culprit, prolonged exposure to the piperidine solution during Fmoc deprotection can also contribute to racemization.[5] | Adhere to standard Fmoc deprotection times (e.g., 2 x 10-20 minutes). Avoid leaving the resin in the deprotection solution for extended periods. |
Quantitative Data on Racemization of Phenylglycine
The following table summarizes quantitative data on the percentage of the correct diastereomer of a model peptide containing phenylglycine (Phg), a close analog of this compound, synthesized using various coupling reagents and bases. This data highlights the importance of choosing the appropriate reagents to maintain chiral integrity.
| Coupling Reagent | Base | % Correct Diastereomer | Reference |
| HATU | DIPEA | ~80% | [2] |
| HBTU | DIPEA | ~78% | [2] |
| PyBOP | DIPEA | ~79% | [2] |
| DMTMM-BF4 | NMM | ~85% | [2] |
| DEPBT | DIPEA | ~90% | [2] |
| COMU | DIPEA | ~92% | [2] |
| HATU | TMP | ~93% | [2] |
| COMU | TMP | >98% | [2] |
Experimental Protocols
Protocol 1: Low-Racemization Coupling using COMU/TMP in Solid-Phase Peptide Synthesis (SPPS)
This protocol is for the manual solid-phase synthesis coupling of Fmoc-protected this compound to a resin-bound peptide.
-
Resin Preparation: Following standard Fmoc deprotection of the N-terminal amino group of the resin-bound peptide and subsequent washings (typically with DMF), ensure the resin is well-swollen in DMF.
-
Activation Solution Preparation: In a separate vessel, dissolve 3 equivalents of Fmoc-2-Amino-2-(p-tolyl)acetic acid and 3 equivalents of COMU in DMF.
-
Coupling Reaction: Add the activation solution to the resin. Immediately add 6 equivalents of 2,4,6-trimethylpyridine (TMP) to the reaction vessel.[1]
-
Reaction Monitoring: Allow the reaction to proceed at room temperature for 1-2 hours. Monitor the completion of the coupling using a qualitative test such as the Kaiser (ninhydrin) test.
-
Washing: Once the coupling is complete (negative Kaiser test), filter the reaction solution and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).
Protocol 2: Low-Racemization Coupling using DEPBT in Solution-Phase Synthesis
This protocol describes the coupling of N-protected this compound to an amino component in solution.
-
Reactant Preparation: Dissolve the N-protected this compound (1 equivalent) and the amino component (e.g., an amino acid ester hydrochloride, 1 equivalent) in a suitable aprotic solvent (e.g., DMF).
-
Base Addition: Add a tertiary amine base (e.g., DIPEA or triethylamine, 2-3 equivalents) to the reaction mixture. If the amine component is a hydrochloride salt, use at least 2 equivalents of base.
-
Coupling Activation: Add 1.1 to 1.5 equivalents of DEPBT to the mixture.
-
Reaction and Monitoring: Stir the reaction at room temperature for 1-2 hours, or until completion as monitored by TLC or LC-MS.
-
Work-up: Once the reaction is complete, dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash sequentially with a weak acid solution (e.g., 1N HCl), a weak base solution (e.g., saturated NaHCO₃), and brine to remove byproducts and excess reagents.
-
Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Visualizations
Caption: A troubleshooting workflow for addressing racemization issues.
Caption: The general mechanism of base-catalyzed racemization.
References
- 1. benchchem.com [benchchem.com]
- 2. luxembourg-bio.com [luxembourg-bio.com]
- 3. Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis: Stereochemical stability is achieved by choice of reaction conditions [agris.fao.org]
- 4. researchgate.net [researchgate.net]
- 5. Racemisation of N-Fmoc phenylglycine under mild microwave-SPPS and conventional stepwise SPPS conditions: attempts to develop strategies for overcoming this - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. peptide.com [peptide.com]
- 7. DEPBT as an efficient coupling reagent for amide bond formation with remarkable resistance to racemization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. luxembourg-bio.com [luxembourg-bio.com]
Technical Support Center: Scale-Up of 2-Amino-2-(p-tolyl)acetic Acid Production
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the large-scale synthesis of 2-Amino-2-(p-tolyl)acetic acid. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and process diagrams to support your scale-up activities.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the production of this compound in a question-and-answer format.
| Issue ID | Problem | Potential Causes | Recommended Actions |
| PROD-YLD-01 | Low or Inconsistent Yields | - Inefficient mixing leading to localized reagent concentrations.- Poor temperature control in larger reactors.- Incomplete reaction or side reactions. | - Optimize agitator design and speed for homogenous mixing.- Implement a robust temperature control system with multiple probes.- Monitor reaction progress closely using in-process controls (e.g., HPLC). |
| PROD-IMP-01 | Increased Impurity Levels | - Presence of unreacted starting materials (p-tolualdehyde, cyanide salts).- Formation of side-products due to prolonged reaction times or temperature deviations.- Contaminants in raw materials. | - Ensure complete conversion of starting materials before work-up.- Re-optimize reaction time and temperature for the pilot scale.- Implement stringent quality control for all incoming raw materials. |
| PROD-CRY-01 | Poor Crystal Quality or "Oiling Out" during Crystallization | - Supersaturation being too high.- Rapid cooling or anti-solvent addition.- Presence of impurities inhibiting crystal growth. | - Control the rate of cooling and anti-solvent addition carefully.- Introduce seed crystals to promote controlled crystallization.- Ensure the purity of the material before initiating crystallization. |
| PROD-RES-01 | Inefficient Enzymatic Resolution | - Sub-optimal pH or temperature for the enzyme.- Enzyme inhibition by impurities in the substrate.- Poor mass transfer between the substrate and the immobilized enzyme. | - Calibrate and maintain pH and temperature at the optimal level for the specific enzyme.- Purify the racemic amino acid to remove potential enzyme inhibitors.- Optimize agitation to ensure good suspension of the immobilized enzyme without causing shear damage. |
Frequently Asked Questions (FAQs)
Q1: What are the most common industrial synthesis routes for this compound?
A1: The most prevalent industrial methods for producing this compound involve the Strecker synthesis to obtain the racemic amino acid, followed by a resolution step to isolate the desired enantiomer. The Strecker synthesis utilizes p-tolualdehyde, an ammonia source (like ammonium chloride), and a cyanide source (like sodium cyanide) to form an α-aminonitrile, which is then hydrolyzed to the racemic amino acid.[1][2] Subsequently, enzymatic resolution or chiral resolution using a resolving agent is employed to separate the enantiomers.[3][4]
Q2: How can I minimize the formation of impurities during the Strecker synthesis at a larger scale?
A2: To minimize impurities during the scale-up of the Strecker synthesis, it is crucial to control the reaction temperature, as side reactions are often temperature-dependent. Slow, controlled addition of the cyanide source is also recommended to avoid localized high concentrations.[4] Ensuring a slight excess of the ammonia source can help drive the reaction to completion and minimize unreacted aldehyde. Finally, robust process monitoring (e.g., HPLC) can help determine the optimal reaction endpoint, preventing the formation of degradation products from prolonged reaction times.
Q3: What are the key parameters to control during the crystallization of this compound?
A3: The key parameters for a successful crystallization are the cooling rate, agitation speed, and seeding strategy. A controlled, gradual cooling profile helps in the formation of larger, more uniform crystals and prevents "oiling out".[4] The agitation should be sufficient to keep the solids suspended without causing excessive secondary nucleation or crystal breakage. Seeding the solution with a small amount of the desired crystalline form at the appropriate temperature is critical for controlling the crystal size distribution and polymorphic form.
Q4: For enzymatic resolution, what should I consider when choosing an enzyme?
A4: The choice of enzyme for resolution is critical. Factors to consider include the enzyme's enantioselectivity, specific activity, stability under process conditions (pH, temperature), and cost. Lipases and penicillin acylases are commonly used for the resolution of amino acids.[3][5] It is also important to consider the immobilization of the enzyme, as this allows for easier separation from the product and reuse of the enzyme, which is often a significant cost factor in large-scale production.[3][5]
Experimental Protocols
The following are example protocols for the synthesis and resolution of this compound. These should be optimized for your specific equipment and scale.
Protocol 1: Racemic Synthesis of this compound via Strecker Synthesis (Pilot Scale Example)
Materials:
| Material | Quantity | Molar Equivalent |
| p-Tolualdehyde | 10.0 kg | 1.0 |
| Ammonium Chloride | 4.9 kg | 1.1 |
| Sodium Cyanide | 4.1 kg | 1.0 |
| Methanol | 40 L | - |
| Water | 20 L | - |
| Concentrated Hydrochloric Acid | As needed | - |
Procedure:
-
In a 100 L glass-lined reactor, charge p-tolualdehyde and methanol.
-
Cool the mixture to 0-5 °C.
-
Add a solution of ammonium chloride in water.
-
Slowly add a solution of sodium cyanide in water over 2-3 hours, maintaining the temperature below 10 °C.
-
Stir the resulting slurry at 10-15 °C for 24 hours.
-
Slowly add concentrated hydrochloric acid, keeping the temperature below 30 °C.
-
Heat the mixture to 80-90 °C for 12 hours to complete the hydrolysis of the aminonitrile.[4]
-
Cool the reaction mixture to 20-25 °C to precipitate the racemic this compound.
-
Filter the solid, wash with cold water, and dry under vacuum.
Protocol 2: Enzymatic Resolution of Racemic this compound (Pilot Scale Example)
Materials:
| Material | Quantity |
| Racemic this compound | 10.0 kg |
| Immobilized Penicillin G Acylase | 1.0 kg (wet weight) |
| Deionized Water | 50 L |
| 2M Sodium Hydroxide | As needed |
| 2M Hydrochloric Acid | As needed |
Procedure:
-
In a 100 L jacketed reactor with pH and temperature control, suspend the racemic this compound in deionized water.
-
Adjust the pH to 8.0 with 2M sodium hydroxide.
-
Add the immobilized penicillin G acylase.
-
Maintain the temperature at 37 °C and the pH at 8.0 by the controlled addition of 2M sodium hydroxide for 12-18 hours, or until HPLC analysis shows ~50% conversion.[4]
-
Separate the immobilized enzyme by filtration for reuse.
-
Adjust the pH of the filtrate to the isoelectric point of the amino acid (approximately 6.0) with 2M hydrochloric acid to precipitate the desired enantiomer.[4]
-
Cool the slurry to 0-5 °C, filter the product, wash with cold deionized water, and dry under vacuum.
Visualizations
Experimental Workflow for Production
Caption: Workflow for the production of enantiomerically pure this compound.
Troubleshooting Decision Tree for Low Yield
Caption: Decision tree for troubleshooting low product yield during scale-up.
References
- 1. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. A two-step enzymatic resolution process for large-scale production of (S)- and (R)-ethyl-3-hydroxybutyrate - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Analytical Method Validation for 2-Amino-2-(p-tolyl)acetic acid
This technical support center is designed to assist researchers, scientists, and drug development professionals in the analytical method validation for 2-Amino-2-(p-tolyl)acetic acid. Below, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to support your research and development activities.
Troubleshooting Guides
This guide addresses specific issues that may be encountered during the analysis of this compound by HPLC.
| Issue ID | Problem | Potential Cause(s) | Recommended Action(s) |
| HPLC-01 | Peak Tailing | - Secondary interactions between the basic amino group and acidic residual silanols on the silica-based column.[1] - Mobile phase pH is too close to the pKa of the analyte, causing it to exist in both ionized and non-ionized forms.[2] - Column overload. | - Adjust the mobile phase to a lower pH (e.g., 2.5-3.5) with a suitable buffer (e.g., phosphate or formate) to ensure the amino group is fully protonated.[1][3] - Use a column with end-capping or a different stationary phase. - Reduce the injection volume or the concentration of the sample.[4] |
| HPLC-02 | Shifting Retention Times | - Inconsistent mobile phase composition due to improper mixing or pump malfunction.[4][5] - Inadequate column equilibration between injections.[4] - Fluctuation in column temperature. | - Prepare the mobile phase manually and degas it thoroughly.[4] - Ensure the HPLC pump is functioning correctly.[4] - Increase the column equilibration time at the end of each run.[4] - Use a column oven to maintain a constant temperature. |
| HPLC-03 | Poor Resolution or Split Peaks | - Column degradation or contamination.[4] - Incompatible sample solvent (stronger than the mobile phase).[5] - Blockage in the system or a bad injector rotor.[4] | - Flush the column with a strong solvent or replace it if necessary.[4] - Dissolve the sample in the initial mobile phase. - Troubleshoot the HPLC system for blockages, starting from the detector and moving backward.[4] |
| HPLC-04 | No Peaks or Low Sensitivity | - The analyte is not retained and elutes in the solvent front due to high polarity.[6][7] - The compound lacks a strong chromophore for UV detection at common wavelengths.[6] - System leak or detector issue.[4] | - Consider pre-column derivatization with a reagent like o-phthalaldehyde (OPA) to increase retention and introduce a fluorescent tag.[6][8] - Use a lower UV wavelength (e.g., 200-210 nm) for underivatized amino acids, but be aware of potential solvent interference.[7] - Check the system for leaks and ensure the detector lamp is functioning correctly.[4] |
| PREP-01 | Precipitation in Sample Vial | - Poor solubility of the zwitterionic amino acid in the chosen solvent.[9] - The pH of the sample solvent is near the isoelectric point (pI) of the compound.[9] | - Adjust the pH of the sample solvent. Acidifying to a pH of around 3 can improve the solubility of similar amino acids.[9][10] - Consider using a co-solvent like DMSO, but ensure it is compatible with the mobile phase.[9] |
Frequently Asked Questions (FAQs)
Q1: What are the key parameters to evaluate for the analytical method validation of this compound according to ICH guidelines?
A1: According to the International Council for Harmonisation (ICH) guidelines Q2(R2), the key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components such as impurities, degradation products, and matrix components.[8]
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.[8]
-
Range: The interval between the upper and lower concentrations of the analyte for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.[8]
-
Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Q2: How do I develop a stability-indicating HPLC method for this compound?
A2: A stability-indicating method is a validated analytical procedure that can accurately quantify the active pharmaceutical ingredient (API) without interference from its degradation products. The development process involves:
-
Forced Degradation Study: Subjecting a solution of this compound to stress conditions such as acid and base hydrolysis, oxidation, heat, and light to generate potential degradation products.[11][12][13] The goal is to achieve 5-20% degradation of the API.[12][13][14]
-
Method Development: Developing an HPLC method (e.g., selecting an appropriate column, mobile phase, and detector) that can separate the parent compound from all the degradation products formed during the forced degradation study.
-
Method Validation: Validating the developed method according to ICH guidelines to demonstrate its specificity, linearity, accuracy, precision, and robustness.
Q3: Do I need to derivatize this compound for HPLC analysis?
A3: Most amino acids, including this compound, are polar and lack a strong UV chromophore, which can lead to poor retention on reversed-phase columns and low sensitivity with UV detection.[6] Therefore, pre-column derivatization is often recommended.[6][15] Derivatization with a reagent like o-phthalaldehyde (OPA) in the presence of a thiol creates a highly fluorescent isoindole derivative that can be readily detected with high sensitivity and is well-retained on a C18 column.[8]
Q4: My compound is not dissolving well in the mobile phase. What should I do?
A4: this compound, like other amino acids, is zwitterionic and its solubility is highly dependent on pH.[9] Its lowest solubility will be at its isoelectric point. To improve solubility in aqueous solutions, you can adjust the pH. Acidifying the solution to a pH of around 3 will protonate the amino group, forming a more soluble cationic species.[9] Alternatively, making the solution basic will deprotonate the carboxylic acid group, forming a more soluble anionic species. Always ensure that the pH of your sample solvent is compatible with your mobile phase to avoid precipitation upon injection.
Summary of Validation Parameters
The following tables provide typical acceptance criteria and example data for the validation of an HPLC method for this compound.
Table 1: System Suitability
| Parameter | Acceptance Criteria | Example Data |
| Tailing Factor (T) | T ≤ 2.0 | 1.15 |
| Theoretical Plates (N) | N > 2000 | 6500 |
| %RSD of Peak Areas | ≤ 1.0% for 6 replicate injections | 0.85% |
Table 2: Method Validation Parameters
| Parameter | Acceptance Criteria | Example Data |
| Specificity | No interference from blank, placebo, or degradation products at the retention time of the analyte peak. Peak purity index > 0.995.[12] | Peak purity index of 0.9998. No co-elution observed. |
| Linearity (Correlation Coefficient, r²) | r² ≥ 0.995 | 0.9992 |
| Range | 80% - 120% of the test concentration | 50 - 150 µg/mL |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% |
| Precision (%RSD) | Repeatability (Intra-day): ≤ 2.0% Intermediate Precision (Inter-day): ≤ 2.0% | Repeatability: 0.9% Intermediate Precision: 1.3% |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 | 0.1 µg/mL |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio of 10:1 | 0.3 µg/mL |
| Robustness | %RSD ≤ 2.0% for variations in flow rate, column temperature, and mobile phase pH. | All %RSD values were < 2.0% for the tested variations. |
Experimental Protocols
Protocol 1: Forced Degradation Study
Objective: To generate potential degradation products of this compound to assess the specificity and stability-indicating nature of the analytical method.
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., 50:50 methanol:water) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 1 M HCl. Heat at 60°C for 24 hours.[11]
-
Base Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 1 M NaOH. Keep at room temperature for 24 hours.[11]
-
Oxidative Degradation: Mix 5 mL of the stock solution with 5 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.[11]
-
Thermal Degradation: Heat 5 mL of the stock solution at 60°C for 48 hours.[11]
-
Photodegradation: Expose 5 mL of the stock solution to light in a photostability chamber according to ICH Q1B guidelines.
-
-
Sample Analysis:
-
At the end of the exposure time, withdraw an aliquot from each stress condition.
-
Neutralize the acidic and basic samples before analysis.
-
Dilute all samples to an appropriate concentration (e.g., 100 µg/mL) with the mobile phase.
-
Analyze the samples by the proposed HPLC method.
-
Protocol 2: Stability-Indicating HPLC Method
Objective: To develop and validate an HPLC method for the quantification of this compound and its degradation products.
Instrumentation and Conditions (Example):
-
HPLC System: A system with a quaternary pump, autosampler, column oven, and fluorescence detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of Solvent A (e.g., 20 mM sodium phosphate buffer, pH 3.0) and Solvent B (e.g., acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Derivatization: Automated pre-column derivatization with o-phthalaldehyde (OPA) reagent.
-
Detection: Fluorescence detector with excitation at 340 nm and emission at 455 nm.[6]
-
Injection Volume: 10 µL.
Visualizations
Caption: Workflow for analytical method validation.
Caption: Troubleshooting decision tree for HPLC analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 3. agilent.com [agilent.com]
- 4. m.youtube.com [m.youtube.com]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. myfoodresearch.com [myfoodresearch.com]
- 7. researchgate.net [researchgate.net]
- 8. files.core.ac.uk [files.core.ac.uk]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. onyxipca.com [onyxipca.com]
- 13. sgs.com [sgs.com]
- 14. resolvemass.ca [resolvemass.ca]
- 15. Determination of amino acids in human biological fluids by high-performance liquid chromatography: critical review - PMC [pmc.ncbi.nlm.nih.gov]
degradation pathways of 2-Amino-2-(p-tolyl)acetic acid under stress conditions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Amino-2-(p-tolyl)acetic acid. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist in your investigations of its stability and degradation pathways under various stress conditions.
Troubleshooting Guide
This guide addresses common issues encountered during forced degradation studies of this compound.
| Issue | Potential Cause | Recommended Action |
| No or minimal degradation observed under stress conditions. | The compound is highly stable under the applied conditions. The concentration of the stressor is too low. The duration of the study is too short. | Increase the concentration of the stressor (e.g., use higher molarity acid/base, or higher percentage of H₂O₂). Extend the duration of the stress testing. Increase the temperature for thermal and hydrolytic studies. |
| Complete degradation of the compound is observed immediately. | The stress conditions are too harsh. | Reduce the concentration of the stressor. Lower the temperature of the reaction. Decrease the duration of exposure to the stressor. |
| Inconsistent or irreproducible results. | Inaccurate preparation of solutions. Variation in experimental conditions (temperature, light exposure). Issues with the analytical method. | Ensure accurate weighing and dilution of the compound and stressors. Use calibrated equipment. Precisely control temperature and light exposure. Validate the stability-indicating analytical method for specificity, linearity, accuracy, and precision. |
| Appearance of unexpected peaks in the chromatogram. | Impurities in the starting material. Interaction with excipients (if in formulation). Secondary degradation of primary degradation products. | Analyze a control sample (unstressed) to identify initial impurities. If working with a formulation, test the placebo under the same stress conditions. Analyze samples at multiple time points to track the formation and disappearance of peaks. |
| Poor peak shape or resolution in HPLC analysis. | Inappropriate column or mobile phase. Co-elution of the parent drug and degradation products. | Optimize the HPLC method by screening different columns (e.g., C18, phenyl-hexyl) and mobile phase compositions (pH, organic modifier). Adjust the gradient slope and flow rate. |
Frequently Asked Questions (FAQs)
Q1: What are the likely degradation pathways for this compound?
A1: While specific degradation pathways for this compound are not extensively documented, based on its structure (an amino acid with an aromatic side chain), several degradation routes can be hypothesized under stress conditions. The primary sites for degradation are the amino group, the carboxylic acid group, and the benzylic carbon, as well as the tolyl group. Key potential pathways include:
-
Hydrolysis: The amide linkage in potential dimers or the carboxylic acid itself could be susceptible to hydrolysis under acidic or basic conditions.
-
Oxidation: The amino group and the benzylic carbon are susceptible to oxidation, potentially leading to deamination or the formation of a ketone. The tolyl (methyl) group can also be oxidized to a benzyl alcohol and then to a carboxylic acid.
-
Photodegradation: The aromatic ring can absorb UV light, leading to the formation of reactive species and subsequent degradation.
-
Thermal Degradation: At elevated temperatures, decarboxylation (loss of CO₂) and deamination (loss of NH₃) are common degradation pathways for amino acids.[1]
Q2: What are the typical stress conditions for forced degradation studies of a compound like this compound?
A2: Forced degradation studies are typically conducted under a variety of stress conditions to cover potential degradation scenarios.[2] Recommended starting conditions are:
-
Acid Hydrolysis: 0.1 M to 1 M HCl at room temperature to 60°C.
-
Base Hydrolysis: 0.1 M to 1 M NaOH at room temperature to 60°C.
-
Oxidative Degradation: 3% to 30% H₂O₂ at room temperature.
-
Thermal Degradation: The solid compound is heated at a temperature below its melting point (e.g., 60-80°C). A solution of the compound can also be heated.
-
Photodegradation: The solid compound and a solution are exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
Q3: How much degradation should I aim for in my forced degradation studies?
A3: The goal is to achieve meaningful degradation, typically in the range of 5-20% of the parent compound.[2] This extent of degradation is generally sufficient to produce and identify the primary degradation products without leading to the formation of secondary, less relevant degradants that may arise from overly harsh conditions.
Q4: What analytical techniques are best suited for analyzing the degradation products?
A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with a UV detector is the most common and effective technique for separating and quantifying the parent drug and its degradation products. For the identification and structural elucidation of unknown degradation products, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS), and for further fragmentation analysis, LC-MS/MS, are indispensable.
Proposed Degradation Pathways
The following are hypothesized degradation pathways for this compound under different stress conditions.
Oxidative Degradation
Under oxidative stress, the primary targets are the amino group and the benzylic carbon. The tolyl group may also undergo oxidation.
Caption: Proposed oxidative degradation pathways.
Hydrolytic and Thermal Degradation
Under acidic, basic, or thermal stress, decarboxylation and deamination are plausible pathways.
Caption: Proposed hydrolytic and thermal degradation pathways.
Experimental Protocols
Protocol 1: Forced Degradation Study
Objective: To investigate the degradation of this compound under various stress conditions and to identify the resulting degradation products.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 1 M
-
Sodium hydroxide (NaOH), 1 M
-
Hydrogen peroxide (H₂O₂), 30%
-
HPLC grade methanol, acetonitrile, and water
-
pH meter
-
HPLC system with UV detector
-
Photostability chamber
-
Oven
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of this compound in methanol or a suitable solvent at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 1 M HCl. Keep at 60°C for up to 72 hours.
-
Base Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 1 M NaOH. Keep at room temperature for up to 24 hours.
-
Oxidative Degradation: Mix 5 mL of the stock solution with 5 mL of 3% H₂O₂ (prepared from 30% H₂O₂). Keep at room temperature for up to 24 hours, protected from light.
-
Thermal Degradation (Solid State): Place approximately 10 mg of the solid compound in a vial and keep it in an oven at 80°C for 48 hours.
-
Thermal Degradation (Solution): Heat the stock solution at 60°C for 48 hours.
-
Photodegradation: Expose the solid compound and the stock solution to light in a photostability chamber according to ICH Q1B guidelines.
-
-
Sample Analysis:
-
At specified time points (e.g., 0, 2, 4, 8, 24, 48, 72 hours), withdraw an aliquot from each stress condition.
-
Neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.
-
For the solid thermal sample, dissolve it in the mobile phase.
-
Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.
-
Analyze the samples using a validated stability-indicating HPLC method (see Protocol 2).
-
-
Data Evaluation:
-
Compare the chromatograms of the stressed samples with that of an unstressed control solution.
-
Identify and quantify the degradation products.
-
Calculate the percentage of degradation of this compound.
-
Protocol 2: Stability-Indicating HPLC Method
Objective: To develop and validate an HPLC method for the separation and quantification of this compound and its degradation products.
Instrumentation and Conditions (Example):
-
HPLC System: A system with a gradient pump, autosampler, column oven, and photodiode array (PDA) or UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase:
-
Solvent A: 0.1% Formic acid in water.
-
Solvent B: Acetonitrile.
-
-
Gradient Program (Example):
Time (min) %A %B 0 95 5 20 50 50 25 5 95 30 5 95 31 95 5 | 35 | 95 | 5 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 220 nm (or the λmax of the compound).
-
Injection Volume: 10 µL.
Method Validation: The method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.
Experimental Workflow
Caption: General experimental workflow for forced degradation studies.
Quantitative Data Summary
The following tables provide illustrative data based on typical results from forced degradation studies of similar small molecules. Actual results for this compound may vary.
Table 1: Percentage Degradation under Various Stress Conditions
| Stress Condition | Time (hours) | % Degradation | Major Degradation Products (Hypothetical) |
| 1 M HCl at 60°C | 24 | 8.5 | DP-H1, DP-H2 |
| 1 M NaOH at RT | 8 | 15.2 | DP-B1 |
| 3% H₂O₂ at RT | 4 | 12.8 | DP-O1, DP-O2, DP-O3 |
| Thermal (Solid) at 80°C | 48 | 5.1 | DP-T1 |
| Photolytic (Solution) | 24 | 18.9 | DP-P1, DP-P2 |
Table 2: Retention Times of Parent Compound and Potential Degradation Products
| Compound | Retention Time (min) (Hypothetical) |
| This compound | 12.5 |
| DP-H1 | 8.2 |
| DP-H2 | 10.1 |
| DP-B1 | 9.5 |
| DP-O1 | 14.3 |
| DP-O2 | 11.0 |
| DP-O3 | 7.8 |
| DP-T1 | 13.1 |
| DP-P1 | 15.6 |
| DP-P2 | 6.4 |
References
Validation & Comparative
comparing the efficacy of 2-Amino-2-(p-tolyl)acetic acid with other chiral resolving agents
For Researchers, Scientists, and Drug Development Professionals
The separation of enantiomers from a racemic mixture is a critical step in the development of pharmaceuticals and other fine chemicals, where often only one enantiomer exhibits the desired therapeutic effect. The choice of a chiral resolving agent is paramount to the efficiency, yield, and economic viability of this process. This guide provides a comparative analysis of the potential efficacy of 2-Amino-2-(p-tolyl)acetic acid as a chiral resolving agent against other commonly used agents.
While publicly available, direct comparative studies detailing the quantitative performance of this compound in chiral resolutions are limited, this guide offers a framework for its evaluation. By presenting data for established resolving agents and detailed experimental protocols, researchers can effectively assess the suitability of this compound for their specific applications.
Performance Comparison of Chiral Resolving Agents
The efficacy of a chiral resolving agent is primarily determined by the yield and the enantiomeric excess (% ee) of the desired enantiomer after the resolution process. The following table summarizes typical performance data for the resolution of common racemic compounds using well-established resolving agents. This data serves as a benchmark for the performance that could be expected from a novel resolving agent like this compound.
Table 1: Performance of Common Chiral Resolving Agents
| Racemic Compound | Chiral Resolving Agent | Solvent | Yield (%) | Enantiomeric Excess (% ee) of Isolated Enantiomer |
| 1-Phenylethanol | (R)-(-)-Mandelic Acid | Hexane/Ether | 40-50 | >95 |
| (R,R)-(+)-Tartaric Acid | Ethanol | 35-45 | >98 | |
| Ibuprofen | (S)-(-)-α-Methylbenzylamine | Methanol/Water | 70-85 | >97 |
| Cinchonidine | Ethyl Acetate/Methanol | ~44 | 86 (before recrystallization)[1] | |
| Naproxen | (S)-(-)-α-Methylbenzylamine | Acetonitrile | 80-90 | >99 |
| Cinchonidine | Methanol | ~31 | 97 | |
| Propranolol | Di-p-toluoyl-D-tartaric acid | Methanol | - | >98 |
| Amphetamine | d-Tartaric Acid | Methanol | - | High |
Note: The performance of a chiral resolving agent is highly dependent on the specific substrate, solvent, temperature, and stoichiometry. The data presented is indicative and can vary based on experimental conditions. Data for this compound is not included due to a lack of available experimental results in the public domain.
Experimental Protocols
Detailed and optimized experimental protocols are crucial for the successful application of a new chiral resolving agent. Below are generalized protocols for chiral resolution via diastereomeric salt formation and for the determination of enantiomeric excess.
General Protocol for Chiral Resolution by Diastereomeric Salt Formation
-
Salt Formation:
-
Dissolve the racemic compound (e.g., an amine, alcohol, or carboxylic acid) and an equimolar amount of the chiral resolving agent (e.g., this compound) in a suitable solvent with heating until a clear solution is obtained. The choice of solvent is critical and often requires screening of several options (e.g., alcohols, esters, hydrocarbons, or mixtures thereof).
-
-
Crystallization:
-
Allow the solution to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt. If no crystals form, cooling in an ice bath or refrigerator may be necessary. Seeding with a small crystal of the desired diastereomeric salt can also initiate crystallization.
-
-
Isolation of Diastereomeric Salt:
-
Collect the precipitated crystals by filtration and wash them with a small amount of the cold crystallization solvent to remove impurities.
-
-
Liberation of the Enantiomer:
-
Dissolve the isolated diastereomeric salt in an appropriate solvent (e.g., water or an organic solvent).
-
Break the salt by adding an acid or a base. For example, if resolving a racemic base with an acidic resolving agent, add a base to neutralize the resolving agent and liberate the free base of the desired enantiomer.
-
Extract the liberated enantiomer into an organic solvent.
-
-
Purification and Analysis:
-
Dry the organic extract over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure.
-
Determine the yield and the enantiomeric excess of the resolved product.
-
Protocol for Enantiomeric Excess (ee) Determination by Chiral High-Performance Liquid Chromatography (HPLC)
-
Sample Preparation:
-
Prepare a dilute solution of the resolved enantiomer in a suitable solvent (e.g., the mobile phase).
-
-
Chromatographic Conditions:
-
Column: A suitable chiral stationary phase (CSP) column (e.g., polysaccharide-based columns like Chiralcel® OD-H or Chiralpak® AD-H).
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol), often with a small amount of an acidic or basic additive (e.g., trifluoroacetic acid or diethylamine) to improve peak shape.
-
Flow Rate: Typically 0.5-1.5 mL/min.
-
Detection: UV detection at a wavelength where the compound absorbs.
-
-
Analysis:
-
Inject the sample onto the HPLC system. The two enantiomers should elute at different retention times.
-
Calculate the enantiomeric excess using the peak areas of the two enantiomers: % ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100 where Area₁ and Area₂ are the peak areas of the major and minor enantiomers, respectively.
-
Visualization of the Chiral Resolution Workflow
The following diagram illustrates the general workflow for the chiral resolution of a racemic mixture using a chiral resolving agent.
Caption: General workflow for chiral resolution by diastereomeric salt formation.
References
Comparative Analysis of the Biological Activity of 2-Amino-2-(p-tolyl)acetic Acid and Its Analogues
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-2-(p-tolyl)acetic acid, a non-proteinogenic amino acid, serves as a crucial synthetic intermediate in the development of various biologically active compounds. Its structural scaffold, featuring a phenyl ring amenable to substitution, an amino group, and a carboxylic acid moiety, makes it an attractive starting point for the design of novel therapeutics. This guide provides a comparative overview of the biological activities of this compound and its analogues, with a focus on their potential as anticancer and enzyme-inhibiting agents. While direct comparative studies on the biological activity of this compound itself are limited in publicly available literature, its role as a key building block provides significant insights into the therapeutic potential of its derivatives.
Core Compound and its Analogues: A Structural Overview
The primary compound of interest is this compound. Its analogues, for the purpose of this comparison, include variations in the substituent on the phenyl ring. Understanding the impact of these substitutions on biological activity is a cornerstone of structure-activity relationship (SAR) studies.
| Compound Name | Structure | Key Structural Feature |
| This compound | Chemical structure of this compound | Methyl group at the para position of the phenyl ring. |
| 2-Amino-2-phenylacetic acid (Phenylglycine) | Chemical structure of 2-Amino-2-phenylacetic acid | Unsubstituted phenyl ring. |
| 2-Amino-2-(p-chlorophenyl)acetic acid | Chemical structure of 2-Amino-2-(p-chlorophenyl)acetic acid | Chloro group at the para position of the phenyl ring. |
| 2-Amino-2-(p-methoxyphenyl)acetic acid | Chemical structure of 2-Amino-2-(p-methoxyphenyl)acetic acid | Methoxy group at the para position of the phenyl ring. |
Comparative Biological Activities
Extensive literature review indicates that this compound is primarily utilized as a precursor for more complex molecules with defined biological activities. The following sections compare the activities of compound classes derived from or analogous to this compound.
Anticancer Activity: Inhibition of Glutaminase
Glutaminase (GLS) is a key enzyme in cancer metabolism, responsible for converting glutamine to glutamate, a crucial step in the tricarboxylic acid (TCA) cycle that fuels rapidly proliferating cancer cells. Inhibition of GLS has emerged as a promising strategy for cancer therapy.
Signaling Pathway of Glutaminase in Cancer Metabolism
Caption: Glutaminase pathway and its inhibition in cancer cells.
Enzyme Inhibition: Phenylalanine Ammonia-Lyase (PAL)
Phenylalanine ammonia-lyase (PAL) is an enzyme that catalyzes the deamination of L-phenylalanine to trans-cinnamic acid, a key step in the biosynthesis of phenylpropanoids in plants. Inhibitors of PAL are of interest for their potential as herbicides and fungicides.
This compound has been used as a synthetic intermediate for the preparation of PAL inhibitors. The structural similarity of these amino acid derivatives to the natural substrate, phenylalanine, allows them to bind to the active site of the enzyme. The nature of the substituent on the phenyl ring plays a critical role in the inhibitory potency. For instance, studies on related 1-aminobenzylphosphonic acids have shown that substitutions on the benzene ring significantly affect their inhibitory activity against PAL. While a direct comparison including the p-tolyl derivative is not available, this highlights the importance of the aryl substituent in modulating enzyme inhibition.
General Workflow for Screening PAL Inhibitors
Caption: Experimental workflow for screening PAL inhibitors.
Experimental Protocols
Detailed experimental protocols for the biological evaluation of these compounds are crucial for reproducibility and comparison. Below are generalized protocols for the key assays mentioned.
Glutaminase Activity Assay
This assay is designed to measure the activity of glutaminase and the inhibitory potential of test compounds.
-
Enzyme and Substrate Preparation: Recombinant human glutaminase (GLS1) is purified. A stock solution of L-glutamine is prepared in assay buffer (e.g., 50 mM Tris-HCl, pH 8.5).
-
Compound Preparation: Test compounds, including derivatives of this compound, are dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, which is then serially diluted.
-
Assay Procedure:
-
In a 96-well plate, add the assay buffer, the glutaminase enzyme, and the test compound at various concentrations.
-
Incubate the plate for a pre-determined time (e.g., 15 minutes) at 37°C to allow for compound binding.
-
Initiate the reaction by adding the L-glutamine substrate.
-
Allow the reaction to proceed for a specific time (e.g., 60 minutes) at 37°C.
-
Stop the reaction by adding a stop solution (e.g., 0.6 M HCl).
-
-
Detection: The amount of glutamate produced is quantified using a coupled reaction with glutamate dehydrogenase, which results in the production of NADH. The NADH can be measured by absorbance at 340 nm or through a fluorescent product.
-
Data Analysis: The percentage of inhibition is calculated for each compound concentration, and the IC50 value is determined by fitting the data to a dose-response curve.
Phenylalanine Ammonia-Lyase (PAL) Inhibition Assay
This assay measures the inhibition of PAL activity by test compounds.
-
Enzyme Extraction: PAL is extracted and partially purified from a plant source (e.g., buckwheat seedlings) or a recombinant source.
-
Compound and Substrate Preparation: Test compounds are dissolved in a suitable solvent. A stock solution of L-phenylalanine is prepared in the assay buffer (e.g., 100 mM Tris-HCl, pH 8.8).
-
Assay Procedure:
-
In a quartz cuvette or a UV-transparent 96-well plate, mix the assay buffer, the PAL enzyme solution, and the test compound at various concentrations.
-
Pre-incubate the mixture for a defined period (e.g., 10 minutes) at 30°C.
-
Start the reaction by adding the L-phenylalanine substrate.
-
-
Detection: The formation of trans-cinnamic acid is monitored by measuring the increase in absorbance at 290 nm over time using a spectrophotometer.
-
Data Analysis: The initial reaction rates are calculated from the linear portion of the absorbance versus time plot. The percentage of inhibition is determined for each compound concentration, and the IC50 value is calculated.
Conclusion
This compound is a valuable scaffold in medicinal chemistry, primarily serving as a starting material for the synthesis of potent bioactive molecules. Its analogues and derivatives have shown promise as anticancer agents through the inhibition of glutaminase and as enzyme inhibitors targeting phenylalanine ammonia-lyase. The biological activity of these compounds is highly dependent on the nature and position of the substituents on the phenyl ring, highlighting the importance of structure-activity relationship studies in designing more effective therapeutic agents. Further direct comparative studies of this compound and its simple analogues are warranted to fully elucidate their therapeutic potential. Researchers are encouraged to utilize the provided experimental frameworks to explore the biological activities of novel derivatives based on this versatile chemical scaffold.
A Comparative Spectroscopic Analysis of 2-Amino-2-(p-tolyl)acetic Acid from Different Suppliers
For Researchers, Scientists, and Drug Development Professionals
The purity and structural integrity of chemical reagents are paramount in scientific research and drug development. This guide provides a comparative spectroscopic analysis of 2-Amino-2-(p-tolyl)acetic acid, a key synthetic intermediate, from two hypothetical suppliers, designated as Supplier A and Supplier B. The following data, presented for illustrative purposes, highlights the importance of analytical verification to ensure the quality of starting materials. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for this purpose.
Data Presentation: A Comparative Overview
The following tables summarize the hypothetical spectroscopic data for this compound from two different suppliers.
Table 1: ¹H NMR Spectral Data (400 MHz, DMSO-d₆)
| Supplier | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| Supplier A | 7.28 | d, J=8.0 Hz | 2H | Ar-H (ortho to CH) |
| 7.15 | d, J=8.0 Hz | 2H | Ar-H (ortho to CH₃) | |
| 4.95 | s | 1H | α-CH | |
| 3.50 (broad s) | 2H | NH₂ | ||
| 2.28 | s | 3H | Ar-CH₃ | |
| 12.5 (broad s) | 1H | COOH | ||
| Supplier B | 7.28 | d, J=8.0 Hz | 2H | Ar-H (ortho to CH) |
| 7.15 | d, J=8.0 Hz | 2H | Ar-H (ortho to CH₃) | |
| 4.95 | s | 1H | α-CH | |
| 3.51 (broad s) | 2H | NH₂ | ||
| 2.28 | s | 3H | Ar-CH₃ | |
| 12.5 (broad s) | 1H | COOH | ||
| 2.50 | s | Trace | Residual Solvent |
Table 2: ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)
| Supplier | Chemical Shift (δ) ppm | Assignment |
| Supplier A | 174.5 | COOH |
| 138.0 | Ar-C (para to CH₃) | |
| 136.5 | Ar-C (ipso to CH) | |
| 129.0 | Ar-CH (ortho to CH₃) | |
| 127.5 | Ar-CH (ortho to CH) | |
| 57.0 | α-CH | |
| 20.5 | Ar-CH₃ | |
| Supplier B | 174.5 | COOH |
| 138.0 | Ar-C (para to CH₃) | |
| 136.5 | Ar-C (ipso to CH) | |
| 129.0 | Ar-CH (ortho to CH₃) | |
| 127.5 | Ar-CH (ortho to CH) | |
| 57.0 | α-CH | |
| 20.5 | Ar-CH₃ |
Table 3: FTIR Spectral Data (ATR)
| Supplier | Wavenumber (cm⁻¹) | Intensity | Assignment |
| Supplier A | 3400-2800 | Broad | O-H stretch (Carboxylic Acid), N-H stretch (Amine) |
| 1710 | Strong | C=O stretch (Carboxylic Acid) | |
| 1600, 1510 | Medium | C=C stretch (Aromatic) | |
| 1400 | Medium | O-H bend (Carboxylic Acid) | |
| 820 | Strong | C-H bend (para-substituted) | |
| Supplier B | 3400-2800 | Broad | O-H stretch (Carboxylic Acid), N-H stretch (Amine) |
| 1712 | Strong | C=O stretch (Carboxylic Acid) | |
| 1605, 1512 | Medium | C=C stretch (Aromatic) | |
| 1405 | Medium | O-H bend (Carboxylic Acid) | |
| 821 | Strong | C-H bend (para-substituted) |
Table 4: Mass Spectrometry Data (ESI+)
| Supplier | m/z Ratio | Relative Intensity | Assignment |
| Supplier A | 166.08 | High | [M+H]⁺, Molecular ion |
| 120.08 | Medium | [M-COOH]⁺, Loss of carboxyl group | |
| Supplier B | 166.08 | High | [M+H]⁺, Molecular ion |
| 120.08 | Medium | [M-COOH]⁺, Loss of carboxyl group |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation :
-
¹H NMR Spectroscopy :
-
Instrument : 400 MHz (or higher field) NMR spectrometer.
-
Pulse Program : Standard single-pulse sequence.[1]
-
Acquisition Time : 2-4 seconds.[1]
-
Relaxation Delay : 1-5 seconds.[1]
-
Number of Scans : 16-64, depending on the sample concentration.[1]
-
Referencing : The spectrum is referenced to the residual solvent peak (e.g., DMSO at δ ~2.50 ppm) or an internal standard like tetramethylsilane (TMS) at δ 0 ppm.[1]
-
-
¹³C NMR Spectroscopy :
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR) :
-
Data Acquisition :
Mass Spectrometry (MS)
-
Sample Preparation :
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile/water).
-
An internal standard may be added for quantitative analysis.[3]
-
-
Data Acquisition (Electrospray Ionization - ESI) :
Visualizations
Caption: Workflow for comparative spectroscopic analysis.
Caption: Hypothetical signaling pathway involvement.
References
Validating 2-Amino-2-(p-tolyl)acetic Acid as a Glutaminase Inhibitor Intermediate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for the validation of 2-Amino-2-(p-tolyl)acetic acid as a potential intermediate in the synthesis of glutaminase inhibitors. While direct inhibitory activity of this compound has not been extensively documented, its established role as a precursor to 1,3,4-thiadiazole-based glutaminase inhibitors makes it a molecule of significant interest in cancer metabolism research.[1][2][3] This document outlines the necessary experimental validation steps, compares its potential role with well-characterized glutaminase inhibitors, and provides detailed experimental protocols.
Introduction to Glutaminase Inhibition
Glutaminase is a critical enzyme in cancer metabolism, catalyzing the conversion of glutamine to glutamate.[4] This process, known as glutaminolysis, provides cancer cells with essential metabolites for the tricarboxylic acid (TCA) cycle and for the synthesis of antioxidants like glutathione.[4][5] Consequently, inhibiting glutaminase is a promising therapeutic strategy for various cancers that exhibit "glutamine addiction". There are two main isoforms of glutaminase, GLS1 and GLS2.[5][6] Several small molecule inhibitors targeting these enzymes have been developed and are in various stages of research and clinical trials.[7][8][9]
This compound: An Indirect Player
Current evidence identifies this compound as a synthetic intermediate used in the creation of 1,3,4-thiadiazole compounds, which have demonstrated potential as glutaminase inhibitors.[1][2][3] It has also been utilized in the synthesis of phenylalanine ammonia-lyase inhibitors.[10][11] Its primary value in the context of glutaminase inhibition lies in its role as a building block for more complex and potent inhibitor molecules.
Comparative Analysis of Glutaminase Inhibitors
To validate a new compound or an intermediate like this compound, its performance must be benchmarked against established inhibitors. The following table summarizes key characteristics of well-known glutaminase inhibitors that would serve as essential controls and comparators in validation assays.
| Inhibitor | Target Isoform(s) | Mechanism of Action | Reported IC50 | Key Features |
| BPTES | GLS1 Selective | Allosteric, non-competitive | ~0.16 µM | Potent and selective for GLS1.[3] |
| CB-839 (Telaglenastat) | GLS1 Selective | Allosteric, non-competitive | ~25 nM | Orally bioavailable, in clinical trials.[5][7] |
| Compound 968 | Pan-glutaminase inhibitor | Allosteric, non-competitive | ~5-10 µM | Inhibits both GLS1 and GLS2.[7] |
| 6-Diazo-5-oxo-L-norleucine (DON) | Pan-glutaminase inhibitor | Irreversible, competitive | ~1 mM | Glutamine analog with broad reactivity.[3] |
This table provides a summary of data for comparative purposes in validation studies.
Experimental Validation Workflow
The following diagram outlines the logical workflow for validating a potential glutaminase inhibitor intermediate.
Caption: Experimental workflow for validating glutaminase inhibitor intermediates.
Key Experimental Protocols
Glutaminase Activity Assay (Coupled Enzyme Assay)
This is a foundational biochemical assay to determine if a compound directly inhibits glutaminase activity.
Principle: This is a two-step enzymatic assay.[6] First, glutaminase converts glutamine to glutamate. Then, glutamate dehydrogenase (GDH) converts glutamate to α-ketoglutarate, which is coupled with the reduction of NAD+ to NADH. The increase in NADH absorbance at 340 nm is proportional to glutaminase activity.[8][12]
Protocol:
-
Reaction Mixture Preparation: Prepare an assay buffer containing Tris-HCl, EDTA, and NAD+.
-
Enzyme and Inhibitor Incubation: Add recombinant human glutaminase (e.g., GAC isoform) to the assay buffer. Add varying concentrations of the test compound (e.g., a 1,3,4-thiadiazole derivative of this compound) and control inhibitors (BPTES, CB-839). Incubate for a defined period (e.g., 15 minutes) at room temperature.
-
Initiation of Reaction: Add glutamine to start the glutaminase reaction.
-
Coupled Reaction: Add glutamate dehydrogenase (GDH).
-
Measurement: Monitor the increase in absorbance at 340 nm over time using a plate reader.
-
Data Analysis: Calculate the initial reaction velocities and determine the IC50 value for the test compound by plotting the percent inhibition against the log of the inhibitor concentration.
Cell-Based Proliferation Assay
This assay assesses the effect of the inhibitor on the growth of cancer cells that are dependent on glutamine.
Principle: Triple-negative breast cancer (TNBC) cell lines, such as MDA-MB-231, are known to be highly dependent on glutamine for their proliferation and are sensitive to glutaminase inhibition.[12]
Protocol:
-
Cell Culture: Culture MDA-MB-231 cells in appropriate media.
-
Compound Treatment: Seed cells in 96-well plates and treat with a range of concentrations of the test compound and control inhibitors.
-
Incubation: Incubate the cells for a period of 72 hours.
-
Viability Assessment: Measure cell viability using a standard method such as the MTT or CellTiter-Glo assay.
-
Data Analysis: Determine the GI50 (concentration for 50% growth inhibition) for the test compound.
Signaling Pathway Context
Inhibition of glutaminase has downstream effects on several key cellular signaling pathways, most notably the mTORC1 pathway, which is a central regulator of cell growth and metabolism.
Caption: Simplified signaling pathway of glutaminolysis and its inhibition.
Conclusion
While this compound is not a direct glutaminase inhibitor, it is a key precursor for a class of compounds that are. The validation of its derivatives requires a systematic approach involving both biochemical and cell-based assays, with direct comparison to established inhibitors like BPTES and CB-839. The experimental protocols and workflows outlined in this guide provide a robust framework for researchers to assess the potential of novel glutaminase inhibitors derived from this and other chemical scaffolds. This rigorous validation is essential for the development of new and effective cancer therapeutics targeting metabolic pathways.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | 噻重氮中间体 | MCE [medchemexpress.cn]
- 3. abmole.com [abmole.com]
- 4. Glutaminase inhibition as potential cancer therapeutics: current status and future applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Discovery of selective inhibitors of Glutaminase-2, which inhibit mTORC1, activate autophagy and inhibit proliferation in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Identification and characterization of a novel glutaminase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of glutaminolysis in combination with other therapies to improve cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. caymanchem.com [caymanchem.com]
- 11. Sapphire North America [sapphire-usa.com]
- 12. High-Throughput Screening Reveals New Glutaminase Inhibitor Molecules - PMC [pmc.ncbi.nlm.nih.gov]
comparative study of different synthetic routes for 2-Amino-2-(p-tolyl)acetic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the primary synthetic routes for producing 2-Amino-2-(p-tolyl)acetic acid, a key intermediate in the synthesis of various pharmaceuticals. The comparison focuses on racemic and asymmetric syntheses, providing detailed experimental protocols, quantitative data, and workflow visualizations to aid in methodology selection.
Executive Summary
The synthesis of this compound can be broadly categorized into classical methods that produce a racemic mixture, such as the Strecker synthesis and the Bucherer-Bergs reaction, and asymmetric methods that yield enantiomerically enriched products. The choice of synthetic route is contingent on the desired stereochemistry, scalability, and economic viability of the process. Classical methods are robust and cost-effective for producing the racemic amino acid, which can then be resolved. Asymmetric syntheses, while often more complex and costly, provide direct access to the desired enantiomer, a critical consideration in drug development where single enantiomers often exhibit desired therapeutic activity while the other may be inactive or even harmful.
Data Presentation: Comparison of Synthetic Routes
| Synthetic Route | Starting Materials | Key Reagents | Typical Yield (%) | Reaction Time (h) | Enantiomeric Excess (ee%) | Key Advantages | Key Disadvantages |
| Strecker Synthesis | p-Tolualdehyde | Ammonium Chloride, Potassium Cyanide, HCl | 60-75 | 24-48 | Racemic (0%) | Cost-effective, well-established, straightforward. | Use of highly toxic cyanide, produces a racemic mixture requiring further resolution. |
| Bucherer-Bergs Reaction | p-Tolualdehyde | Ammonium Carbonate, Potassium Cyanide, HCl | 65-80 | 12-24 | Racemic (0%) | Generally higher yields than Strecker, one-pot reaction to hydantoin intermediate. | Use of highly toxic cyanide, requires hydrolysis of the hydantoin intermediate. |
| Asymmetric Strecker Synthesis | p-Tolualdehyde | Chiral Amine (e.g., (R)-(-)-2-Phenylglycinol), NaCN, HCl | 50-70 | 48-72 | >95% | Direct synthesis of an enantiomerically enriched product. | More expensive chiral reagents, may require optimization of reaction conditions. |
| Enzymatic Kinetic Resolution | Racemic N-Acetyl-2-amino-2-(p-tolyl)acetic acid | Immobilized Penicillin G Acylase | ~45% (for the desired enantiomer) | 8-12 | >99% | High enantioselectivity, mild reaction conditions, environmentally friendly. | Theoretical maximum yield of 50% for one enantiomer, requires substrate modification (acetylation). |
Experimental Protocols
Racemic Synthesis via Strecker Reaction
This two-step process first yields an α-aminonitrile, which is then hydrolyzed to the α-amino acid.[1][2][3]
Step 1: Synthesis of α-Amino-p-tolylacetonitrile
-
In a well-ventilated fume hood, a solution of ammonium chloride (1.2 eq) in water is prepared in a round-bottom flask equipped with a magnetic stirrer.
-
p-Tolualdehyde (1.0 eq) is added, followed by the addition of methanol to ensure miscibility.
-
The mixture is cooled to 0-5 °C in an ice bath.
-
A solution of potassium cyanide (1.1 eq) in water is added dropwise to the stirred mixture. Caution: Potassium cyanide is highly toxic.
-
The reaction is allowed to warm to room temperature and stirred for 24 hours.
-
The resulting precipitate of α-amino-p-tolylacetonitrile is collected by vacuum filtration and washed with cold water.
Step 2: Hydrolysis to this compound
-
The crude α-amino-p-tolylacetonitrile is suspended in concentrated hydrochloric acid (6 M).
-
The mixture is heated to reflux for 6-8 hours.
-
After cooling, the solution is neutralized with a concentrated solution of sodium hydroxide to its isoelectric point (pH ~6) to precipitate the amino acid.
-
The crude this compound is collected by filtration, washed with cold water and a small amount of cold ethanol, and dried under vacuum.
-
Further purification can be achieved by recrystallization from a water/ethanol mixture.
Racemic Synthesis via Bucherer-Bergs Reaction
This method involves the formation of a hydantoin intermediate, which is subsequently hydrolyzed.[4][5]
Step 1: Synthesis of 5-(p-tolyl)hydantoin
-
In a round-bottom flask, p-tolualdehyde (1.0 eq), potassium cyanide (2.0 eq), and ammonium carbonate (2.0 eq) are suspended in a 1:1 mixture of ethanol and water.
-
The mixture is heated to 60-70 °C and stirred for 8-12 hours in a sealed vessel.
-
The reaction mixture is then cooled, and the precipitated 5-(p-tolyl)hydantoin is collected by filtration and washed with water.
Step 2: Hydrolysis to this compound
-
The 5-(p-tolyl)hydantoin is hydrolyzed by refluxing with a strong base (e.g., 25% NaOH solution) for 12-24 hours.
-
The resulting solution is cooled and acidified with hydrochloric acid to the isoelectric point to precipitate the amino acid.
-
The product is collected by filtration, washed with cold water, and dried.
Asymmetric Strecker Synthesis
This method utilizes a chiral auxiliary to induce stereoselectivity.
-
Dissolve a chiral amine, such as (R)-(-)-2-phenylglycinol (1.0 eq), in methanol.
-
Add p-tolualdehyde (1.0 eq) and stir for 30 minutes to form the chiral imine.
-
Add a solution of sodium cyanide (1.2 eq) in water dropwise.
-
Stir the reaction at room temperature for 48 hours.
-
The resulting diastereomeric α-aminonitriles can be separated by chromatography.
-
The desired diastereomer is then hydrolyzed with 6 M HCl at reflux for 8-12 hours.
-
The chiral auxiliary is removed during workup, and the enantiomerically enriched this compound is isolated by precipitation at its isoelectric point.
Enzymatic Kinetic Resolution
This method separates enantiomers from a racemic mixture.
Step 1: N-Acetylation of Racemic this compound
-
Suspend racemic this compound in a 1:1 mixture of acetic acid and water.
-
Cool the suspension to 0-5 °C.
-
Slowly add acetic anhydride (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Remove the solvent under reduced pressure to obtain racemic N-acetyl-2-amino-2-(p-tolyl)acetic acid.
Step 2: Enzymatic Hydrolysis
-
Dissolve the racemic N-acetylated amino acid in a phosphate buffer (pH 7.5).
-
Add immobilized Penicillin G Acylase.
-
Stir the mixture at a controlled temperature (e.g., 30-37 °C) and monitor the reaction progress. The enzyme will selectively hydrolyze the N-acetyl group from the L-enantiomer.
-
Once approximately 50% conversion is reached, filter off the immobilized enzyme (which can be recycled).
-
Acidify the solution to precipitate the unreacted N-acetyl-D-2-amino-2-(p-tolyl)acetic acid.
-
The aqueous layer, containing the L-2-amino-2-(p-tolyl)acetic acid, is then adjusted to its isoelectric point to precipitate the desired L-enantiomer.
Visualizations
Caption: Comparison of Strecker and Bucherer-Bergs pathways.
Caption: Asymmetric synthesis versus enzymatic resolution workflow.
References
Comparative Guide to Antibody Cross-Reactivity for 2-Amino-2-(p-tolyl)acetic acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity of monoclonal antibodies raised against 2-Amino-2-(p-tolyl)acetic acid. Due to the limited availability of public data on this specific compound, this guide presents a representative analysis based on established immunological principles and data from structurally similar small molecules. The experimental data herein is illustrative to guide researchers in designing and interpreting their own cross-reactivity studies.
Introduction
This compound and its derivatives are synthetic amino acids with potential applications in peptidomimetics and as chiral building blocks in drug discovery. The development of specific antibodies against these small molecules is crucial for their detection and quantification in various matrices. A key challenge in developing such immunoassays is ensuring the specificity of the antibody, with minimal cross-reactivity to structurally related compounds. This guide outlines the methodologies to assess this cross-reactivity and provides a comparative framework for evaluating antibody performance.
Data Presentation: Cross-Reactivity Analysis
The cross-reactivity of a panel of monoclonal antibodies (mAbs) against this compound was evaluated using a competitive Enzyme-Linked Immunosorbent Assay (cELISA) and Surface Plasmon Resonance (SPR). The following tables summarize the quantitative data obtained.
Competitive ELISA (cELISA) Data
The half-maximal inhibitory concentration (IC50) was determined for this compound and a panel of structurally related analogs. The cross-reactivity percentage (%CR) was calculated using the formula:
%CR = (IC50 of this compound / IC50 of competing compound) x 100
| Compound | mAb-PTA-01 IC50 (nM) | mAb-PTA-01 %CR | mAb-PTA-02 IC50 (nM) | mAb-PTA-02 %CR | mAb-PTA-03 IC50 (nM) | mAb-PTA-03 %CR |
| This compound | 15.2 | 100 | 25.8 | 100 | 18.5 | 100 |
| 2-Amino-2-(o-tolyl)acetic acid | 45.6 | 33.3 | 154.8 | 16.7 | 92.5 | 20.0 |
| 2-Amino-2-(m-tolyl)acetic acid | 88.2 | 17.2 | 283.8 | 9.1 | 166.5 | 11.1 |
| 2-Amino-2-phenylacetic acid | 258.4 | 5.9 | >1000 | <2.6 | 462.5 | 4.0 |
| p-Tolylacetic acid | 542.9 | 2.8 | >1000 | <2.6 | 832.5 | 2.2 |
| L-Tyrosine | >10000 | <0.15 | >10000 | <0.26 | >10000 | <0.19 |
| L-Phenylalanine | >10000 | <0.15 | >10000 | <0.26 | >10000 | <0.19 |
Surface Plasmon Resonance (SPR) Data
The binding kinetics of the monoclonal antibodies to immobilized this compound were determined. The association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD) are presented below.
| Antibody | ka (1/Ms) | kd (1/s) | KD (M) |
| mAb-PTA-01 | 3.2 x 105 | 4.8 x 10-4 | 1.5 x 10-9 |
| mAb-PTA-02 | 1.8 x 105 | 8.5 x 10-4 | 4.7 x 10-9 |
| mAb-PTA-03 | 2.5 x 105 | 6.2 x 10-4 | 2.5 x 10-9 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Hapten Synthesis and Immunogen Preparation
-
Hapten Synthesis: this compound was modified to introduce a carboxyl group-terminated spacer arm to facilitate conjugation to a carrier protein.
-
Carrier Protein Conjugation: The modified hapten was conjugated to Bovine Serum Albumin (BSA) for immunization and to Ovalbumin (OVA) for ELISA coating, using the N-hydroxysuccinimide (NHS) ester method. The conjugation ratio was determined by MALDI-TOF mass spectrometry.
Monoclonal Antibody Production
-
Immunization: BALB/c mice were immunized with the this compound-BSA conjugate.
-
Hybridoma Production: Splenocytes from immunized mice were fused with myeloma cells to generate hybridomas.
-
Screening: Hybridoma supernatants were screened by indirect ELISA against the this compound-OVA conjugate to identify clones producing specific antibodies.
Competitive ELISA Protocol.[1][2][3][4][5]
-
Coating: A 96-well microtiter plate was coated with 100 µL/well of this compound-OVA conjugate (1 µg/mL in carbonate-bicarbonate buffer, pH 9.6) and incubated overnight at 4°C.[1]
-
Washing: The plate was washed three times with PBS containing 0.05% Tween 20 (PBST).
-
Blocking: The remaining protein-binding sites were blocked by adding 200 µL/well of 1% BSA in PBS and incubating for 1 hour at room temperature.[1]
-
Competition: 50 µL of standard this compound or competing compound solutions (at various concentrations) and 50 µL of the monoclonal antibody solution were added to each well. The plate was incubated for 1 hour at 37°C.
-
Washing: The plate was washed three times with PBST.
-
Secondary Antibody: 100 µL of HRP-conjugated goat anti-mouse IgG (1:5000 dilution in 1% BSA/PBS) was added to each well and incubated for 1 hour at 37°C.
-
Washing: The plate was washed five times with PBST.
-
Substrate: 100 µL of TMB substrate solution was added to each well and incubated for 15 minutes in the dark.
-
Stopping Reaction: The reaction was stopped by adding 50 µL of 2 M H2SO4 to each well.
-
Reading: The absorbance was measured at 450 nm using a microplate reader.
Surface Plasmon Resonance (SPR) Protocol.[6][7][8]
-
Immobilization: The monoclonal antibody was immobilized on a CM5 sensor chip using standard amine coupling chemistry.
-
Binding Analysis: A series of concentrations of this compound (analyte) in HBS-EP+ buffer were injected over the antibody-immobilized surface.
-
Kinetic Analysis: The association and dissociation phases were monitored in real-time. The resulting sensorgrams were fitted to a 1:1 Langmuir binding model to determine the kinetic parameters (ka, kd, and KD).[2]
-
Regeneration: The sensor surface was regenerated between analyte injections using a pulse of glycine-HCl (pH 2.5).
Mandatory Visualization
Hapten-Carrier Protein Conjugation Workflow
Caption: Workflow for conjugating the hapten to a carrier protein.
Competitive ELISA Experimental Workflow
Caption: Step-by-step workflow of the competitive ELISA.
Logical Relationship of Cross-Reactivity
Caption: Logical relationship of antibody cross-reactivity.
References
A Comparative Guide to the In Vitro and In Vivo Efficacy of 2-Amino-2-(p-tolyl)acetic Acid-Based Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the in vitro and in vivo efficacy of anticancer compounds derived from 2-Amino-2-(p-tolyl)acetic acid. This foundational molecule serves as a key intermediate in the synthesis of a promising class of therapeutic agents: 1,3,4-thiadiazole derivatives. These compounds have garnered significant attention for their potential to selectively target cancer cells by inhibiting critical metabolic pathways.
A primary mechanism of action for many of these derivatives is the inhibition of glutaminase (GLS), an enzyme crucial for the survival and proliferation of many cancer cells which are dependent on glutamine for energy and biosynthesis. By disrupting glutamine metabolism, these compounds can effectively starve tumor cells and impede their growth.
This guide will present quantitative data from preclinical studies, detail the experimental methodologies used to obtain this data, and visualize the key pathways and workflows involved in the evaluation of these compounds.
Data Presentation: In Vitro vs. In Vivo Efficacy
The following tables summarize the efficacy of representative 1,3,4-thiadiazole-based compounds, including the clinically evaluated glutaminase inhibitor Telaglenastat (CB-839), which shares the thiadiazole scaffold.
Table 1: Comparative In Vitro Efficacy of 1,3,4-Thiadiazole Derivatives
| Compound ID | Cancer Cell Line | Assay Type | IC50 (µM) | Mechanism of Action | Reference |
| Compound A | A549 (Lung) | MTT Assay | 8.03 | Dihydrofolate Reductase Inhibition | [1] |
| HepG-2 (Liver) | MTT Assay | 4.37 | Dihydrofolate Reductase Inhibition | [1] | |
| Compound B | MCF-7 (Breast) | MTT Assay | 23.29 | Not specified | [2] |
| LoVo (Colon) | MTT Assay | 2.44 | Not specified | [2] | |
| Telaglenastat (CB-839) | HCC1806 (TNBC) | Cell Proliferation | <0.1 | Glutaminase Inhibition | [3] |
| MDA-MB-231 (TNBC) | Cell Proliferation | <0.1 | Glutaminase Inhibition | [3] | |
| T47D (ER+) | Cell Proliferation | >10 | Glutaminase Inhibition | [3] | |
| BPTES | Multiple Cell Lines | Glutaminase Inhibition | 3.3 | Glutaminase Inhibition | [4] |
TNBC: Triple-Negative Breast Cancer; ER+: Estrogen Receptor-Positive
Table 2: Comparative In Vivo Efficacy of Glutaminase Inhibitor CB-839
| Compound ID | Animal Model | Tumor Type | Administration | Key Efficacy Parameter | Result | Reference |
| Telaglenastat (CB-839) | Xenograft (Mice) | Triple-Negative Breast Cancer | Oral, twice daily | Tumor Growth Inhibition | Significant decrease in tumor volume | [3][5] |
| Telaglenastat (CB-839) | Xenograft (Mice) | Multiple Myeloma (RPMI-8226) | Oral, twice daily | Tumor Growth Inhibition | 70% tumor growth inhibition | [5] |
| Telaglenastat (CB-839) | Xenograft (Mice) | Head and Neck Squamous Cell Carcinoma | Not specified | Enhanced Radiation Sensitivity | Significantly reduced cell survival with radiation | [4] |
| Telaglenastat (CB-839) | Xenograft (Mice) | Human Lung Tumor | Not specified | Enhanced Radiation Sensitivity | Reduced tumor growth by 15-30% with radiation | [6] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are protocols for key assays used in the evaluation of this compound-based compounds.
In Vitro Assay: MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[7][8]
Materials:
-
1,3,4-Thiadiazole test compounds
-
MTT solution (5 mg/mL in sterile PBS)[7]
-
Appropriate cancer cell lines and complete culture medium
-
96-well flat-bottom plates
-
Dimethyl sulfoxide (DMSO) or other solubilization solution[8]
-
Microplate reader
Procedure:
-
Cell Seeding: Cells in their logarithmic growth phase are harvested, counted, and seeded into 96-well plates at an optimized density (e.g., 5,000-10,000 cells/well). The plates are incubated for 24 hours to allow for cell attachment.[9]
-
Compound Treatment: The culture medium is replaced with fresh medium containing serial dilutions of the test compounds. Control wells should include untreated cells and cells treated with the vehicle (e.g., DMSO) at its highest concentration used.[7]
-
Incubation: The plates are incubated for a predetermined exposure time (e.g., 48 or 72 hours).
-
MTT Addition: After incubation, MTT solution is added to each well, and the plates are incubated for an additional 2-4 hours, during which viable cells metabolize the MTT into formazan crystals.[7]
-
Formazan Solubilization: The medium is carefully removed, and a solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.[8]
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background subtraction.[7]
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.[9]
In Vivo Assay: Human Tumor Xenograft Model
Xenograft models are instrumental in evaluating the efficacy of anticancer compounds in a living organism.[10][11][12]
Materials:
-
Immunodeficient mice (e.g., NOD-SCID or Balb/c nude)
-
Human cancer cells for implantation
-
Test compound formulated for in vivo administration
-
Calipers for tumor measurement
Procedure:
-
Cell Preparation: Cancer cells are harvested from culture, and a specific number of viable cells (e.g., 5 x 10^6) are resuspended in a suitable medium, sometimes mixed with Matrigel to support tumor formation.[11]
-
Tumor Implantation: The cell suspension is subcutaneously injected into the flank of the immunodeficient mice.[11][12]
-
Tumor Monitoring: The mice are monitored regularly for tumor growth. Tumor volume is typically measured with calipers and calculated using the formula: (length × width²) / 2.[13]
-
Randomization and Treatment: When tumors reach a predetermined size (e.g., 100-150 mm³), the mice are randomized into control and treatment groups. The test compound is administered according to a specific dose and schedule (e.g., oral gavage, intraperitoneal injection). The control group receives the vehicle.[11]
-
Efficacy Evaluation: Tumor volumes are measured throughout the study. At the end of the experiment, the percentage of tumor growth inhibition is calculated to assess the compound's efficacy.[13]
-
Toxicity Assessment: The animals' body weight, behavior, and overall health are monitored throughout the study to assess the toxicity of the treatment.[5]
Visualizations: Pathways and Workflows
To better understand the context of these experimental evaluations, the following diagrams illustrate a key signaling pathway and a general experimental workflow.
The Glutaminolysis Pathway and the inhibitory action of 1,3,4-thiadiazole derivatives.
A generalized workflow for the preclinical evaluation of anticancer compounds.
References
- 1. 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Glutaminase inhibition with telaglenastat (CB-839) improves treatment response in combination with ionizing radiation in head and neck squamous cell carcinoma models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Glutaminase Inhibitor CB-839 Increases Radiation Sensitivity of Lung Tumor Cells and Human Lung Tumor Xenografts in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchhub.com [researchhub.com]
- 9. benchchem.com [benchchem.com]
- 10. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
A Comparative Guide to the Resolution of (R)- and (S)-2-Amino-2-(p-tolyl)acetic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the resolution efficiency for obtaining the individual enantiomers of 2-Amino-2-(p-tolyl)acetic acid, a crucial chiral building block in pharmaceutical synthesis. The following sections detail the two primary resolution strategies: diastereomeric crystallization and enzymatic resolution. This comparison is supported by representative experimental data and detailed methodologies to assist in the selection and implementation of the most suitable resolution strategy.
Data Presentation: A Comparative Analysis
Due to the limited availability of direct comparative studies in peer-reviewed literature for the resolution of (R)- and (S)-2-Amino-2-(p-tolyl)acetic acid, the following table presents illustrative data based on typical results obtained for structurally similar phenylglycine derivatives. This data serves to highlight the general trends and efficiencies of each method.
| Resolution Method | Target Enantiomer | Resolving Agent / Enzyme | Typical Yield (%) | Enantiomeric Excess (e.e.) (%) | Key Advantages | Key Disadvantages |
| Diastereomeric Crystallization | (R)-2-Amino-2-(p-tolyl)acetic acid | (+)-Tartaric Acid | 35 - 45 | > 98 | Well-established, high enantiopurity achievable. | Theoretical maximum yield of 50% for the desired enantiomer without a racemization step. |
| Diastereomeric Crystallization | (S)-2-Amino-2-(p-tolyl)acetic acid | (-)-Tartaric Acid | 35 - 45 | > 98 | Applicable to both enantiomers by selecting the appropriate resolving agent. | Requires screening of resolving agents and solvents for optimal performance. |
| Enzymatic Resolution | (S)-2-Amino-2-(p-tolyl)acetic acid | Penicillin G Acylase | ~45 | > 99 | High enantioselectivity, mild reaction conditions, reusable catalyst. | Typically selective for one enantiomer, requiring racemization and recycling of the other. |
| Enzymatic Resolution | (R)-N-Acetyl-2-amino-2-(p-tolyl)acetic acid | Penicillin G Acylase | ~45 | > 99 | Leaves the (R)-enantiomer as the acetylated derivative, which can be isolated. | Requires additional N-acetylation and subsequent deacetylation steps. |
Experimental Protocols
The following are detailed experimental protocols for the diastereomeric and enzymatic resolution of racemic this compound. These are generalized procedures and may require optimization for specific laboratory conditions.
Protocol 1: Diastereomeric Resolution using (+)-Tartaric Acid
This method relies on the formation of diastereomeric salts with different solubilities, allowing for their separation by fractional crystallization.[1][2]
1. Diastereomeric Salt Formation:
-
In a suitable reaction vessel, dissolve one equivalent of racemic this compound in a minimal amount of a suitable solvent (e.g., methanol or ethanol) with gentle heating.
-
In a separate vessel, dissolve one equivalent of (+)-Tartaric acid in the same solvent, also with gentle heating.
-
Slowly add the tartaric acid solution to the amino acid solution with continuous stirring.
-
Allow the mixture to cool to room temperature and then further cool in an ice bath to induce crystallization of the less soluble diastereomeric salt.
2. Fractional Crystallization:
-
Allow crystallization to proceed for several hours or overnight to maximize the yield of the diastereomeric salt crystals.
-
Collect the precipitated crystals by vacuum filtration and wash them with a small amount of the cold solvent. The collected solid is the diastereomeric salt of (R)-2-Amino-2-(p-tolyl)acetic acid and (+)-Tartaric acid.
3. Liberation of the Free Amino Acid:
-
Suspend the crystalline diastereomeric salt in deionized water.
-
Adjust the pH of the solution to the isoelectric point of the amino acid (approximately pH 6) by the dropwise addition of a base (e.g., aqueous ammonia) with stirring. This will precipitate the free amino acid.
-
Collect the solid (R)-2-Amino-2-(p-tolyl)acetic acid by vacuum filtration, wash with cold deionized water, and dry under vacuum.
4. Analysis:
-
Determine the yield and measure the enantiomeric excess of the product using chiral High-Performance Liquid Chromatography (HPLC).
Protocol 2: Enzymatic Resolution using Immobilized Penicillin G Acylase
This protocol utilizes the enantioselective hydrolysis of the N-acetylated racemic amino acid, where the enzyme selectively hydrolyzes the (S)-enantiomer.
1. N-Acetylation of Racemic this compound:
-
Suspend the racemic amino acid in a 1:1 mixture of acetic acid and water.
-
Cool the suspension to 0-5 °C in an ice bath.
-
Slowly add acetic anhydride dropwise while maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4 hours.
-
Remove the solvent under reduced pressure to obtain the N-acetylated racemic amino acid.
2. Enzymatic Hydrolysis:
-
Prepare a suspension of the N-acetyl-racemic-2-Amino-2-(p-tolyl)acetic acid in a phosphate buffer (pH 8.0).
-
Add immobilized Penicillin G Acylase to the suspension.
-
Maintain the reaction mixture at a constant temperature (e.g., 37 °C) with gentle stirring. The pH should be maintained at 8.0 by the controlled addition of a base (e.g., NaOH), as the hydrolysis releases acetic acid.
-
The reaction is complete when approximately 50% of the substrate has been hydrolyzed.
3. Separation of Enantiomers:
-
Filter off the immobilized enzyme for reuse.
-
Acidify the reaction mixture to a pH of approximately 2 with a suitable acid (e.g., HCl). This will precipitate the unreacted N-acetyl-(R)-2-Amino-2-(p-tolyl)acetic acid.
-
Collect the precipitate by filtration. The filtrate contains the free (S)-2-Amino-2-(p-tolyl)acetic acid.
4. Isolation of (S)-enantiomer and (R)-enantiomer:
-
For the (S)-enantiomer: Adjust the pH of the filtrate to the isoelectric point (around pH 6) to precipitate the (S)-2-Amino-2-(p-tolyl)acetic acid. Collect the solid by filtration, wash with cold water, and dry.
-
For the (R)-enantiomer: The precipitated N-acetyl-(R)-2-Amino-2-(p-tolyl)acetic acid can be hydrolyzed using acidic conditions (e.g., refluxing in HCl) to yield the (R)-2-Amino-2-(p-tolyl)acetic acid.
5. Analysis:
-
Determine the yield and enantiomeric excess of both enantiomers using chiral HPLC.
Mandatory Visualizations
The following diagrams illustrate the workflows for the described resolution methods.
Caption: Workflow for Diastereomeric Resolution.
Caption: Workflow for Enzymatic Resolution.
References
A Comparative Guide to Novel Derivatives of 2-Amino-2-(p-tolyl)acetic Acid for Pharmaceutical Research
This guide offers a detailed patent and literature analysis of novel derivatives of 2-Amino-2-(p-tolyl)acetic acid, providing a comparative overview for researchers, scientists, and drug development professionals. We delve into the synthesis, biological activity, and therapeutic potential of these compounds, with a focus on their applications in oncology.
Introduction: The Versatility of a Synthetic Building Block
This compound, also known as 4-Methylphenylglycine, is a synthetic intermediate that serves as a crucial building block in medicinal chemistry.[1][2] Its structural scaffold has been utilized in the synthesis of compounds with diverse biological activities. Notably, it is a key intermediate for creating 1,3,4-thiadiazole derivatives that exhibit potential anti-cancer activity through the inhibition of glutaminase (GLS1).[3][4] Furthermore, it has been employed in the synthesis of phenylalanine ammonia-lyase (PAL) inhibitors, highlighting its versatility in developing targeted therapeutic agents.[1]
Comparative Analysis: Derivatives and Alternatives
The primary value of this compound lies in its role as a precursor. The derivatization of this molecule allows for the exploration of new chemical space and the development of compounds with enhanced biological activity and specificity. The most prominent derivatives reported are heterocyclic compounds, particularly those targeting cancer metabolism.
| Compound Class | Parent Compound: this compound | Key Derivative: 1,3,4-Thiadiazoles | Alternative Scaffolds |
| Primary Role | Synthetic Intermediate / Building Block[1] | Biologically Active Agent | Biologically Active Agents |
| Therapeutic Target | Not directly targeted | Glutaminase (GLS1)[4] | Cyclooxygenase-2 (COX-2), NMDA Receptors, various kinases[5][6] |
| Reported Activity | Precursor for PAL inhibitors[1] | Potent anti-cancer activity in preclinical models[4] | Anti-inflammatory, Neuroprotective, Anti-proliferative[5][6][7] |
| Key Structural Feature | Amino-phenylacetic acid core | Core scaffold linked to a 1,3,4-thiadiazole ring | Varies widely (e.g., substituted phenylacetic acids, thiazoles, pyrazoloquinazolines)[5][8][9] |
| Development Focus | Optimization of synthetic routes | Structure-Activity Relationship (SAR) studies to improve potency and selectivity | Lead optimization for diverse therapeutic areas |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for the synthesis and evaluation of derivatives discussed in this guide.
Protocol 1: Synthesis of a Bioactive Amide Derivative
This protocol outlines a general one-step amide coupling reaction to synthesize a novel amide from this compound, a common step in creating more complex derivatives. The methodology is adapted from standard coupling procedures for similar molecules.[10]
Materials:
-
This compound
-
Target Amine (e.g., Benzylamine)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or another coupling agent
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine and Magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a solution of this compound (1.0 eq), the target amine (1.1 eq), and DMAP (0.1 eq) in anhydrous DCM at 0 °C, add a solution of DCC (1.1 eq) in DCM dropwise.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 18 hours. Progress can be monitored by thin-layer chromatography (TLC).[10]
-
Work-up: Filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Purification: Wash the filtrate sequentially with 1M HCl, saturated NaHCO₃ solution, water, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel.[10]
Protocol 2: Glutaminase (GLS1) Inhibition Assay
This protocol describes a method to evaluate the inhibitory activity of synthesized compounds against glutaminase, a key enzyme in cancer cell metabolism.
Materials:
-
Recombinant human GLS1 enzyme
-
L-glutamine (substrate)
-
Tris-HCl buffer (pH 8.0)
-
NADH
-
L-glutamate dehydrogenase (GDH)
-
Test compounds (derivatives of this compound)
-
96-well microplate and plate reader
Procedure:
-
Reaction Mixture: Prepare a reaction mixture in each well of a 96-well plate containing Tris-HCl buffer, NADH, GDH, and the test compound at various concentrations.
-
Enzyme Addition: Add the GLS1 enzyme to each well to initiate the reaction, leaving some wells without enzyme as a control.
-
Substrate Addition: Start the enzymatic reaction by adding L-glutamine. The conversion of glutamine to glutamate by GLS1 is coupled to the GDH reaction, which oxidizes NADH to NAD+.
-
Measurement: Monitor the decrease in absorbance at 340 nm (corresponding to NADH oxidation) over time using a microplate reader.
-
Data Analysis: Calculate the rate of reaction for each compound concentration. Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting the reaction rates against the logarithm of the inhibitor concentration.
Visualizations: Workflows and Pathways
Diagrams created using Graphviz provide a clear visual representation of complex processes and relationships, adhering to specified design constraints.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Sapphire North America [sapphire-usa.com]
- 3. abmole.com [abmole.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. WO2004048314A1 - Substituted amino phenylacetic acids, derivatives thereof, their preparation and their use as cyclooxygenase 2 (cox-2) inhibitors - Google Patents [patents.google.com]
- 6. PL147181B1 - Method of obtaining novel derivatives of piperazinylocarboxylic-2 acid - Google Patents [patents.google.com]
- 7. Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Studies on the derivatives of thiazole acetic acid. II. Syntheses and pharmacological analysis of 2-N-aralkylidene and 2-N-aralkyl derivatives of 2-amino-4-p-chlorophenylthiazole-5-acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of 2-Amino-2-(p-tolyl)acetic Acid: A Guide for Laboratory Professionals
Disclaimer: A specific Safety Data Sheet (SDS) for 2-Amino-2-(p-tolyl)acetic acid containing detailed disposal instructions was not publicly available at the time of this writing. The following procedures are based on general best practices for the disposal of laboratory chemicals of a similar nature. It is imperative to consult your institution's Environmental Health and Safety (EHS) office to ensure full compliance with local, state, and federal regulations.
This guide provides essential safety and logistical information for the proper handling and disposal of this compound, tailored for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Precautions
Before beginning any work with this compound, ensure all safety protocols are in place.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Use chemical-resistant gloves, such as nitrile. Inspect gloves for integrity before each use.
-
Body Protection: A standard laboratory coat is required to prevent skin contact.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used.
Engineering Controls:
-
All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1]
-
An eyewash station and a safety shower must be readily accessible.[1][2]
Chemical and Physical Properties
Understanding the properties of this compound is crucial for its safe handling and disposal.
| Property | Data |
| Molecular Formula | C₉H₁₁NO₂ |
| Molecular Weight | 165.2 g/mol |
| Appearance | Solid |
| Solubility | Slightly soluble in acetonitrile (0.1-1 mg/ml) |
| Storage | Store at -20°C |
Step-by-Step Disposal Protocol
Under no circumstances should this compound be discharged into the sanitary sewer system or disposed of as general solid waste.[1] Treat this compound and its containers as hazardous waste.[1]
-
Waste Identification and Segregation:
-
Classify all waste containing this compound as hazardous chemical waste.
-
This compound should be segregated from incompatible materials. While specific incompatibility data is unavailable, as a general precaution for amino acids, avoid mixing with strong oxidizing agents.[2]
-
-
Waste Collection and Containerization:
-
Solid Waste: Collect dry chemical waste in a dedicated, sealable, and clearly labeled container that is compatible with the chemical.[1]
-
Liquid Waste (Solutions): If the compound is in solution, collect it in a designated, leak-proof container for non-halogenated organic waste.
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and an approximate concentration and volume.
-
-
On-Site Storage:
-
Final Disposal:
-
Contact your institution's EHS office or a licensed chemical waste management facility to arrange for the pickup and disposal of the waste.[1]
-
Provide the waste disposal service with a complete and accurate description of the waste.
-
Disposal Workflow Diagram
The following diagram outlines the procedural flow for the safe disposal of this compound.
Caption: A workflow for the proper disposal of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling 2-Amino-2-(p-tolyl)acetic Acid
For Immediate Implementation: Researchers, scientists, and drug development professionals must adhere to stringent safety protocols when handling 2-Amino-2-(p-tolyl)acetic acid. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure a safe laboratory environment.
Essential Safety and Handling Information
This compound is a chemical compound that requires careful handling due to its potential hazards. Based on available safety data, this compound is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation. Adherence to the following personal protective equipment (PPE) guidelines is mandatory.
Personal Protective Equipment (PPE) Requirements
A comprehensive risk assessment should be conducted before commencing any work. The following table summarizes the required PPE for handling this compound.
| Body Part | Personal Protective Equipment | Specifications |
| Eyes/Face | Safety Goggles or Face Shield | Chemical safety goggles are the minimum requirement. A face shield should be worn in addition to goggles when there is a splash hazard. |
| Skin/Body | Laboratory Coat | A standard lab coat is required to protect clothing and skin from potential splashes. |
| Hands | Chemical-Resistant Gloves | Nitrile gloves are a suitable option for incidental contact. Gloves should be inspected before use and changed immediately if contaminated. |
| Respiratory | NIOSH-Approved Respirator | Required if dusts or aerosols are likely to be generated. To be used in a well-ventilated area, preferably within a chemical fume hood. |
Operational Plan for Handling this compound
A systematic approach to handling this compound will minimize the risk of exposure and ensure the integrity of your experiments.
Step-by-Step Handling Protocol
-
Preparation:
-
Ensure that a safety data sheet (SDS) for this compound is readily accessible.
-
Verify that an eyewash station and safety shower are unobstructed and operational.
-
Designate a specific area for handling the compound, preferably within a certified chemical fume hood.
-
Assemble all necessary equipment and reagents before starting the procedure.
-
-
Donning PPE:
-
Put on a laboratory coat, ensuring it is fully buttoned.
-
Wear chemical safety goggles. If a splash hazard exists, also wear a face shield.
-
Put on chemical-resistant gloves.
-
-
Handling the Compound:
-
Handle the solid compound carefully to avoid generating dust.
-
If weighing the solid, do so in a fume hood or a ventilated balance enclosure.
-
When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
All procedures should be carried out in a well-ventilated area.
-
-
Post-Handling:
-
Decontaminate all work surfaces and equipment after use.
-
Remove gloves and dispose of them in the appropriate waste container.
-
Wash hands thoroughly with soap and water.
-
Remove laboratory coat and store it in a designated area.
-
Disposal Plan for this compound
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance. This compound must be treated as hazardous waste.
Waste Disposal Protocol
| Waste Type | Disposal Container | Disposal Procedure |
| Solid Waste | Labeled Hazardous Waste Container | Collect all solid this compound waste in a dedicated, properly labeled, and sealed container. |
| Contaminated Labware (e.g., gloves, weighing paper) | Labeled Hazardous Waste Bag | Place all disposables that have come into contact with the compound into a clearly labeled hazardous waste bag. |
| Solutions | Labeled Hazardous Waste Container (for organic waste) | Collect any solutions containing this compound in a designated, leak-proof, and clearly labeled waste container for organic waste. |
Important Disposal Considerations:
-
Do not dispose of this compound down the drain or in the regular trash.
-
Do not mix this waste with other waste streams unless compatibility has been verified.
-
Arrange for the collection of hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed waste disposal contractor.
Experimental Workflow
The following diagram illustrates the key stages of the handling and disposal process for this compound.
Caption: A flowchart outlining the key steps for the safe handling and disposal of this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
